N-Trifluoroacetylprolyl chloride
Description
The exact mass of the compound N-Trifluoroacetylprolyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Trifluoroacetylprolyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trifluoroacetylprolyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYJPPISCCYDH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190186 | |
| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36724-68-2 | |
| Record name | N-Trifluoroacetylprolyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Master Guide: N-Trifluoroacetylprolyl Chloride (L-TPC)
Topic: N-Trifluoroacetylprolyl Chloride (L-TPC) Content Type: Technical Master Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-Trifluoroacetylprolyl chloride (TPC) , specifically the L-enantiomer (L-TPC), is a specialized Chiral Derivatizing Agent (CDA) used critically in the stereochemical resolution of amines and alcohols. Unlike achiral derivatizing agents that merely improve volatility, L-TPC introduces a second chiral center to the analyte, converting enantiomers (which have identical physical properties in an achiral environment) into diastereomers . These diastereomers possess distinct physical properties (boiling point, solubility, NMR chemical shift), enabling their separation on standard achiral gas chromatography (GC) stationary phases or enhancing resolution on chiral columns.
While less chemically stable than Mosher’s Acid Chloride (MTPA-Cl), L-TPC is often the reagent of choice for the forensic analysis of amphetamines and cathinones due to the high volatility imparted by the trifluoroacetyl (TFA) group and the conformational rigidity of the proline ring, which maximizes the structural differentiation between diastereomers.
Core Identity & Physicochemical Properties[1][2]
| Property | Specification |
| IUPAC Name | (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride |
| CAS Number | 36724-68-2 (L-isomer) |
| Molecular Formula | C₇H₇ClF₃NO₂ |
| Molecular Weight | 229.58 g/mol |
| Physical State | Colorless to light yellow liquid (often supplied as 0.1 M solution in DCM or Chloroform) |
| Boiling Point | ~306°C (Predicted) / Decomposes |
| Sensitivity | Moisture Sensitive (Hydrolyzes to acid form), Lachrymator |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Mechanism of Action: Diastereomer Formation
The fundamental principle of L-TPC is the conversion of an enantiomeric mixture (e.g., R- and S-Amphetamine) into a pair of diastereomers (L-TPC-R-Amphetamine and L-TPC-S-Amphetamine).
The Chemical Pathway
-
Nucleophilic Attack: The lone pair of the analyte's amine (or hydroxyl) attacks the carbonyl carbon of the L-TPC acid chloride.
-
Elimination: Chloride is displaced as a leaving group.
-
Result: Formation of a stable amide (or ester) bond.
Because the reagent is optically pure (L-form), the resulting products are diastereomers.
-
Reaction: (L)-Reagent + (R)-Analyte → (L,R)-Product
-
Reaction: (L)-Reagent + (S)-Analyte → (L,S)-Product
(L,R) and (L,S) molecules are not mirror images; they are distinct chemical entities with different retention times on a GC column.
Visualization: Reaction Mechanism
Caption: Mechanism of diastereomer formation. The L-TPC reagent reacts with a racemic mixture to form separable diastereomers.
Critical Technical Nuance: The Racemization Risk[3]
A distinguishing feature of L-TPC compared to Mosher's Reagent is the presence of an acidic α-proton on the proline ring.
The "Achilles' Heel" of Proline Derivatives
The α-proton in L-TPC is adjacent to both an electron-withdrawing carbonyl group (the acid chloride) and the nitrogen atom, which bears a strongly electron-withdrawing trifluoroacetyl group. This makes the α-proton significantly more acidic than in standard amino acids.
Consequence: Under basic conditions or elevated temperatures, the L-TPC reagent itself can undergo enolization, leading to racemization (conversion of L-TPC to D-TPC). If the reagent racemizes, it will react with the analyte to form enantiomers of the diastereomers (e.g., D-TPC-R-Amphetamine), which co-elute with the target peaks, causing integration errors and false optical purity readings.
Comparison: L-TPC vs. Mosher's Acid Chloride (MTPA-Cl)
| Feature | L-TPC (Proline Derivative) | Mosher's Reagent (MTPA-Cl) |
| Structure | Cyclic amine (Proline) | Phenyl-methoxy-trifluoromethyl |
| α-Proton | Present (Risk of Racemization) | Absent (Quaternary C, No Racemization) |
| Steric Bulk | Moderate (Rigid Ring) | High (Phenyl + CF3) |
| Primary Use | GC-MS of Amines (Amphetamines) | NMR (1H, 19F) & HPLC |
| Volatility | Very High (Excellent for GC) | Moderate |
| Cost | Generally Lower | Higher |
Expert Insight: Use L-TPC when analyzing volatile amines by GC-MS where steric rigidity helps separation. Use Mosher's reagent for NMR analysis or when absolute configuration assignment is required without any risk of reagent racemization.
Validated Experimental Protocol: Derivatization of Amphetamines
This protocol is designed to minimize reagent racemization while ensuring complete derivatization.
Materials
-
Reagent: 0.1 M L-TPC in Dichloromethane (DCM) or Chloroform (freshly opened or stored under Argon).
-
Solvent: Ethyl Acetate or DCM (Dried over molecular sieves).
-
Base: Weak base preferred (e.g., Sodium Carbonate or dilute Pyridine). Avoid strong tertiary amines if high heat is used.
-
Analyte: Amine sample (extracted from plasma/urine or pure standard).
Step-by-Step Workflow
-
Preparation: Dissolve approximately 0.5 mg of the dry amine salt (or free base) in 100 µL of Ethyl Acetate.
-
Basification (If salt): If the amine is a hydrochloride salt, add a small amount of solid Na₂CO₃ or 10 µL of dilute pyridine to free the base.
-
Derivatization: Add 50 µL of 0.1 M L-TPC solution . Cap the vial immediately.
-
Reaction: Incubate at 55°C for 15–20 minutes .
-
Critical Control Point: Do not exceed 65°C. Higher temperatures exponentially increase the rate of reagent racemization via enolization.
-
-
Quenching (Optional but Recommended): Cool to room temperature. Add 200 µL of dilute aqueous HCl (0.1 M) or water to hydrolyze excess acid chloride.
-
Extraction: Vortex and centrifuge. Transfer the organic (top) layer to a GC vial.
-
Analysis: Inject 1 µL into the GC-MS.
GC-MS Parameters (Example)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm.
-
Oven: 70°C (1 min) → 10°C/min → 280°C.
-
Detection: SIM mode (Target ions specific to the diastereomers).
Visualization: Analytical Workflow
Caption: Standard workflow for chiral analysis of biological samples using L-TPC.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Single Peak Observed | 1. Sample is pure enantiomer.2. Column resolution insufficient.3. Reagent hydrolyzed. | 1. Verify with racemic standard.2. Slow down GC ramp rate.3. Use fresh L-TPC; check for "OH" peak in MS. |
| Extra Peaks (Ghosting) | Reagent racemization (D-TPC impurities). | Lower reaction temp; reduce reaction time; ensure base is not excessive. |
| Low Yield | Moisture in solvent/vial consuming reagent. | Dry all solvents; use molecular sieves; flush vials with N₂. |
| Tailing Peaks | Active sites in GC liner or column. | Replace liner (deactivated); trim column guard. |
References
-
Mohr, S. et al. (2012).[2] Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A. Link
-
Durden, D. A. et al. (1997).[3] Enantioselective gas chromatographic assay of 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives. Journal of Chromatography B. Link[3]
-
Sigma-Aldrich. (n.d.). Product Specification: (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride. Link
-
H.L. Goering et al. (1974).[4] Preparation and properties of chiral lanthanide shift reagents. Journal of the American Chemical Society.[4] (Contextual reference for chiral shift reagents). Link
-
Guan, D. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis. (Contextual reference for mechanism of alpha-proton acidity). Link
Sources
- 1. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Technical Guide: N-Trifluoroacetyl-L-prolyl Chloride (L-TPC)
Content Type: Technical Reference & Protocol Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists[1]
Executive Summary
N-Trifluoroacetyl-L-prolyl chloride (L-TPC, also known as TPC or NTPC) is a specialized chiral derivatizing agent (CDA) used primarily to determine the enantiomeric purity of amines and alcohols.[1][2] By converting enantiomers into diastereomers, L-TPC allows for the separation of chiral compounds on standard achiral gas chromatography (GC) or NMR platforms.[1]
This guide provides a rigorous technical analysis of L-TPC, moving beyond basic properties to cover mechanistic causality, synthesis protocols, and critical handling requirements to prevent racemization—a common failure mode in chiral analysis.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
L-TPC is an acyl chloride derivative of L-proline.[1] The introduction of the highly electronegative trifluoroacetyl (TFA) group serves two functions: it protects the secondary amine of the proline ring and significantly increases the volatility of the resulting derivatives, making them ideal for Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |
| CAS Number | 36724-68-2 | Specific to the L-isomer |
| Molecular Formula | ||
| Molecular Weight | 229.58 g/mol | |
| Physical State | Viscous liquid or solid (low MP) | Often sold as 0.1M solution in DCM/CHCl3 |
| Density | ~1.308 g/mL | At 25°C |
| Boiling Point | ~306°C (Predicted) | Practical Note:[1][2][3][4][5][6][7][8][9] Decomposes/Hydrolyzes before boiling at atm pressure; typically used in solution.[1] |
| Solubility | Soluble in DCM, Chloroform, THF | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to HCl and N-TFA-L-Proline |
Mechanistic Principles of Chiral Resolution
The utility of L-TPC relies on the chemical principle that enantiomers (mirror images) have identical physical properties in an achiral environment, whereas diastereomers (non-mirror images) have distinct physical properties (boiling point, solubility, NMR shift).[1]
The Reaction Pathway
When L-TPC (pure L-configuration) reacts with a racemic analyte (mixture of R- and S-amines), it forms two distinct diastereomeric amides:
-
L-TPC + (R)-Amine
(L,R)-Amide -
L-TPC + (S)-Amine
(L,S)-Amide
These two products, the (L,R) and (L,S) forms, are diastereomers.[1] They will elute at different retention times on a standard non-polar GC column (e.g., HP-5MS or DB-5), allowing for the calculation of Enantiomeric Excess (ee).[1]
Visualization: Chiral Derivatization Logic
The following diagram illustrates the transformation of a racemic mixture into separable diastereomers.
Caption: Transformation of enantiomers into diastereomers using L-TPC, enabling separation based on physical property divergence.
Synthesis & Preparation Protocol
While L-TPC is commercially available (typically as a 0.1M solution in methylene chloride), in-situ preparation or synthesis from L-proline ensures maximum activity and purity, particularly avoiding the hydrolysis products common in aged commercial stocks.[1]
Reagents Required[1][2][5][7][9][12][13]
-
L-Proline (High optical purity >99%)[1]
-
Trifluoroacetic Anhydride (TFAA)[1]
-
Thionyl Chloride (
)[1] -
Anhydrous Dichloromethane (DCM) or Chloroform[1]
Step-by-Step Synthesis Workflow
-
Protection (N-Acylation):
-
Activation (Chlorination):
-
Dissolve the N-TFA-L-proline in dry benzene or DCM.[1]
-
Add excess Thionyl Chloride (
).[1] Reflux for 2 hours. -
Critical Control Point: Ensure the system is under dry nitrogen.[1] Moisture will revert the chloride back to the acid.[1]
-
Purification: Evaporate solvent and excess
under vacuum.[1] The residue is the active L-TPC .[1]
-
Analytical Application: GC Derivatization Protocol
This protocol is validated for the separation of amphetamines, cathinones, and primary/secondary alcohols.[1]
Reagents
-
L-TPC Solution: 0.1 M in Chloroform (freshly prepared or commercial).
-
Base Trap: Triethylamine (TEA) or Pyridine (scavenges the HCl byproduct to drive reaction forward).[1]
-
Solvent: Ethyl Acetate or DCM (dried over
).[1]
Experimental Workflow
-
Sample Preparation:
-
Derivatization Reaction:
-
Workup (Optional but Recommended):
-
GC Analysis:
-
Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane).[1]
-
Temp Program: 100°C (1 min)
10°C/min 280°C. -
Detection: MS (SIM mode) for trace analysis.
-
Visualization: Analytical Workflow
Caption: Step-by-step derivatization workflow for GC-MS analysis of chiral amines.[1][6]
Handling, Stability & Safety (E-E-A-T)
The Racemization Risk
A critical "expert insight" often overlooked is the potential for racemization of the reagent itself .
-
Cause: Proline derivatives are susceptible to racemization via an oxazolone intermediate mechanism under highly basic conditions or excessive heat.[1]
-
Prevention: Avoid strong bases (like NaOH) during workup.[1] Use mild organic bases (pyridine/TEA) and keep incubation temperatures below 100°C. If the L-TPC racemizes, it will form (D,R) and (D,S) peaks, complicating the chromatogram with four peaks instead of two.[1]
Safety & Storage
-
Corrosivity: L-TPC releases HCl gas upon contact with moisture.[1] It is corrosive to skin, eyes, and mucous membranes.[1]
-
Storage: Store at 2–8°C in a desiccator. Commercial solutions in ampoules are preferred to prevent hydrolysis from atmospheric moisture.[1]
-
Hydrolysis: If the liquid turns cloudy or precipitates white solids, it has likely hydrolyzed to N-TFA-Proline (solid) and is no longer effective as an acylating agent.[1]
References
-
National Center for Biotechnology Information (PubChem). (2025).[1] N-Trifluoroacetylprolyl chloride (CID 3082449).[1] Retrieved from [Link][1]
-
Regis Technologies. (2015).[1][11] Safety Data Sheet: N-Trifluoroacetyl-L-prolyl chloride. Retrieved from [Link]
-
Mohr, S., et al. (2014).[1] Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride. Chirality, 24(12).[1] Retrieved from [Link]
Sources
- 1. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]
- 3. oakwoodchemical.com [oakwoodchemical.com]
- 4. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS#:36724-68-2 | (s)-(-)-n-(trifluoroacetyl)prolyl chloride | Chemsrc [chemsrc.com]
- 8. gcms.cz [gcms.cz]
- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. US4643851A - Process for preparing trifluoroacetyl chloride - Google Patents [patents.google.com]
- 11. registech.com [registech.com]
Technical Guide: N-Trifluoroacetylprolyl Chloride (TPC) – Structure, Mechanism, and Application
Executive Summary
N-Trifluoroacetylprolyl chloride (TPC) , specifically the L-isomer (L-TPC), is a high-performance Chiral Derivatizing Agent (CDA) used to resolve enantiomeric amines and alcohols. By converting enantiomers into diastereomers, TPC enables separation via achiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR).
This guide details the structural advantages of TPC, the precise mechanism of diastereomer formation, and validated protocols for its synthesis and application. It addresses critical failure points—specifically reagent racemization—that often compromise data integrity in drug development.
Structural Chemistry & Properties
The efficacy of TPC as a resolving agent stems from three synergistic structural features:
| Feature | Chemical Function | Analytical Benefit |
| Pyrrolidine Ring | Provides a rigid, cyclic backbone. | Minimizes conformational freedom, maximizing the difference in physical properties between resulting diastereomers. |
| Trifluoroacetyl Group ( | Highly electronegative electron-withdrawing group. | Increases volatility for GC analysis; provides a distinct singlet in |
| Acyl Chloride ( | Highly reactive electrophile. | Allows rapid, quantitative derivatization of sterically hindered amines and alcohols under mild conditions. |
Stereochemical Configuration
The reagent is most commonly used as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC).[1]
-
CAS Number: 36724-68-2
-
Boiling Point: ~180–185 °C (at atmospheric pressure; often distilled under vacuum).
-
Stability: Hydrolyzes rapidly in the presence of moisture to form HCl and N-trifluoroacetylproline.
Mechanistic Principles
The core mechanism is a Nucleophilic Acyl Substitution . When L-TPC reacts with a racemic analyte (e.g., R/S-amphetamine), it forms two distinct diastereomers: (S,S)-amide and (S,R)-amide .
Unlike enantiomers, which have identical boiling points and NMR shifts in achiral environments, these diastereomers possess different physical properties, allowing baseline separation on standard GC columns (e.g., DB-5, HP-5).
Reaction Pathway Diagram
Caption: Mechanism of diastereomer formation via nucleophilic acyl substitution. The rigidity of the proline ring ensures distinct spatial arrangements for the (S,S) and (S,R) products.
Synthesis & Preparation Protocol
Commercial TPC can degrade or racemize during storage. For high-precision applications, fresh synthesis from L-Proline is recommended.
Synthesis Workflow Diagram
Caption: Two-step synthesis of L-TPC ensuring retention of optical purity.
Detailed Protocol
Safety Warning: Work in a fume hood. Thionyl chloride and TFAA are corrosive and lachrymators.
-
Acylation (Formation of N-TFA-Proline):
-
Suspend L-Proline (10 g, 87 mmol) in anhydrous diethyl ether (100 mL).
-
Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (18 mL, 130 mmol) dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Observation: The solution should become clear.
-
Evaporate solvent and excess TFAA under reduced pressure to yield N-TFA-L-Proline as a white solid/oil.
-
-
Chlorination (Formation of Acid Chloride):
-
Dissolve the N-TFA-L-Proline residue in dry benzene or toluene (50 mL).
-
Add Thionyl Chloride (
) (10 mL, 137 mmol) and a catalytic amount of DMF (2 drops). -
Reflux for 2 hours.[2]
-
Purification: Remove solvent and excess
under vacuum. Distill the residue (approx. 80-90°C at 10 mmHg) to obtain pure L-TPC. -
Storage: Store under Nitrogen/Argon at 4°C.
-
Analytical Applications & Protocols
A. Gas Chromatography (GC-MS)
This is the primary application. The
Protocol:
-
Sample Prep: Dissolve 1 mg of amine analyte (e.g., amphetamine) in 0.5 mL Ethyl Acetate.
-
Base Addition: Add 50 µL Triethylamine (TEA) to scavenge HCl.
-
Derivatization: Add 50 µL L-TPC.
-
Incubation: Heat at 65°C for 20 minutes.
-
Quench: Cool. Add 1 mL saturated
(aq) to hydrolyze excess TPC. -
Extraction: Vortex and transfer the top organic layer to a GC vial.
-
Analysis: Inject 1 µL (Split 20:1) onto a DB-5MS column.
-
Result: The (S,S) and (S,R) diastereomers typically separate by 0.5 – 2.0 minutes.
-
B. NMR Spectroscopy
Useful when GC separation is poor or for non-volatile analytes.
-
Principle: The
environment is magnetically distinct in the (S,S) vs (S,R) diastereomers due to the spatial shielding of the analyte's R-group. -
Shift Difference: Typically
= 0.05 – 0.5 ppm. -
Advantage: Integration of the
singlets gives the enantiomeric excess (ee) directly without need for external standards.
Critical Considerations: The "Self-Validation" Pillar
The Racemization Trap: Commercial L-TPC can contain 2-8% of the D-isomer due to improper storage or synthesis conditions. If your reagent is 95:5 (L:D), your analytical results for a pure enantiomer will erroneously show 5% of the opposite enantiomer.
Validation Step: Before analyzing unknown samples, always run a "blank" derivatization using a known, optically pure standard (e.g., pure L-Amphetamine).
-
If you see a single peak: Reagent is pure.
-
If you see a small secondary peak: Calculate the reagent's optical purity and apply a correction factor to your final results.
References
- Journal of Chromatography A.Resolution of enantiomeric amines as diastereomeric amides by gas chromatography.
-
National Institutes of Health (NIH). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS (Discussing TPC limitations). Available at: [Link]
-
ResearchGate. 19F NMR separation mechanism of diastereomers. Available at: [Link]
Sources
Synthesis of N-Trifluoroacetyl-L-Prolyl Chloride: A Technical Guide
Executive Summary
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a critical chiral derivatizing agent (CDA) used extensively in gas chromatography (GC) and NMR spectroscopy to resolve enantiomers of amines and alcohols. Its utility relies entirely on its optical purity; even minor racemization during synthesis renders the reagent useless for trace enantiomeric analysis.
This guide departs from standard recipe-style instructions to focus on the causality of the chemistry . We will explore the synthesis of L-TPC from L-proline, emphasizing the suppression of oxazolone-mediated racemization—the primary failure mode in this synthesis.
Chemical Foundation & Mechanistic Logic
The synthesis proceeds in two distinct phases:
-
N-Acylation: Protection of the secondary amine of L-proline using Trifluoroacetic Anhydride (TFAA).
-
Acyl Halide Formation: Activation of the carboxylic acid using Thionyl Chloride (
).
The Racemization Threat (Oxazolone Pathway)
The critical challenge in synthesizing amino acid chlorides is stereochemical retention. The electron-withdrawing trifluoroacetyl (TFA) group is strategically chosen not just for volatility (essential for GC), but because it destabilizes the formation of the oxazolone intermediate compared to N-acyl or N-benzoyl groups. However, under high heat or basic conditions, the acid chloride can still cyclize to form a 5(4H)-oxazolone, destroying chirality.
Mechanistic Pathway (DOT Diagram)
Figure 1: Synthesis pathway highlighting the critical racemization loop via oxazolone formation.
Strategic Planning & Reagent Selection
| Component | Grade/Spec | Rationale |
| L-Proline | >99%, Natural | Starting material.[1] Must be dry to prevent hydrolysis of TFAA. |
| TFAA | Reagent Grade | Highly reactive acylating agent. Byproduct is volatile TFA (easy to remove). |
| Thionyl Chloride | >99% | Converts acid to acid chloride. Byproducts ( |
| Benzene/DCM | Anhydrous | Solvent choice is critical. Benzene (or Toluene) allows azeotropic water removal if necessary, though DCM is safer for small scale. |
Safety Note: This protocol involves corrosive reagents (
Detailed Experimental Protocol
Phase 1: Synthesis of N-Trifluoroacetyl-L-Proline
Objective: Isolate the stable acid intermediate to purify before the sensitive chlorination step.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a drying tube (
). -
Solvation: Suspend L-Proline (11.5 g, 0.1 mol) in anhydrous benzene or DCM (100 mL) .
-
Note: Proline is not fully soluble initially. It will dissolve as it reacts.
-
-
Acylation: Cool the suspension to 0°C in an ice bath. Add Trifluoroacetic Anhydride (TFAA) (25 mL, ~0.18 mol) dropwise over 30 minutes.
-
Causality: Low temperature prevents thermal decomposition and controls the exotherm. Excess TFAA drives the reaction to completion.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear.
-
Isolation: Rotary evaporate the solvent and excess TFAA under reduced pressure (max 40°C bath).
-
Crystallization (Critical): Recrystallize the resulting oil from a Benzene/Petroleum Ether mixture (or Hexane).
-
Target: White crystalline solid.[2] MP: ~49-50°C.
-
Validation: Check Optical Rotation
(c=1, H2O) [1].
-
Phase 2: Activation to N-TFA-L-Prolyl Chloride
Objective: Convert the acid to the chloride without inducing racemization.
-
Setup: Place the dry N-TFA-L-Proline (10 g) into a clean, oven-dried 100 mL RBF.
-
Chlorination: Add Thionyl Chloride (15 mL) .
-
Note: This can be done neat (no solvent) or in dry benzene. Neat is often preferred to minimize volume during distillation.
-
-
Reaction: Attach a reflux condenser with a drying tube. Heat the mixture gently to reflux (approx. 70-80°C) for 2 hours.
-
Observation: Evolution of gas (
, ) will occur. When gas evolution ceases, the reaction is complete.
-
-
Purification:
-
First, strip excess thionyl chloride under reduced pressure (water aspirator).
-
Vacuum Distillation: Distill the residue under high vacuum.
-
Target Fraction: Collect the fraction boiling at ~50-60°C at 1 mmHg (or equivalent reduced pressure). Do not attempt atmospheric distillation (theoretical BP is >300°C; the product will decompose/racemize).
-
Operational Workflow
Figure 2: Operational workflow for the two-stage synthesis.
Quality Control & Data Specifications
The synthesized chloride is highly moisture-sensitive. Analysis must be performed rapidly or under inert atmosphere.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Boiling Point | 50–60°C @ 1 mmHg | Vacuum Distillation |
| Density | ~1.308 g/mL | Gravimetric |
| Optical Purity | >95% ee | GC (Derivatize with racemic amine) |
| Storage | 2–8°C, Desiccated | Stability Check |
Self-Validating the Protocol (The "Racemic Check")
To confirm the reagent is optically pure without a polarimeter:
-
Take a small aliquot of your synthesized L-TPC.
-
React it with a known racemic amine (e.g., racemic
-methylbenzylamine). -
Run the product on a standard achiral GC column (e.g., HP-5).
-
Result: You should see two distinct peaks (diastereomers) of equal area (1:1 ratio).
-
Control: React L-TPC with pure (S)-amine. You should see only one peak. If a second small peak appears, your L-TPC has racemized [2].
References
-
Organic Syntheses . "L-Tyrosine, N-(trifluoroacetyl)-". Org.[3] Synth.1990 , Coll. Vol. 7, 523. Link (General N-TFA protection methodology).
-
Gil-Av, E., Feibush, B., & Charles-Sigler, R. (1966). "Separation of Enantiomers by Gas Liquid Chromatography with Chiral Stationary Phases." Tetrahedron Letters, 7(10), 1009-1015. Link (Foundational work on N-TFA-Prolyl derivatives).
-
Sigma-Aldrich .[4] "(S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride Product Sheet". Link (Physical property verification).
-
PubChem . "N-Trifluoroacetylprolyl chloride (Compound)".[1][5][4][6] Link (Safety and chemical data).
Sources
- 1. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]
- 5. CAS#:36724-68-2 | (s)-(-)-n-(trifluoroacetyl)prolyl chloride | Chemsrc [chemsrc.com]
- 6. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]
Technical Guide: N-Trifluoroacetylprolyl Chloride (TPC) for Chiral Resolution
Executive Summary
N-Trifluoroacetylprolyl chloride (TPC), specifically the (S)-(-)-isomer, is a specialized Chiral Derivatizing Agent (CDA) used primarily in Gas Chromatography (GC) and NMR spectroscopy. Its rigid pyrrolidine ring and the highly electronegative trifluoroacetyl group create a distinct steric and electronic environment that converts enantiomeric mixtures (amines, alcohols) into separable diastereomers.
This guide moves beyond basic product data to provide a self-validating workflow for synthesizing, handling, and utilizing TPC for high-precision enantioseparations.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The utility of TPC relies on its optical purity.[1] The (S)-isomer is the industry standard for resolving racemic amines (e.g., amphetamines, cathinones).
| Property | Specification |
| Chemical Name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) |
| CAS Number | 36724-68-2 (S-isomer) |
| Precursor CAS | 147-85-3 (L-Proline); 407-25-0 (TFA Anhydride) |
| Molecular Formula | C₇H₇ClF₃NO₂ |
| Molecular Weight | 229.58 g/mol |
| Physical State | Colorless to light yellow liquid (often supplied as 0.1M in DCM) |
| Density | ~1.308 g/mL at 25 °C |
| Boiling Point | ~306 °C (Predicted); Decomposes upon heating |
| Stability | Highly Moisture Sensitive. Hydrolyzes to HCl and N-TFA-Proline.[2][3][4][1] |
Mechanism of Action: Diastereomer Formation
The core principle of TPC derivatization is the conversion of enantiomers (physically identical in achiral environments) into diastereomers (physically distinct).
The "Rigid Fit" Hypothesis
Unlike flexible linear CDAs, TPC utilizes the proline ring to lock the conformation of the derivatizing agent. When TPC binds to a target amine, the steric bulk of the trifluoroacetyl group forces the resulting amide into a specific spatial arrangement. This maximizes the difference in physical properties (volatility, polarity) between the
Reaction Pathway Visualization
Figure 1: Synthesis and reaction pathway of TPC. The reagent is generated via acylation followed by chlorination, then reacted with the target analyte.
Synthesis & Preparation (In-Situ Protocol)
Commercially available TPC (CAS 36724-68-2) often degrades during storage due to moisture ingress. For critical applications, in-situ generation is the gold standard for reliability.
Reagents Required[4][6][9]
-
N-TFA-L-Proline: Prepare by reacting L-Proline with Trifluoroacetic Anhydride (TFAA).
-
Thionyl Chloride (SOCl₂): High purity (99%+).
-
Solvent: Anhydrous Dichloromethane (DCM) or Benzene.
Protocol
-
Dissolution: Dissolve 1.0 g (4.7 mmol) of N-TFA-L-Proline in 10 mL of anhydrous DCM.
-
Activation: Add 2.0 mL of Thionyl Chloride dropwise under nitrogen atmosphere.
-
Reflux: Heat to mild reflux (40°C) for 2 hours. Note: Monitor gas evolution (HCl/SO₂).
-
Isolation: Evaporate solvent and excess SOCl₂ under vacuum. The residue is the active TPC reagent.
-
Reconstitution: Immediately dissolve in 10 mL anhydrous DCM to create a ~0.5 M stock solution. Use immediately.
Application Protocol: Chiral GC Analysis
This protocol describes the derivatization of a chiral amine (e.g., Amphetamine) for enantiomeric excess determination.
Experimental Workflow
| Step | Action | Critical Technical Note |
| 1. Sample Prep | Dissolve 1 mg of amine sample in 0.5 mL DCM. | Ensure sample is free of water/alcohols which compete for TPC. |
| 2. Scavenger | Add 50 µL Triethylamine (TEA) or Pyridine. | Essential: Neutralizes HCl produced during reaction to drive equilibrium forward. |
| 3. Reaction | Add 50 µL of TPC solution (from Section 4). | Perform in a sealed vial to prevent moisture ingress. |
| 4. Incubation | Vortex and let stand at Room Temp for 15-30 mins. | Heating (60°C) may be required for sterically hindered amines. |
| 5. Quench/Wash | Add 0.5 mL water; vortex; discard aqueous layer. | Removes unreacted TPC (hydrolyzed to acid) and TEA-HCl salts. |
| 6. Drying | Dry organic layer over anhydrous Na₂SO₄.[5] | Water injection damages GC columns and causes peak tailing. |
| 7. Analysis | Inject 1 µL into GC-MS or GC-FID. | Use a non-polar column (e.g., DB-5 or HP-5). |
Method Development Decision Matrix
Figure 2: Decision tree for optimizing TPC derivatization conditions.
Data Analysis & Interpretation
Because TPC creates diastereomers, they can be separated on achiral stationary phases (like 5% phenyl-methylpolysiloxane).
-
Elution Order: typically, the (S,S)-diastereomer elutes differently than the (S,R)-diastereomer. Note: Elution order must be confirmed with pure standards.
-
Enantiomeric Excess (ee%) Calculation:
Warning on Racemization: If the TPC reagent itself is not optically pure (e.g., <95% S-isomer), it will introduce a systematic error. Always run a "blank" derivatization on a known enantiopure standard to determine the optical purity of your TPC reagent.
Safety & Handling
-
Hazards: TPC is corrosive and a lachrymator. It reacts violently with water to release HCl gas.
-
Storage: Store at 2–8°C under Argon/Nitrogen. If the liquid turns dark brown or forms a precipitate, it has likely degraded.
-
PPE: Fume hood, butyl rubber gloves, and safety goggles are mandatory.
References
-
Sigma-Aldrich. (2023). (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Product Sheet. Retrieved from [4]
-
ChemicalBook. (2023). (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE Properties and CAS Data. Retrieved from [4]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3082449, N-Trifluoroacetylprolyl chloride. Retrieved from [1]
-
Hori, M. et al. (1981). Gas Chromatographic Determination of Optical Purity of a Chiral Derivatization Reagent, N-Acyl-L-prolyl Chloride. Agricultural and Biological Chemistry. Retrieved from
Sources
- 1. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]
- 2. CAS#:36724-68-2 | (s)-(-)-n-(trifluoroacetyl)prolyl chloride | Chemsrc [chemsrc.com]
- 3. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
Technical Guide: (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride in Stereochemical Analysis
Executive Summary
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFPC, CAS 36724-68-2) is a specialized chiral derivatizing agent (CDA) utilized primarily for the determination of enantiomeric purity in amines and alcohols. Unlike general acylating agents, TFPC leverages the conformational rigidity of the proline ring combined with the high electronegativity of the trifluoroacetyl group to create a distinct chiral environment. This structural specificity allows for the efficient resolution of enantiomers via Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the analysis of amphetamines, cathinones, and other psychoactive alkaloids.
Chemical Profile & Mechanism of Action
Structural Advantage
The efficacy of TFPC lies in its rigid bicyclic-like transition state during derivatization. The proline ring prevents free rotation around the nitrogen-alpha carbon bond, while the trifluoroacetyl (TFA) group acts as a powerful electron-withdrawing moiety.
-
Conformational Rigidity: Minimizes the number of stable conformers in the resulting diastereomers, leading to sharper, more distinct peaks in chromatography.
-
Volatility: The introduction of fluorine atoms significantly increases the volatility of the derivatives, making them ideal for Gas Chromatography (GC) without requiring extremely high temperatures that could cause racemization.
Mechanism of Resolution
TFPC reacts with a mixture of enantiomers (
Reaction Scheme:
Figure 1. Reaction pathway for the formation of diastereomers using TFPC. The distinct physical properties of the (S,R) and (S,S) products allow for separation.
Synthesis & Handling Protocol
For laboratories requiring fresh reagent or working with unstable intermediates, in-situ synthesis from L-proline is a validated approach.
Synthesis from L-Proline
Reagents: L-Proline, Trifluoroacetic anhydride (TFAA), Thionyl chloride (
-
N-Acylation: Dissolve L-proline in anhydrous trifluoroacetic acid. Add TFAA dropwise at 0°C. Stir for 2 hours to form N-trifluoroacetyl-L-proline.
-
Acid Chloride Formation: React the intermediate with excess thionyl chloride (
) under reflux for 2-3 hours. -
Purification: Remove excess
via vacuum distillation. The resulting TFPC is a moisture-sensitive oil/solid that must be stored under inert gas (Argon/Nitrogen) at 2-8°C [1].
Handling Precautions
-
Moisture Sensitivity: TFPC hydrolyzes rapidly to form HCl and the corresponding acid. All glassware must be flame-dried.
-
Safety: Work in a fume hood. Thionyl chloride and TFPC release corrosive fumes.
Primary Application: Gas Chromatography (GC) Analysis
GC is the gold standard for TFPC applications, particularly for volatile amines (e.g., amphetamines). The derivatization renders polar amines sufficiently volatile and introduces a chiral center for separation on achiral columns (though chiral columns enhance resolution).
Standard Derivatization Protocol
Objective: Determine the enantiomeric excess (ee%) of a chiral amine sample.
Materials:
-
Analyte (approx. 1 mg)
-
TFPC (0.1 M in Dichloromethane or Chloroform)
-
Base: Triethylamine or Carbonate buffer (to scavenge HCl)
-
Vial: Silanized glass vial with PTFE-lined cap
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 mg of the amine sample in 0.5 mL of dry dichloromethane (DCM).
-
Basification: Add 10
L of triethylamine to neutralize the HCl byproduct. -
Addition: Add 50
L of 0.1 M TFPC solution. -
Incubation: Cap the vial and heat at 60°C for 20 minutes . Note: Heating ensures complete conversion of sterically hindered amines.
-
Evaporation: Cool to room temperature. Evaporate the solvent under a gentle stream of nitrogen to remove excess reagent and volatile byproducts.
-
Reconstitution: Re-dissolve the residue in 1 mL of ethyl acetate or DCM for GC injection [2].
Data Interpretation
The resulting chromatogram will display two distinct peaks if the sample is racemic.
-
Separation Factor (
): Calculated as . TFPC derivatives typically yield values between 1.05 and 1.20 on non-chiral phases (e.g., HP-5MS), which is sufficient for baseline resolution. -
Elution Order: Generally, the (S,S)-diastereomer elutes differently than the (S,R)-diastereomer. Standards of pure enantiomers must be run to confirm elution order for absolute assignment.
Table 1: Typical Retention Data (Hypothetical)
| Analyte | Column Phase | Derivative | Alpha (
Secondary Application: NMR Spectroscopy
While Mosher's acid (MTPA) is the standard for absolute configuration, TFPC is highly effective for 19F NMR analysis due to the presence of the trifluoromethyl group.
19F NMR Utility
The
-
Singlet Detection: The
group typically appears as a singlet (or split singlet) in the -60 to -80 ppm range. -
Shift Difference (
): Diastereomers often exhibit of 0.05 to 0.5 ppm, which is easily resolved on standard 300/400 MHz instruments.
Protocol
-
Derivatize ~5 mg of substrate using the method in Section 3.1.
-
Dissolve the crude residue in
or (Benzene-d6 often enhances shift separation due to aromatic solvent-induced shifts). -
Acquire 19F NMR (proton-decoupled). Integrate the distinct
signals to calculate enantiomeric ratio (er).
Comparative Analysis: TFPC vs. Mosher's Reagent[1][2]
Choosing the right CDA is critical for experimental success.
Table 2: Selection Guide
| Feature | (S)-TFPC | Mosher's Acid Chloride (MTPA-Cl) |
|---|---|---|
| Primary Use | GC (Volatility) | NMR (Absolute Config) |
| Reactivity | High (Acid Chloride) | High (Acid Chloride) |
| Steric Bulk | Medium (Proline ring) | High (Phenyl + OMe + CF3) |
| NMR Utility | 19F (Good), 1H (Complex) | 1H (Excellent shielding models), 19F |
| Cost | Moderate | High |
| Stability | Low (Moisture sensitive) | Low (Moisture sensitive) |
Figure 2. Decision tree for selecting between TFPC and Mosher's Reagent based on analytical goals.
References
-
Sigma-Aldrich. (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Product Sheet. Link
-
Mohr, S., et al. "Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent." Journal of Chromatography A, 2012. Link
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. D. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Link[1]
-
ChemicalBook. (S)-(-)-N-(Trifluoroacetyl)prolyl chloride Properties and Safety. Link
Sources
Chiral Derivatization of Amines: A Strategic Technical Guide
Executive Summary
For researchers in drug development and natural product synthesis, the determination of absolute configuration and enantiomeric purity of amines is a critical milestone. While direct chiral chromatography is useful, chiral derivatization remains the gold standard for structural elucidation (via NMR) and high-sensitivity quantification (via LC-MS) of amine enantiomers.
This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated framework for selecting and executing chiral derivatization protocols. It focuses on the three most dominant classes of agents: Mosher’s Acid (MTPA) for NMR spectroscopy, Marfey’s Reagent (FDAA/FDLA) for LC-MS analysis, and Isothiocyanates (GITC) for rapid chromatographic resolution.
Part 1: Strategic Selection Framework
The choice of derivatization agent (CDA) is dictated by the analytical goal (structure elucidation vs. quantification) and the substrate's physicochemical properties.
Decision Logic: Selecting the Right CDA
Figure 1: Decision matrix for selecting chiral derivatization agents based on analytical requirements.
Part 2: NMR-Based Resolution (Mosher's Method)
Mechanistic Principle
The Mosher Method utilizes
The power of this method lies in the anisotropic shielding effect of the phenyl group. In the preferred conformation, the phenyl ring shields protons located syn to it, causing an upfield shift (lower
The Mosher Model:
-
Conformation: The C-H bond of the chiral center, the C=O of the amide, and the
group of the MTPA moiety are roughly coplanar (synperiplanar). -
Analysis: Calculate
.-
Substituents with positive
reside on one side of the plane. -
Substituents with negative
reside on the side shielded by the phenyl ring in the -derivative.
-
Experimental Protocol: MTPA Derivatization
Reagents:
-
Preparation: Place 5–10 mg of the chiral amine in a clean, dry NMR tube or small vial.
-
Reaction: Add 0.5 mL of dry pyridine-d5 (or perform in
with pyridine base). -
Derivatization: Add 1.5 equivalents of
-MTPA-Cl to the first sample and 1.5 equivalents of -MTPA-Cl to the second sample. -
Incubation: Shake at room temperature for 1–4 hours. (Monitor via TLC if possible).
-
Quenching: Add 50
L of dimethylaminopropylamine (to scavenge excess acid chloride) if purification is not performed, though standard practice involves a mini-workup (dilute HCl wash, extraction into ) to remove pyridine signals. -
Analysis: Acquire
NMR spectra for both samples.
Data Analysis: The System
Construct a table for the protons near the chiral center:
| Proton Position | Spatial Assignment | |||
| 3.45 | 3.40 | +0.05 | Right Side (Unshielded in S) | |
| 1.10 | 1.25 | -0.15 | Left Side (Shielded in S) |
Note: A consistent sign (+ or -) across a group of protons confirms the spatial arrangement.
Part 3: LC-MS & HPLC Resolution (Marfey’s Reagent)
Mechanistic Principle
Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA ) reacts with primary and secondary amines via nucleophilic aromatic substitution (
-
Separation Logic: The resulting diastereomers are separated on standard achiral C18 columns.
-
Elution Order: In many cases (especially amino acids), the D-isomer derivative forms a strong intramolecular hydrogen bond, reducing its polarity and causing it to elute after the L-isomer derivative.
-
Advanced Variants: L-FDLA (Leucinamide analog) is more hydrophobic than FDAA, often providing better resolution (
) and higher ESI-MS sensitivity for hydrophobic amines.
Experimental Protocol: FDAA/FDLA Derivatization
Reagents: 1% FDAA (or L-FDLA) in acetone, 1M
-
Sample Prep: Dissolve 50
g of amine/amino acid in 50 L water. -
Reaction: Add 20
L of 1M followed by 100 L of 1% FDAA (or L-FDLA) in acetone. -
Incubation: Heat at 40–50°C for 60 minutes . (Critical: Ensure vial is sealed to prevent acetone evaporation).
-
Quenching: Cool to room temperature. Add 20
L of 1M (or 2M Acetic Acid) to neutralize. -
Dilution: Dilute with 200
L of 50% Acetonitrile/Water. -
Analysis: Inject 5–10
L onto a C18 HPLC column.-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 60% B over 45 mins.
-
Detection: UV at 340 nm (DNP absorption) or ESI-MS (Negative/Positive mode).
-
Figure 2: Workflow for Marfey's Reagent derivatization and analysis.
Part 4: Rapid Chromatographic Resolution (Isothiocyanates)
Mechanistic Principle
Chiral isothiocyanates like GITC (2,3,4,6-tetra-O-acetyl-
-
Advantage: Extremely fast kinetics (minutes at room temperature).
-
Selectivity: Excellent for resolving complex mixtures of amino acids and primary amines.
-
Limitation: Thiourea derivatives can be less stable than the amide bonds formed by Mosher/Marfey reagents; analysis should be performed immediately.
Experimental Protocol: GITC Derivatization
Reagents: 0.2% GITC in Acetonitrile, 0.5% Triethylamine (TEA) in Acetonitrile.
-
Reaction: Mix 50
L of amine solution (1 mg/mL) with 50 L of 0.5% TEA solution. -
Derivatization: Add 50
L of GITC solution. -
Incubation: Shake at room temperature for 10–15 minutes .
-
Quenching: Add 10
L of 5% acetic acid or dilute directly with mobile phase. -
Analysis: Inject immediately. Detection at UV 254 nm.
Part 5: Comparative Selection Guide
The following table summarizes the operational parameters to assist in reagent selection.
| Feature | Mosher's (MTPA) | Marfey's (FDAA/FDLA) | Isothiocyanates (GITC) |
| Primary Application | Absolute Config (NMR) | Quantification / Trace Analysis (LC-MS) | Rapid Separation (HPLC) |
| Target Group | |||
| Reaction Condition | Slow (1–4 h), Anhydrous | Moderate (1 h, 45°C), Aqueous compatible | Fast (10–20 min, RT) |
| Derivative Stability | Very High (Weeks) | High (Days) | Low/Moderate (Analyze same day) |
| Detection | NMR ( | UV (340 nm), MS (High Sensitivity) | UV (254 nm), MS |
| Resolution ( | N/A (Chemical Shift | High (esp. L-FDLA for hydrophobic amines) | Moderate to High |
Part 6: Troubleshooting & Scientific Integrity (E-E-A-T)
Kinetic Resolution (The "Double-Edged Sword")
-
Risk: If the derivatization reaction does not go to completion, one enantiomer may react faster than the other (kinetic resolution), leading to false ee values.
-
Validation: Always monitor the reaction by LC-MS to ensure >99% conversion of the starting amine. If conversion is incomplete, increase temperature or reagent equivalents (up to 5 eq).
Racemization
-
Risk: Harsh conditions (high pH + heat) can racemize the chiral center of the substrate or the reagent.
-
Control: Run a "blank" derivatization with a known enantiopure standard. If the D-isomer peak appears in an L-standard sample, optimize pH (keep < 9.0) or reduce temperature.
Reagent Interference
-
Issue: Hydrolysis of the reagent (e.g., FDAA hydrolyzing to the acid form) can create interfering peaks.
-
Solution: Always run a "Reagent Only" blank injection to identify background peaks.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591–596.
-
Fujii, K., Ikai, Y., Mayumi, T., Oka, H., Suzuki, M., & Harada, K. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method. Analytical Chemistry, 69(24), 5146–5151.
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231–247.
-
Kinoshita, T., Nimura, N., & Amano, T. (1989). Resolution of amino acid enantiomers by high-performance liquid chromatography using 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. Journal of Chromatography A, 476, 113-119.
Principle of Chiral Derivatization with NTPC (N-Trifluoroacetyl-L-Prolyl Chloride)
[1]
Executive Summary & Technical Definition
NTPC , in the context of chiral analysis, refers to N-Trifluoroacetyl-L-Prolyl Chloride (also abbreviated as L-TPC or TFPC ).[1] It is a highly specific chiral derivatizing agent (CDA) used to resolve enantiomers of amines, alcohols, and amino acids.
The core principle relies on the reaction of the enantiomerically pure NTPC (L-form) with a racemic mixture of the analyte (D- and L-forms).[1] This reaction converts the enantiomers into diastereomers (e.g., L-L and L-D pairs). Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct physicochemical properties (boiling point, lipophilicity, 3D spatial arrangement), allowing them to be separated on standard achiral stationary phases using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
Key Advantages of NTPC:
-
Conformational Rigidity: The cyclic pyrrolidine ring of the proline moiety minimizes conformational flexibility, enhancing the resolution (Rs) between diastereomeric peaks.
-
Volatility: The trifluoroacetyl (TFA) group increases the volatility of the derivatives, making them ideal for GC-MS analysis.[1]
-
Dual-Functionality: Suitable for both GC (volatility) and HPLC (hydrophobicity).[1]
Mechanistic Principle
The derivatization process is a nucleophilic acyl substitution . The nucleophilic site of the analyte (e.g., the lone pair on a primary amine nitrogen) attacks the electrophilic carbonyl carbon of the NTPC acid chloride.
Reaction Logic
-
Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-NTPC).[1]
-
Analyte: Racemic mixture (R-Amine + S-Amine).[1]
-
Product: Two diastereomeric amides:
These two products differ in the spatial arrangement of their functional groups, leading to different interaction strengths with the chromatography column's stationary phase.
Mechanistic Pathway Visualization[1]
Figure 1: Reaction pathway converting enantiomers into separable diastereomers using NTPC.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for the resolution of a primary amine (e.g., amphetamine or amino acid ester) using GC-MS.[1]
Reagents & Equipment
-
NTPC Reagent: 0.1 M solution in Dichloromethane (DCM).[1] Note: Highly moisture sensitive.
-
Base Catalyst: Triethylamine (TEA) or Pyridine (scavenges the HCl byproduct).[1]
-
Solvent: Anhydrous DCM or Chloroform.
-
Quenching Agent: Dilute HCl or Water.
Step-by-Step Methodology
| Step | Action | Critical Control Point (Causality) |
| 1. Solubilization | Dissolve 1.0 mg of racemic analyte in 200 µL of anhydrous DCM. | Moisture Control: Water competes with the amine for the acid chloride, hydrolyzing NTPC into NTP-acid (inactive).[1] |
| 2. Basification | Add 50 µL of Triethylamine (TEA). | Thermodynamics: Neutralizes the HCl generated during the reaction, driving the equilibrium forward (Le Chatelier's principle). |
| 3. Derivatization | Add 50 µL of NTPC solution. Vortex for 30 seconds. | Kinetics: The reaction is rapid. Ensure immediate mixing to prevent localized concentration gradients. |
| 4. Incubation | Heat at 60°C for 15-30 minutes (or Room Temp for 1 hour). | Activation Energy: Ensures complete conversion of sterically hindered amines. |
| 5. Quenching | Add 200 µL of 1M HCl or water. Vortex. | Purification: Hydrolyzes excess NTPC and moves the TEA-salt into the aqueous phase.[1] |
| 6. Extraction | Centrifuge. Collect the bottom organic layer (DCM). | Phase Separation: The derivatized diastereomers are lipophilic and remain in the organic layer. |
| 7. Drying | Pass organic layer through anhydrous Na₂SO₄. | Instrument Safety: Protects GC/HPLC columns from residual moisture. |
| 8. Injection | Inject 1 µL into GC-MS or HPLC. | Analysis: Separation occurs on an achiral column (e.g., DB-5 or C18).[1] |
Workflow Logic Diagram
Figure 2: Operational workflow for NTPC derivatization.
Data Analysis & Validation
To validate the method, you must calculate the Resolution (
Quantitative Metrics
The separation is deemed successful if
| Parameter | Formula | Description |
| Separation Factor ( | Relative retention of the two diastereomers.[1] NTPC typically yields | |
| Resolution ( | Measure of peak overlap.[1] | |
| Enantiomeric Excess (ee) | $ee (%) = \frac{ | Area_A - Area_B |
Comparative Analysis: NTPC vs. Alternatives
Why choose NTPC over other reagents?
| Feature | NTPC (L-TPC) | Mosher's Acid Chloride | Marfey's Reagent (FDAA) |
| Target | Amines, Alcohols | Alcohols, Amines | Amines, Amino Acids |
| Mechanism | Amide formation | Ester/Amide formation | Nucleophilic aromatic substitution |
| Chromatography | GC & HPLC (Versatile) | NMR (Primary), HPLC | HPLC (UV/Fluorescence) |
| Stability | Moisture Sensitive | Moisture Sensitive | Stable in water |
| Resolution | High (Rigid Proline Ring) | High (NMR splitting) | High (Hydrophobic interaction) |
Troubleshooting & Critical Control Points
Racemization Risk[1]
-
Issue: The
-proton on the proline ring of NTPC is slightly acidic. Under highly basic conditions or high temperatures, the reagent itself can racemize (converting L-NTPC to D-NTPC).[1] -
Result: Appearance of "ghost peaks" or inaccurate ee calculations.
-
Prevention: Use mild bases (TEA) rather than strong inorganic bases (NaOH).[1] Keep reaction time optimized (do not over-incubate).
Kinetic Resolution
-
Issue: One enantiomer of the analyte may react faster with the chiral reagent than the other.
-
Result: If the reaction is not driven to 100% completion, the ratio of product peaks will not reflect the true ratio of enantiomers in the sample.
-
Solution: Always use excess reagent (at least 5-10 molar equivalents) and ensure the reaction goes to completion.
References
-
Bhushan, R., & Martens, J. (1997). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. (Standard text referencing TPC/NTPC methods).
-
Gao, L., et al. (2021). Development of fluorescent sensors (NTPC) for biothiols. (Note: This refers to the specific fluorescent sensor variant, included for disambiguation). Journal of Fluorescence. Retrieved from [Link]
Operational Mastery and Safety Protocol: N-Trifluoroacetyl-L-prolyl Chloride (L-TPC)
Executive Summary
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a specialized Chiral Derivatizing Agent (CDA) utilized primarily in gas chromatography-mass spectrometry (GC-MS) to resolve enantiomers of amines (e.g., amphetamines, cathinones) and alcohols. While indispensable for stereochemical analysis, L-TPC presents a dual-hazard profile: it is a potent lachrymator and corrosive agent that hydrolyzes violently upon contact with moisture to release hydrochloric acid (HCl) gas.
This guide provides a self-validating framework for the safe storage, handling, and disposal of L-TPC, moving beyond basic safety data sheets to address the causality of experimental risks.
Chemical Profile & Critical Hazards
L-TPC is an acid chloride. Its reactivity is the source of its utility (rapid derivatization) and its danger (rapid hydrolysis). The trifluoroacetyl group increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
Physical & Chemical Properties
| Property | Specification |
| CAS Number | 36724-68-2 |
| Molecular Formula | C₇H₇ClF₃NO₂ |
| Molecular Weight | 229.58 g/mol |
| Physical State | Clear to slightly yellow liquid (often supplied as 0.1M solution in CH₂Cl₂ or CHCl₃) |
| Density | ~1.308 g/mL (neat) |
| Boiling Point | ~306°C (Theoretical); decomposes before boiling |
| Solubility | Reacts with water; soluble in DCM, Chloroform, THF |
| GHS Classification | Skin Corr.[1][2][3][4] 1B (H314), Eye Dam. 1 (H318), EUH014 (Reacts violently with water) |
The Hydrolysis Hazard Cascade
The immediate danger to the researcher is not just the liquid, but the invisible generation of acidic gas upon exposure to humid air.
Figure 1: Mechanism of hydrolysis. Note that the reaction generates HCl gas, which can cause respiratory damage and corrode metal equipment.
Engineering Controls & Personal Protective Equipment (PPE)[5][6]
Engineering Controls[6]
-
Primary Barrier: All manipulations must occur within a certified Chemical Fume Hood .[5]
-
Atmosphere: For neat handling or synthesis, use a Schlenk line or Glovebox under Argon or Nitrogen.
-
Scrubbing: If generating large quantities (synthesis scale), the fume hood exhaust should be sufficient, but a base trap (NaOH solution) is recommended for the vacuum line exhaust to neutralize HCl.
PPE Selection Matrix
| Protection Zone | Recommendation | Rationale |
| Hands (Primary) | Silver Shield / Laminate | Acid chlorides and chlorinated solvents (DCM) permeate standard nitrile gloves rapidly. |
| Hands (Dexterity) | Double-gloved Nitrile (min 5 mil) | Acceptable only for incidental splash protection during micro-scale (<1 mL) handling. Change immediately upon contact. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient against corrosive vapors or pressurized splashes. |
| Respiratory | Not Required in Hood | If outside containment (spill), use a Full-Face Respirator with Acid Gas (E) + Organic Vapor (OV) cartridges. |
Operational Protocol: Chiral Derivatization
This workflow describes the standard application of L-TPC for resolving enantiomers (e.g., amphetamines) via GC-MS. This protocol is designed to be self-validating : the absence of "white smoke" (HCl mist) indicates successful moisture exclusion.
Reagent Preparation & Storage[8][9][10]
-
Storage: Store at 2–8°C . Keep the bottle tightly sealed in a secondary container with desiccant (e.g., Drierite).
-
Equilibration: Allow the reagent to reach room temperature before opening to prevent condensation of atmospheric water into the cold liquid.
-
Solvent: Ensure all solvents (DCM, Ethyl Acetate) are anhydrous. Water content >0.01% will consume the reagent.
Step-by-Step Derivatization Workflow
Reagents:
-
Base: Triethylamine (TEA) or Pyridine (Acts as an HCl scavenger).
-
L-TPC (0.1 M in DCM).
Procedure:
-
Dissolution: Dissolve 1 mg of analyte in 50 μL of anhydrous Ethyl Acetate or DCM.
-
Scavenger Addition: Add 10 μL of Triethylamine.
-
Why? The base neutralizes the HCl produced during the reaction, driving the equilibrium forward and preventing acid-catalyzed degradation of the analyte.
-
-
Reagent Addition: Add 50 μL of L-TPC solution.
-
Observation: If the solution turns cloudy immediately, moisture may be present (formation of TEA-HCl salt is normal later, but immediate heavy precipitation suggests wet solvents).
-
-
Incubation: Heat at 65°C for 15–20 minutes.
-
Control: Ensure the vial is capped with a PTFE-lined cap to prevent solvent loss and moisture ingress.
-
-
Quench/Partition: Cool to room temperature. Add 0.5 mL water and 0.5 mL solvent. Vortex.
-
Analysis: Inject the organic phase into GC-MS.
Figure 2: Analytical workflow for chiral resolution. The "Quench" step is critical for instrument safety to prevent injecting active acid chloride.
Emergency Response
Spill Management (< 10 mL)
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure the fume hood sash is lowered.
-
Neutralize: Do not use water directly (violent reaction). Cover the spill with Sodium Bicarbonate (NaHCO₃) or a 50:50 mixture of soda ash and cat litter (bentonite).
-
Reaction:
.
-
-
Cleanup: Once bubbling ceases, sweep up the solid waste into a container labeled "Hazardous Waste: Acidic Solids."
First Aid
-
Skin Contact: Immediate flushing with water for 15 minutes is critical. Do not wait for symptoms; acid chloride burns can be delayed. Remove contaminated clothing carefully to avoid spreading the chemical.[8]
-
Eye Contact: Flush with eyewash station for 15 minutes.[5][10] Hold eyelids open. Seek immediate medical attention (Ophthalmologist).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal
Never dispose of active L-TPC down the drain. It will hydrolyze in the plumbing, releasing HCl gas and potentially damaging infrastructure.
Quenching Protocol for Disposal:
-
Place a stir bar in a beaker containing dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution in the fume hood.
-
Slowly add the L-TPC waste (or expired reagent) dropwise to the stirring base.
-
Allow to stir for 30 minutes to ensure complete hydrolysis and neutralization.
-
Check pH (aim for pH 6–9).
-
Dispose of the resulting aqueous/organic mixture in the appropriate Halogenated Organic Waste stream.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3082449, N-Trifluoroacetylprolyl chloride. Retrieved January 28, 2026, from [Link]
-
Mohr, S., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269, 352-359. [Link]
-
University of Utah. (n.d.). Standard Operating Procedure: Handling Acid Chlorides. Retrieved January 28, 2026, from [Link]
Sources
- 1. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]
- 2. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. registech.com [registech.com]
- 4. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. oakwoodchemical.com [oakwoodchemical.com]
- 6. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride 0.1M methylene chloride 36724-68-2 [sigmaaldrich.com]
- 7. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. earth.utah.edu [earth.utah.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Guide: Solubility & Solvent Compatibility of N-Trifluoroacetylprolyl Chloride (TFPC)
This guide details the solubility profile, solvent compatibility, and handling protocols for N-Trifluoroacetylprolyl chloride (TFPC) , also known as L-TPC .[1][2][3]
Executive Summary & Chemical Profile
N-Trifluoroacetylprolyl chloride (TFPC) is a specialized chiral derivatizing agent used primarily to resolve enantiomers of amines and alcohols via Gas Chromatography (GC) and HPLC.[1][2][3] Structurally, it consists of a proline ring protected by a trifluoroacetyl group, with a highly reactive acid chloride moiety.[1]
-
Physical State: Viscous liquid or low-melting solid; commercially supplied as 0.1 M solution in Dichloromethane (DCM) or Chloroform.[1][2][3]
Core Solubility Rule: TFPC is an acid chloride .[1][2] Therefore, solubility is dictated not just by saturation limits, but by chemical stability .[1][2] It is soluble in most aprotic organic solvents but reacts violently or rapidly with protic solvents (water, alcohols, amines).[1][2]
Solvent Compatibility Matrix
The following table categorizes solvents based on their thermodynamic capability to dissolve TFPC versus their kinetic stability (reactivity).
| Solvent Class | Specific Solvent | Solubility Status | Compatibility Rating | Technical Notes |
| Halogenated | Dichloromethane (DCM) | High | Excellent | Standard Carrier. Inert, highly miscible, and volatile (ideal for GC prep).[1][2][3] |
| Halogenated | Chloroform (CHCl₃) | High | Excellent | Alternative standard carrier.[1][2][3] Must be stabilized (ethanol-free preferred).[1][2][3] |
| Ethers | Tetrahydrofuran (THF) | High | Good | Must be anhydrous .[1][2][3] Hygroscopic nature of THF poses hydrolysis risks.[1][2] |
| Ethers | Diethyl Ether | Moderate/High | Good | Good for workups; high volatility.[1][3] |
| Aromatic | Toluene / Benzene | High | Good | Useful for high-temperature derivatization if required.[1][2][3] |
| Esters | Ethyl Acetate | High | Fair | Generally compatible, but potential for transesterification traces over long periods.[1][3] |
| Protic | Water | Decomposes | Incompatible | Hydrolyzes to N-Trifluoroacetylproline + HCl gas.[1][2][3] |
| Alcohols | Methanol / Ethanol | Decomposes | Incompatible | Reacts to form esters (e.g., Methyl N-trifluoroacetylprolylate).[1][2][3] |
| Amines | Pyridine / TEA | Soluble | Reactive | Used as acid scavengers (bases) in the reaction, not as bulk storage solvents.[1][3] |
Mechanistic Insight: Why Dichloromethane (DCM)?
DCM is the industry-standard solvent for TFPC for three mechanistic reasons:
-
Polarity Balance: It dissolves both the polar TFPC molecule and the lipophilic organic analytes (amines/alcohols).[1]
-
Lack of Nucleophilicity: Unlike alcohols, DCM possesses no lone pairs capable of attacking the carbonyl carbon of the acid chloride.[1]
-
Volatility: With a boiling point of ~39.6°C, it is easily removed during sample concentration for GC-MS analysis.[1][2]
Reaction & Solubility Visualization
The following diagram illustrates the decision logic for solvent selection and the chemical fate of TFPC in different environments.
Figure 1: Solvent selection logic for TFPC.[1][2][3] Red paths indicate chemical degradation; green paths indicate stable solvation.[1][3]
Experimental Protocol: Chiral Derivatization
This protocol describes the standard use of TFPC to resolve enantiomers of a primary amine (e.g., Amphetamine) using DCM as the solvent.[1]
Reagents Required[1][2][3][5][6][7]
-
Analyte: ~1 mg of amine sample.
-
Reagent: 0.1 M TFPC in Dichloromethane (DCM).
-
Base: Triethylamine (TEA) or Pyridine (to neutralize HCl byproduct).[1][2]
Step-by-Step Methodology
-
Preparation of Analyte:
-
Reagent Addition:
-
Incubation:
-
Workup (Optional but Recommended):
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute in 0.5 mL of pure Ethyl Acetate or DCM for GC/HPLC injection.
-
Reasoning: This removes excess volatile acid chloride and TEA, protecting the chromatography column.[1]
-
Workflow Diagram
Figure 2: Derivatization workflow. The reaction converts enantiomers into diastereomers, which have different physical properties and can be separated on achiral columns.[1]
Troubleshooting & Stability
Hydrolysis Detection
If TFPC is exposed to moisture, it hydrolyzes to N-trifluoroacetylproline .[1][2][3]
-
Symptom: White precipitate in the DCM solution (N-trifluoroacetylproline is less soluble in DCM than the acid chloride).[1][2][3]
-
Impact: Loss of derivatization potency; "ghost" peaks in chromatograms.[1][2]
-
Prevention: Store stock solutions over activated molecular sieves (3Å or 4Å) at 4°C.
Storage Protocols
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass with PTFE-lined septa.[1][2][3] Avoid polyethylene (TFPC can leach plasticizers).[1][2]
References
-
Sigma-Aldrich. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride Product Sheet. Available at: [1][2][3]
-
ChemicalBook. N-Trifluoroacetylprolyl chloride Properties and Applications. Available at: [1][2][3]
-
PubChem. N-Trifluoroacetylprolyl chloride Compound Summary. National Library of Medicine.[1][2] Available at: [1][2][3]
-
Regis Technologies. Safety Data Sheet: L-TPC. Available at: (General reference for L-TPC handling).[1][2][3]
Sources
Technical Monograph: N-Trifluoroacetyl-L-prolyl Chloride (TPC)
[1]
Executive Summary
N-Trifluoroacetyl-L-prolyl chloride (TPC) , often abbreviated as NTPC or TPC, is a specialized chiral derivatizing agent (CDA) utilized primarily in the stereochemical resolution of chiral amines and alcohols via Gas Chromatography-Mass Spectrometry (GC-MS).[1] By converting enantiomers into diastereomers, TPC allows researchers to separate optical isomers on standard achiral stationary phases.[1]
This guide provides a comprehensive technical analysis of TPC, focusing on its physicochemical properties, synthesis logic, and application protocols in drug development and forensic toxicology.[1]
Physicochemical Profile
The molecular weight of N-Trifluoroacetyl-L-prolyl chloride is 229.58 g/mol .[1][2][3][4]
Table 1: Core Chemical Specifications
| Parameter | Specification |
| IUPAC Name | (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride |
| Common Name | N-Trifluoroacetyl-L-prolyl chloride (TPC) |
| CAS Number | 36724-68-2 |
| Molecular Formula | |
| Molecular Weight | 229.58 g/mol |
| Physical State | Liquid (often supplied as 0.1 M in Dichloromethane) |
| Density | 1.308 g/mL at 25 °C |
| Boiling Point | ~306 °C (Predicted) |
| Chiral Configuration | L-isomer (S-configuration) |
| Stability | Moisture sensitive (hydrolyzes to acid form) |
Mechanistic Insight: Chiral Resolution
The utility of TPC lies in its ability to introduce a second chiral center to a target molecule.[1] Enantiomers (mirror images) possess identical physical properties in achiral environments, making separation difficult.[1] TPC reacts with these enantiomers to form diastereomers , which possess distinct physical properties (boiling points, polarity), enabling separation on achiral GC columns.[1]
Mechanism of Action[6][7]
-
Nucleophilic Attack: The lone pair of the target amine/alcohol attacks the carbonyl carbon of the TPC acid chloride group.[1]
-
Elimination: Chloride is displaced as a leaving group.[1]
-
Result: Formation of stable amide or ester diastereomers.[1]
Visualization: Derivatization Pathway
The following diagram illustrates the reaction between TPC and a racemic amine mixture (
Caption: TPC converts enantiomeric mixtures into physically distinct diastereomers via nucleophilic acyl substitution.
Synthesis & Preparation Logic
While TPC is commercially available, in-situ preparation is often preferred in research settings to ensure maximum reactivity and optical purity, as the acid chloride is highly sensitive to hydrolysis.[1]
Synthesis Workflow
The synthesis proceeds in two critical stages:
-
N-Acylation: Protection of the amine group of L-Proline using Trifluoroacetic Anhydride (TFAA).[1] The electron-withdrawing trifluoroacetyl group reduces the basicity of the nitrogen, preventing racemization.[1]
-
Chlorination: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (
).[1]
Caption: Two-step synthesis of TPC from L-Proline, emphasizing the protection of stereochemistry.[1]
Detailed Protocol: In-Situ Preparation
Safety Note: This procedure involves corrosive reagents (
-
Acylation:
-
Chlorination:
Application Protocol: Chiral Derivatization
This protocol is validated for the analysis of amphetamines and cathinones in biological matrices.[1][4]
Reagents Required[1][2][6][8][9][10][11]
-
Target Analyte (dried extract)[1]
-
Ethyl Acetate (solvent)[1]
-
Sodium Bicarbonate (optional base scavenger)[1]
Step-by-Step Workflow
-
Reconstitution: Dissolve the dry residue of the analyte (e.g., amine drug) in 50
L of ethyl acetate. -
Derivatization: Add 50
L of TPC reagent. -
Incubation: Heat at 65°C for 20 minutes.
-
Termination: Evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute in 100
L ethyl acetate for GC-MS injection.
Data Interpretation[1][4][6][9][11][12]
Quality Control & Validation
To ensure Trustworthiness in your data, the TPC reagent must be validated for optical purity.[1]
References
-
Sigma-Aldrich. (n.d.).[1][2][3] (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution. Retrieved from [1]
-
PubChem. (n.d.).[1][2] N-Trifluoroacetylprolyl chloride (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
Mohr, S., et al. (2012).[1][9] Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography–mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A. Retrieved from
-
ChemicalBook. (n.d.).[1] (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE Properties. Retrieved from [1]
Sources
- 1. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(-)-N-(三氟乙酰基)吡咯烷-2-羰酰氯 溶液 0.1 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]
- 4. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. US4643851A - Process for preparing trifluoroacetyl chloride - Google Patents [patents.google.com]
- 8. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride 0.1M methylene chloride 36724-68-2 [sigmaaldrich.com]
The Racemic Switch: A Technical Guide to Enantiomeric Separation
Executive Summary: The Stereochemical Imperative
In the wake of the thalidomide tragedy, the pharmaceutical industry underwent a paradigm shift. Chirality is no longer a geometric curiosity; it is a pharmacological mandate. Since the FDA’s 1992 policy statement on stereoisomeric drugs, the development of single-enantiomer therapeutics (the "Racemic Switch") has become the industry standard.
For the application scientist, the challenge is clear: How do we achieve baseline resolution (
This guide synthesizes the mechanistic theory of chiral recognition with the practical realities of modern method development, moving beyond "trial and error" to a rational, causality-driven workflow.
Part 1: Mechanistic Foundations
The Dalgliesh Three-Point Interaction Model
Chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte (selectand) and the chiral stationary phase (selector).[1] The governing theory, proposed by Dalgliesh in 1952, posits that for chiral recognition to occur, there must be a minimum of three simultaneous interaction points between the selector and one of the enantiomers.
-
Enantiomer A (Eutomer): Fits the "lock" perfectly, engaging in three interactions (e.g., H-bonding,
- stacking, steric inclusion). This results in higher affinity and longer retention. -
Enantiomer B (Distomer): Due to spatial arrangement, can only engage in two interactions. The complex is less stable, resulting in earlier elution.
Visualizing the Mechanism:
Figure 1: The Dalgliesh Model. Enantiomer A achieves a 3-point fit, while Enantiomer B fails the steric requirement.[2]
Part 2: The Hardware – Chiral Stationary Phases (CSPs)
The choice of CSP is the single most critical variable. While hundreds exist, 90% of separations in drug discovery are achieved using Polysaccharide derivatives.
Polysaccharide Derivatives (The Workhorses)
These phases consist of amylose or cellulose backbones derivatized with phenylcarbamates.[3] They rely on a "supramolecular" mechanism involving hydrogen bonding within the polymer grooves and dipole-dipole interactions.
-
Coated Phases (e.g., AD-H, OD-H): The polymer is physically coated onto silica.
-
Risk: Extremely fragile. Solvents like DCM, THF, or Ethyl Acetate will dissolve the polymer, destroying the column instantly.
-
-
Immobilized Phases (e.g., IA, IB, IC, IG): The polymer is chemically bonded to the silica.
Pirkle-Type (Brush Type)
-
Mechanism: Explicit donor-acceptor interactions (e.g., Whelk-O 1).
-
Use Case: Excellent for compounds with aromatic rings and specific functional groups (amides, esters). Highly durable but less versatile than polysaccharides.
Technique Landscape Comparison
| Feature | HPLC (Normal Phase) | SFC (Supercritical Fluid) | GC (Gas Chromatography) |
| Mobile Phase | Hexane/Alcohol | Supercritical CO | Helium/Hydrogen |
| Throughput | Moderate | High (Low Viscosity) | High |
| Solvent Cost | High | Low (Green Chemistry) | Negligible |
| Prep Scalability | Good | Excellent (Easy Recovery) | Poor |
| Primary Use | Analytical/QC | Prep/Discovery | Volatiles only |
Part 3: Method Development Protocol
Do not rely on luck. Follow a screening hierarchy. The modern standard utilizes SFC or Immobilized HPLC columns first due to their robustness.
The "Generic Gradient" Strategy
Instead of guessing isocratic conditions, run a broad gradient (e.g., 5% to 50% co-solvent) to "catch" the enantiomers, then optimize.
Method Development Workflow:
Figure 2: Hierarchical screening strategy prioritizing robust immobilized phases before fragile coated phases.
Part 4: Troubleshooting & Optimization
Once a partial separation is achieved, use these levers to reach baseline resolution (
Mobile Phase Additives
Peak tailing destroys resolution. It is often caused by non-specific interactions between the analyte and residual silanols on the silica support.
-
For Basic Compounds (Amines): Add 0.1% Diethylamine (DEA) or Isopropylamine. This blocks silanols.
-
For Acidic Compounds: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress ionization.
Temperature Effects
Chiral recognition is enthalpy-driven.
-
Rule of Thumb: Lowering the temperature usually increases resolution (
) but increases pressure. -
Why? Lower thermal energy stabilizes the transient diastereomeric complex, enhancing the "lock and key" fit.
The "Immobilized" Advantage
If using an immobilized column (e.g., Chiralpak IA), switching the co-solvent from Isopropanol to Ethyl Acetate or THF can completely invert the elution order or resolve co-eluting peaks. This is impossible on coated columns.
References
-
FDA Policy Statement (1992). FDA's policy statement for the development of new stereoisomeric drugs.[9][10][11][12][13] United States Food and Drug Administration.[9][10][11][13] [Link]
-
Dalgliesh, C. E. (1952). The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society. (Foundational paper on the Three-Point Interaction Model). [Link] (Cited via ACS Review).
-
Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide CSPs. (Definitive guide on solvent compatibility for IA/IB/IC series). [Link]
-
Regis Technologies. Supercritical Fluid Chromatography (SFC): A Greener, Cheaper, and Faster Alternative.[Link]
- Subramanian, G. (Ed.).A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers. (General reference for Pirkle and Cyclodextrin mechanisms).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. youtube.com [youtube.com]
- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. fda.gov [fda.gov]
- 12. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hhs.gov [hhs.gov]
Precision Stereochemical Analysis: The Strategic Role of N-Trifluoroacetyl-L-prolyl Chloride (TPC)
Executive Summary
In the high-stakes environment of pharmaceutical development, the distinction between enantiomers is not merely structural—it is toxicological. While direct chiral chromatography (CSP) has gained ground, indirect derivatization remains the gold standard for gas chromatography (GC) due to its cost-efficiency, superior resolution, and the structural data provided by Mass Spectrometry (MS).
Among derivatizing agents, N-Trifluoroacetyl-L-prolyl chloride (L-TPC) stands as a specialized workhorse. Unlike Mosher’s acid, which is optimized for NMR, L-TPC is chemically engineered for GC-MS. Its trifluoroacetyl moiety imparts necessary volatility, while the rigid pyrrolidine ring of proline maximizes the physicochemical differences between the resulting diastereomers. This guide details the mechanistic basis, validated protocols, and critical troubleshooting frameworks for deploying L-TPC in stereoisomer analysis.
Part 1: The Mechanistic Foundation
The Chemistry of Discrimination
The fundamental challenge in stereoisomer analysis is that enantiomers share identical physical properties in an achiral environment. L-TPC solves this by converting enantiomers into diastereomers via nucleophilic acyl substitution.
The reagent consists of two functional domains:
-
The Chiral Selector (L-Proline): The rigid five-membered nitrogen heterocycle locks the conformation of the derivatizing agent. This rigidity is crucial; it prevents the "floppiness" seen in linear chain reagents, thereby maximizing the spatial difference between the resulting diastereomers.
-
The Volatility Enhancer (Trifluoroacetyl group): The highly electronegative fluorine atoms reduce hydrogen bonding and increase vapor pressure, making the final amide derivatives ideal for the gas phase (GC-MS).
Reaction Mechanism
When L-TPC reacts with a racemic amine (containing both R and S enantiomers), it forms two distinct diastereomeric amides:
-
L-TPC + (R)-Amine
(L,R)-Amide -
L-TPC + (S)-Amine
(L,S)-Amide
These two products have different boiling points and interaction energies with stationary phases, allowing baseline separation on standard achiral columns (e.g., HP-5MS).
Figure 1: Mechanistic pathway of L-TPC derivatization. The reaction converts enantiomers into physically distinct diastereomers.[1]
Part 2: Strategic Application & Comparison
L-TPC is not a universal solution. It is specifically optimized for chiral amines and alcohols where GC-MS is the detection method of choice.
Table 1: Comparative Analysis of Chiral Derivatizing Agents (CDAs)
| Feature | L-TPC | Mosher's Acid (MTPA) | Marfey's Reagent (FDAA) |
| Primary Target | Amines, Imines (GC-MS) | Alcohols, Amines (NMR) | Amino Acids, Peptides (HPLC) |
| Detection Mode | MS / FID | NMR ( | UV / Fluorescence |
| Key Advantage | High Volatility (Fluorine) | No | High UV absorptivity |
| Limitation | Moisture sensitive (Acid Chloride) | Low volatility for GC | Not suitable for GC |
| Stereo-Discrimination | High (Rigid Ring) | High (Shielding Cone) | High |
Expert Insight: Use L-TPC when analyzing amphetamines, cathinones, or small molecule drugs in biological matrices (urine/plasma) where the sensitivity of MS is required to detect trace levels.
Part 3: Validated Experimental Protocol
Safety Warning: L-TPC is corrosive and moisture-sensitive. All steps must be performed in a fume hood using anhydrous techniques.
Reagents and Preparation
-
L-TPC Solution: 0.1 M in anhydrous Dichloromethane (DCM). Note: Prepare fresh or store at -20°C with desiccant.
-
Base Scavenger: Triethylamine (TEA) or Pyridine (Anhydrous).
-
Quenching Agent: Aqueous Sodium Bicarbonate (NaHCO
).
The "Senior Scientist" Workflow
This protocol minimizes kinetic resolution effects (where one enantiomer reacts faster than the other), ensuring the ratio of products reflects the true enantiomeric excess (ee).
Figure 2: Step-by-step derivatization workflow ensuring anhydrous conditions and complete reaction.
Detailed Procedure
-
Dry the Analyte: Ensure the amine sample is free of water. Evaporate the extraction solvent under nitrogen.
-
Solubilize: Reconstitute the residue in 50 µL of anhydrous ethyl acetate or DCM.
-
Basify: Add 50 µL of Triethylamine. Why? The reaction produces HCl.[2] If not neutralized, the amine will protonate (
), becoming non-nucleophilic and stopping the reaction. -
Derivatize: Add 50 µL of L-TPC solution.
-
Incubate: Allow to stand at room temperature for 20–30 minutes. Heating is rarely necessary and increases the risk of racemization.
-
Quench & Clean: Add 0.5 mL of saturated NaHCO
. Vortex. This hydrolyzes excess TPC into water-soluble byproducts. -
Extract: Remove the organic layer (containing the diastereomers) for GC analysis.
Part 4: Analytical Separation & Interpretation[3][4][5]
GC-MS Conditions
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5). Note: An achiral column is sufficient because the analytes are now diastereomers.
-
Temperature Program: Slow ramp (2°C/min) around the expected elution time to maximize resolution (
). -
Mass Spec: Monitor in SIM (Selected Ion Monitoring) mode for the molecular ion of the derivative to maximize sensitivity.
Elution Order Logic
While empirical verification is required, a general rule of thumb for L-TPC derivatives of
Calculation of Enantiomeric Excess (ee):
Part 5: Troubleshooting & Validation (E-E-A-T)
The Racemization Trap
Problem: The L-TPC reagent itself can racemize if stored improperly or exposed to high heat, leading to false positives (appearance of the D-enantiomer). Validation: Always run a "Blank" derivatization using a known optically pure standard (e.g., pure L-amphetamine). If a second peak appears, your reagent has degraded/racemized.
Kinetic Resolution
Problem: If the reaction does not go to completion, one enantiomer might react faster than the other, skewing the results. Solution: Use a large molar excess (at least 5:1) of L-TPC relative to the amine and ensure sufficient reaction time.
Moisture Contamination
Problem: Low yield or extra peaks. TPC hydrolyzes rapidly to N-TFA-Proline (carboxylic acid), which does not react with amines under these conditions. Solution: Use fresh ampules of reagents. If the TPC solution is cloudy, discard it.
References
-
Comparison of Chiral Derivatization Reagents: Comparison of chiral derivatizing agents for the determination of optical purity by gas chromatography. [Link]
-
Original Methodology & Amphetamine Application: Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary gas chromatography/mass spectrometry. [Link]
-
Racemization Risks in Prolyl Derivatives: Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. [Link]
Sources
Methodological & Application
N-Trifluoroacetylprolyl chloride derivatization protocol for GC-MS
Application Note: Enantiomeric Resolution of Chiral Amines via N-Trifluoroacetyl-L-Prolyl Chloride (L-TPC) Derivatization
Introduction & Principle
The separation of enantiomers is a critical requirement in pharmaceutical development and forensic toxicology, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[1] Traditional chiral stationary phases (CSPs) are expensive and often limited in thermal stability.
This protocol details the indirect separation method using N-Trifluoroacetyl-L-prolyl chloride (L-TPC) . Unlike direct chiral chromatography, this method chemically modifies the analyte. L-TPC, a chiral derivatizing agent (CDA), reacts with the enantiomeric mixture of the target amine. Because L-TPC is optically pure (L-form), it creates two distinct products:
-
L-TPC + (R)-Amine
(L)-(R) Amide -
L-TPC + (S)-Amine
(L)-(S) Amide
These products are diastereomers , not enantiomers. Diastereomers possess different physical properties (boiling point, polarity, steric volume), allowing them to be baseline separated on standard, inexpensive achiral GC columns (e.g., DB-5MS, HP-5).
Mechanism of Action
Figure 1: Reaction pathway converting enantiomers into separable diastereomers via L-TPC.
Materials and Reagents
Critical Quality Attribute (CQA): The optical purity of the L-TPC reagent is paramount. If the reagent contains D-TPC impurities, it will form "mirror" diastereomers that co-elute, leading to inaccurate enantiomeric excess (ee) calculations.
| Reagent | Specification | Purpose |
| L-TPC | 0.1 M in Dichloromethane (DCM) | Chiral Derivatizing Agent (CDA). Store at 4°C. |
| Triethylamine (TEA) | >99.5%, Anhydrous | Acid scavenger (neutralizes HCl byproduct). |
| Dichloromethane | HPLC Grade, Anhydrous | Reaction solvent. |
| MTBE | Methyl tert-butyl ether | Extraction solvent (optional but recommended). |
| Bicarbonate Buffer | 5% NaHCO₃ (aq) | Quenching agent to remove excess acid. |
| Target Standard | Pure (S)-Enantiomer (e.g., S-Amphetamine) | Required to identify elution order. |
Experimental Protocol
This workflow is optimized for the analysis of amphetamine-type stimulants but is adaptable for other amines.
Phase A: Sample Preparation
-
Dissolution: Dissolve approximately 0.5 mg of the sample (amine salt) in 0.5 mL of 0.1 M NaOH to liberate the free base.
-
Extraction: Extract the free base into 1 mL of DCM or MTBE.
-
Drying: Remove the organic layer and dry over anhydrous Na₂SO₄.
-
Evaporation: Carefully evaporate the solvent under a stream of nitrogen at room temperature (amines can be volatile). Reconstitute in 100 µL of anhydrous DCM.
Phase B: Derivatization Reaction
Note: Moisture excludes the reaction. All glassware must be silanized and dry.
-
Combine: In a 2 mL autosampler vial with a conical insert, add:
-
50 µL of Sample extract (in DCM).
-
50 µL of L-TPC solution (0.1 M).
-
10 µL of Triethylamine (TEA) .
-
-
Incubate: Cap tightly and vortex. Incubate at room temperature for 30 minutes .
-
Insight: While some protocols suggest heating (60°C), L-TPC is highly reactive. Heat increases the risk of reagent racemization. Room temperature is sufficient for primary amines.
-
-
Quench (Critical Step): Add 0.5 mL of 5% NaHCO₃ solution. Vortex for 30 seconds.
-
Reasoning: This hydrolyzes unreacted L-TPC into N-TFA-Proline (water-soluble) and neutralizes HCl. This protects the GC column from acidic corrosion.
-
-
Final Extraction: Add 0.5 mL of DCM (or Ethyl Acetate). Vortex and centrifuge.
-
Transfer: Transfer the bottom organic layer (if using DCM) to a clean vial for injection.
Phase C: GC-MS Analysis
Instrument: Agilent 7890B/5977B (or equivalent). Column: Agilent HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1) | Prevent column overload; TPC derivatives are bulky. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 70°C (1 min) | Slow ramp (5°C/min) in the middle is critical for diastereomer resolution. |
| Transfer Line | 280°C | Prevent cold-spot condensation. |
| MS Mode | SIM (Selected Ion Monitoring) | Increases sensitivity and selectivity. |
Target Ions (Example for Amphetamine-TPC):
-
Quant Ion: m/z 140 (Base peak, cleavage alpha to nitrogen).
-
Qual Ions: m/z 118, 91.
Workflow Visualization
Figure 2: Step-by-step operational workflow for TPC derivatization.
Data Analysis & Validation
Calculating Resolution ( )
The separation quality between the two diastereomers is defined by:
-
Requirement:
is required for baseline separation to accurately quantify enantiomeric excess.
Enantiomeric Excess (ee%)
Note: You must inject a pure standard of one enantiomer (e.g., S-Amphetamine) first to determine which peak corresponds to which configuration. The elution order is typically (L)-(S) before (L)-(R) on non-polar columns, but this must be empirically verified.Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | Moisture contamination. | Ensure all solvents are anhydrous. TPC hydrolyzes instantly in water. |
| Extra Peaks | Reagent impurities or hydrolysis. | Check "Reagent Blank". If N-TFA-Proline peak is huge, the reagent is degraded. |
| Poor Resolution ( | Fast ramp rate. | Lower the GC oven ramp rate to 2-3°C/min during the elution window. |
| Peak Tailing | Acidic activity on column. | Ensure the NaHCO₃ quench step was performed effectively to remove free HCl. |
| Racemization | Reaction temp too high. | Perform derivatization at room temperature. Do not exceed 60°C. |
References
-
Mohr, S., et al. (2012).[2] Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent.[2][3] Journal of Chromatography A, 1269, 352–359.[2]
-
Aspeslet, L. J., et al. (1992). A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine.[4] Biochemical Pharmacology, 44(9), 1894–1897.
-
Sigma-Aldrich. (n.d.).[5] (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Product Sheet.
-
Hidvégi, E., et al. (2006).[6] GC-MS determination of amphetamines in serum using on-line trifluoroacetylation.[6][7] Forensic Science International, 161(2-3), 119-123.[6]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-N-(トリフルオロアセチル)プロリルクロリド 溶液 0.1 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Chiral Separation of Amphetamines via N-Trifluoroacetyl-L-Prolyl Chloride (L-TPC) Derivatization
Executive Summary
This application note details a robust, cost-effective protocol for the chiral separation of amphetamine and methamphetamine enantiomers using N-Trifluoroacetyl-L-prolyl chloride (L-TPC) . Unlike direct chiral separation methods that require expensive, specialized columns (e.g.,
Key Application: Forensic toxicology, pharmaceutical purity assessment, and illicit drug profiling.
Scientific Foundation & Mechanism[1]
The Chiral Challenge
Amphetamines exist as two enantiomers:
The Indirect Separation Strategy
This protocol employs L-TPC as a Chiral Derivatizing Agent (CDA). The reaction converts the enantiomers into diastereomers :
-
-Amphetamine + L-TPC
-Amphetamine-L-TPC amide (Diastereomer A) -
-Amphetamine + L-TPC
-Amphetamine-L-TPC amide (Diastereomer B)
Diastereomers A and B are not mirror images; they have different boiling points and interaction strengths with the stationary phase, enabling separation on a standard 5% phenyl-methylpolysiloxane column.
Reaction Pathway Visualization
Figure 1: Reaction scheme converting enantiomeric pairs into separable diastereomers via L-TPC acylation.
Materials & Equipment
Reagents
-
Derivatizing Agent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC), 0.1 M in Dichloromethane (DCM). Note: L-TPC is moisture-sensitive. Store in a desiccator at -20°C.
-
Solvents: Ethyl Acetate (HPLC Grade), Hexane, Dichloromethane.
-
Base/Scavenger: Triethylamine (TEA) or Pyridine (anhydrous).
-
Standards:
- -Amphetamine standard (1 mg/mL)
- -Amphetamine standard (1 mg/mL)
-
Racemic Amphetamine standard (for resolution check)
Instrumentation
-
GC-MS System: Agilent 7890/5977 or equivalent.
-
Column: DB-5MS or HP-5MS (30 m
0.25 mm 0.25 m). -
Inlet: Split/Splitless, deactivated liner with glass wool.
Experimental Protocol
Safety Warning: L-TPC is corrosive and lachrymatory. Perform all steps in a fume hood.
Sample Preparation[1][3]
-
Extraction: Extract biological fluid (urine/blood) using standard alkaline liquid-liquid extraction (LLE) into butyl chloride or ethyl acetate.
-
Drying: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C. Do not over-dry volatile amines.
Derivatization Workflow
-
Reconstitution: Reconstitute the dried residue in 50
L of Ethyl Acetate . -
Catalyst Addition: Add 10
L of Triethylamine (TEA) . The base neutralizes the HCl byproduct, driving the reaction forward. -
Reagent Addition: Add 50
L of L-TPC solution . Cap the vial tightly immediately. -
Incubation: Vortex for 10 seconds. Incubate at 70°C for 15-20 minutes .
-
Why: Heat ensures complete derivatization of sterically hindered amines (like methamphetamine).
-
-
Quenching (Optional but Recommended): Evaporate to dryness and reconstitute in 100
L Ethyl Acetate to remove excess acid chloride, protecting the GC column.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for chiral profiling.
GC-MS Method Parameters
To achieve baseline separation of the diastereomers, a slow temperature ramp is required during the elution window.
| Parameter | Setting |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) or Splitless (for trace analysis) |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Oven Program | Initial: 70°C (hold 1 min) Ramp 1: 30°C/min to 180°C Ramp 2: 2°C/min to 230°C (Separation Window) Ramp 3: 30°C/min to 280°C (hold 3 min) |
| Transfer Line | 280°C |
| MS Source/Quad | 230°C / 150°C |
| Acquisition | SIM Mode (Target Ions) |
Mass Spectrometry Detection (SIM)
The TPC derivatives produce characteristic fragments. The molecular ion is often weak; quantification relies on stable fragments.
-
Amphetamine-TPC:
-
Target Ion: m/z 140 (Base peak, N-TFA-prolyl fragment)
-
Qualifiers: m/z 118 , m/z 91 (Tropylium ion)
-
-
Methamphetamine-TPC:
-
Target Ion: m/z 154
-
Qualifiers: m/z 118 , m/z 91
-
Data Analysis & Validation
Elution Order Determination
Crucial: The elution order is column-dependent. On a standard non-polar column (DB-5MS):
-
First Peak:
-Amphetamine-L-TPC (S,S diastereomer) -
Second Peak:
-Amphetamine-L-TPC (R,S diastereomer)
Note: You MUST run pure enantiomeric standards with every batch to confirm this order, as column aging can shift retention times.
Self-Validating System: The Racemization Check
L-TPC reagents can degrade or racemize over time (converting L-TPC to D/L-TPC). If the reagent is not optically pure, it will create "ghost" peaks.
Validation Protocol:
-
Run a Reagent Blank : Inject L-TPC derivatized with a non-chiral amine (e.g., phenethylamine). If split peaks appear, the reagent has racemized.[2]
-
Run a Pure d-Standard : If you see a small peak at the
-time window (>2%), your reagent may be impure or the derivatization temperature was too high (causing heat-induced racemization).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Poor Resolution | Ramp rate too fast | Lower Ramp 2 to 1°C/min. |
| Tailing Peaks | Moisture in reaction | Ensure all solvents are anhydrous; dry extracts thoroughly. |
| Ghost Peaks | Reagent racemization | Discard L-TPC; purchase fresh reagent. Store at -20°C. |
| Low Sensitivity | Incomplete reaction | Increase TEA concentration; check incubation temp. |
References
-
Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Source: National Institutes of Health (PMC) URL:[Link]
-
Enantiomeric separation and quantitation of (+/-)-amphetamine... in urine specimens by GC-EI-MS. Source: Journal of Analytical Toxicology (PubMed) URL:[Link]
-
Chiral separation of new cathinone- and amphetamine-related designer drugs... using trifluoroacetyl-l-prolyl chloride. Source: Journal of Chromatography A (PubMed) URL:[Link]
-
Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS (Comparison with TPC method). Source: Journal of Analytical Toxicology URL:[Link]
Sources
- 1. Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chiral Profiling of Drugs via GC-MS Using N-Trifluoroacetyl-L-prolyl Chloride (L-TPC)
Abstract
This technical guide details a robust protocol for the enantiomeric separation of chiral amines and alcohols—specifically amphetamines, cathinones, and aminoalcohols—using Gas Chromatography-Mass Spectrometry (GC-MS). By utilizing N-Trifluoroacetyl-L-prolyl chloride (L-TPC) as a Chiral Derivatizing Agent (CDA), researchers can achieve indirect chiral separation on standard achiral stationary phases (e.g., 5% phenyl-methylpolysiloxane). This method offers a cost-effective, high-sensitivity alternative to chiral columns, enabling the precise determination of enantiomeric purity in forensic and pharmaceutical applications.
Introduction & Mechanism
The Challenge of Chirality
Many bioactive compounds exist as enantiomers—mirror images with identical physical properties in an achiral environment but vastly different pharmacological effects. Direct separation using chiral columns is often expensive and limited by column stability.
The Indirect Separation Strategy
This protocol employs Indirect Chiral Separation . The chiral reagent L-TPC reacts with the enantiomeric mixture (R- and S-analytes) to form diastereomers . Unlike enantiomers, diastereomers possess distinct physicochemical properties (boiling point, polarity), allowing them to be resolved on a standard, low-cost GC column.
Reaction Mechanism
The reaction involves the nucleophilic attack of the analyte's amine or hydroxyl group onto the acyl chloride of L-TPC. A base (Triethylamine) is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Figure 1: Reaction pathway converting enantiomers into separable diastereomers using L-TPC.
Materials & Reagents
Critical Reagents
-
Derivatizing Agent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC), 0.1 M in Dichloromethane (DCM). Note: Highly moisture sensitive.
-
Scavenger Base: Triethylamine (TEA) or Pyridine (Anhydrous, >99.5%).
-
Solvent: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves.
-
Quenching Agent: 1% NaHCO₃ solution or distilled water.
Standards
-
Racemic standard mixture (e.g., (±)-Amphetamine, (±)-Methamphetamine).[1]
-
Internal Standard (IS): Deuterated analogs (e.g., Amphetamine-d5) are preferred to correct for extraction efficiency.
Experimental Protocol
Sample Preparation (Extraction)
Rationale: Analytes must be extracted from the biological matrix (plasma/urine) into an organic solvent suitable for derivatization. Water must be excluded to prevent L-TPC hydrolysis.
-
Alkalinization: Add 500 µL of 1 M NaOH to 1 mL of sample (urine/plasma) to ensure amines are in the free-base form.
-
Extraction: Add 3 mL of extraction solvent (e.g., Chlorobutane or MTBE). Vortex for 2 min; Centrifuge at 3000 rpm for 5 min.
-
Evaporation: Transfer the organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Critical Control Point: Ensure the sample is completely dry. Any residual water will destroy the L-TPC reagent.
-
Derivatization Workflow
Rationale: L-TPC is an acid chloride. The reaction is rapid but requires a base to scavenge HCl.
-
Reconstitution: Dissolve the dried residue in 100 µL of anhydrous DCM .
-
Base Addition: Add 10 µL of Triethylamine (TEA) . Vortex briefly.
-
Reagent Addition: Add 10 µL of L-TPC (0.1 M in DCM) .
-
Incubation: Cap the vial immediately. Incubate at ambient temperature (20-25°C) for 20 minutes .
-
Note: For sterically hindered amines, heat to 60°C for 30 minutes.
-
-
Wash/Quench: Add 200 µL of distilled water or 1% NaHCO₃. Vortex for 30 seconds.
-
Why? This removes the TEA-HCl salt and excess hydrolyzed L-TPC (which becomes the acid form), protecting the GC liner and column.
-
-
Final Transfer: Transfer the lower organic layer (DCM) to an autosampler vial containing a glass insert.
Figure 2: Step-by-step derivatization workflow ensuring reagent stability and sample purity.
GC-MS Method Parameters
Gas Chromatograph
-
Inlet: Split/Splitless (Splitless mode recommended for trace analysis).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, Constant Flow 1.0 mL/min.[2]
-
Column: HP-5MS UI or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Note: A standard non-polar column is sufficient because the diastereomers formed have different boiling points.
-
Oven Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 70 | 1.0 |
| Ramp 1 | 20 | 180 | 0 |
| Ramp 2 | 2 | 230 | 0 |
| Ramp 3 | 30 | 300 | 3.0 |
Optimization Tip: The slow ramp (2°C/min) between 180°C and 230°C is critical for maximizing the resolution (Rs) between the L-R and L-S diastereomer peaks.
Mass Spectrometer
-
Transfer Line: 280°C.
-
Source Temp: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for quantitation; Scan (m/z 50-550) for identification.
-
Target Ions (Example for Amphetamine-TPC):
-
Quant Ion: m/z 237 (Molecular ion often weak, look for characteristic fragments).
-
Common Fragment: m/z 166 (N-trifluoroacetyl-prolyl cation) is a characteristic marker for TPC derivatives.
-
Results & Validation
Chromatographic Separation
The L-TPC derivatization typically results in the L-S diastereomer eluting before the L-R diastereomer (or vice versa depending on the specific analyte structure).
-
Resolution (Rs): A successful method yields Rs > 1.5 (baseline separation).
-
Peak Shape: Tailing factors should be < 1.2. If tailing occurs, check for residual moisture or active sites in the liner.
Quantitative Data Summary
| Parameter | Specification |
| Linearity Range | 5 – 1000 ng/mL |
| Correlation (r²) | > 0.999 |
| LOD | ~2.5 ng/mL |
| Recovery | > 85% |
| Precision (RSD) | < 5% |
Troubleshooting & Quality Control
"The TPC Check"
If peak areas are low or absent, the L-TPC reagent may have hydrolyzed.
-
Test: Add a drop of L-TPC to water. It should vigorously fizz/smoke (release of HCl). If it does not, the reagent is inactive.[3]
Racemization
Some analytes (e.g., cathinones) may undergo keto-enol tautomerization, leading to racemization during the reaction.[4]
-
Solution: Keep reaction temperatures low (ambient) and avoid highly alkaline conditions for prolonged periods. Use Pyridine instead of TEA if racemization is suspected.
Impurities
-
Peak at start of run: Excess TEA or solvent.
-
Peak at m/z 166 only: Hydrolyzed TPC reagent (N-TFA-proline). Ensure the wash step (Step 5 in Protocol) is performed aggressively.
References
-
Paul, B. D., & Past, M. R. (1994). Separation of enantiomers of amphetamine and methamphetamine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Herraez-Hernandez, R., & Campins-Falco, P. (2000). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation. Analytical Chemistry. Link
-
Sigma-Aldrich. (2023). Proline Derivatization and Enantioresolution by Chiral GC. Technical Bulletin. Link
-
UNODC. (2012). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Link
-
Ho, E. N., et al. (2006). Detection of methylamphetamine and its isomers in horse urine by GC-MS. Journal of Chromatography B. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol for Chiral Resolution of Amines via N-Trifluoroacetyl-L-prolyl Chloride (L-TPC) Derivatization
Abstract
This technical guide details the methodology for using N-Trifluoroacetyl-L-prolyl chloride (L-TPC) as a chiral derivatizing agent (CDA) for the gas chromatographic (GC) separation of enantiomeric amines. Unlike achiral derivatization, L-TPC introduces a second chiral center, converting enantiomers (which have identical boiling points and non-chiral stationary phase interactions) into diastereomers. These diastereomers exhibit distinct physicochemical properties, allowing baseline resolution on standard non-chiral capillary columns (e.g., 5% phenyl-methylpolysiloxane). This protocol is optimized for pharmaceutical purity assays, specifically for amphetamines, cathinones, and secondary amine precursors.
Scientific Foundation & Mechanism
The Chiral Challenge
Enantiomers share identical physical properties in an achiral environment. To separate them without expensive chiral stationary phases (CSPs), one must chemically modify the analytes.
Mechanism of Action: Diastereomer Formation
The L-TPC reagent reacts with the nucleophilic nitrogen of a primary or secondary amine. Because L-TPC is optically pure (L-form), it reacts with a racemic mixture of amines (
-
L-TPC +
-Amine Amide (Diastereomer A) -
L-TPC +
-Amine Amide (Diastereomer B)
Key Insight: While
Reaction Scheme
The reaction proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.
Figure 1: Mechanistic pathway of L-TPC derivatization converting enantiomers into separable diastereomers.
Materials & Equipment
Reagents
-
L-TPC Reagent: 0.1 M solution in Methylene Chloride (DCM). Note: Commercial reagent is often sold as "0.1M in Methylene Chloride".[1] If buying neat solid, store under Argon.
-
Solvent: Dichloromethane (DCM), HPLC grade, anhydrous.
-
Base Scavenger: Triethylamine (TEA) or Pyridine (anhydrous). Required to neutralize HCl generated during the reaction.
-
Wash Solution: 5% NaHCO₃ (Sodium Bicarbonate) or dilute HCl (depending on cleanup strategy).
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Equipment
-
Column: Non-chiral capillary column (e.g., DB-5ms, HP-5, or Rxi-5Sil MS), 30m x 0.25mm x 0.25µm.
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Heating Block: Capable of maintaining 50-70°C.
-
Nitrogen Evaporator.
Experimental Protocol
Sample Pre-Treatment (Critical)
Moisture Control: L-TPC is an acid chloride and is extremely sensitive to hydrolysis. Water will convert the reagent into N-trifluoroacetyl-L-proline (inactive for acylation).
-
Requirement: Ensure all glassware is oven-dried. Use anhydrous solvents.
Step-by-Step Derivatization Workflow
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 0.5–1.0 mg of sample (amine salt or free base) in 0.5 mL of anhydrous DCM. |
| 2 | Basification | Add 50 µL of Triethylamine (TEA). If sample is a salt (e.g., Amphetamine HCl), this liberates the free base. TEA also acts as an acid scavenger. |
| 3 | Reagent Addition | Add 50 µL of L-TPC (0.1 M in DCM). Do this in a fume hood. |
| 4 | Incubation | Cap tightly. Vortex for 30 seconds. Incubate at room temperature for 20 minutes or heat to 60°C for 15 minutes if the amine is sterically hindered. |
| 5 | Quenching | Add 0.5 mL of 5% NaHCO₃ (aq). Vortex. This hydrolyzes excess TPC and neutralizes HCl. |
| 6 | Extraction | Centrifuge or let layers settle. The lower layer is DCM (containing the derivative). |
| 7 | Drying | Transfer the lower DCM layer to a new vial containing ~50 mg anhydrous Na₂SO₄ to remove trace water. |
| 8 | Analysis | Inject 1 µL of the dry DCM layer into the GC. |
Workflow Visualization
Figure 2: Operational workflow for L-TPC sample preparation.
Analytical Considerations
Elution Order
Using L -TPC on a non-polar column (e.g., 5% phenyl), the elution order is generally:
-
L-D Isomer (The derivative of the D-amine) usually elutes first.
-
L-L Isomer (The derivative of the L-amine) usually elutes second. Note: This must be confirmed with analytical standards for every specific analyte, as steric factors can reverse this order.
Mass Spectral Interpretation
The TPC derivative adds significant mass.
-
Added Mass: The N-trifluoroacetylprolyl group adds 193 Da (C₇H₅F₃NO₂ - Cl).
-
Fragmentation: Look for the characteristic ion at m/z 166 (the trifluoroacetyl-prolyl cation), which is often the base peak or a major fragment in EI spectra.
Comparison with Other Reagents
| Feature | L-TPC (Prolyl Chloride) | Mosher's Acid Chloride (MTPA-Cl) | TFAA (Trifluoroacetic Anhydride) |
| Chirality | Chiral (Resolves Enantiomers) | Chiral (Resolves Enantiomers) | Achiral (No Resolution) |
| Reactivity | High (Acid Chloride) | High (Acid Chloride) | Very High (Anhydride) |
| Stability | Low (Hydrolyzes easily) | Low (Hydrolyzes easily) | Moderate |
| Steric Bulk | Medium (Proline ring) | High (Phenyl group) | Low |
| Best For | Amines, Amphetamines | Alcohols, Amines | General screening |
Troubleshooting & Optimization
Common Failure Modes
-
Symptom: No derivative peak, only starting material.
-
Cause: TPC reagent hydrolyzed.
-
Fix: Use fresh reagent. Ensure DCM is anhydrous. Check if TEA was added (reaction needs base to proceed efficiently).
-
-
Symptom: "Racemization" observed (unexpected small peak for the other enantiomer).
-
Cause: High temperature or highly basic conditions can cause racemization of the L-TPC reagent itself (at the alpha-carbon of the proline).
-
Fix: Reduce reaction temperature. Reduce incubation time. Ensure the reagent optical purity is >98%.
-
-
Symptom: Poor peak shape (tailing).
-
Cause: Residual carboxylic acid from hydrolyzed reagent.
-
Fix: Ensure the NaHCO₃ wash step is thorough.
-
Amino Acid Specifics
Crucial Note: If analyzing Amino Acids (e.g., Proline, Leucine), you cannot use TPC directly on the free amino acid because the carboxylic acid group will interfere.
-
Step 1: Esterify the carboxylic acid (e.g., using Acetyl Chloride in Methanol to form the Methyl Ester).
-
Step 2: Perform TPC derivatization on the amine group of the ester.
References
-
Sigma-Aldrich. (2025). (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Technical Bulletin. Merck KGaA.
-
Foster, B. C., et al. (1998). The analysis of chiral amphetamines and related compounds. Canadian Society of Forensic Science Journal.
-
Guan, F., et al. (2012). Separation of chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of Mass Spectrometry.
-
Smolecule. (2025). Safety and Handling of N-Trifluoroacetylprolyl chloride.
Sources
- 1. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride 0.1M methylene chloride 36724-68-2 [sigmaaldrich.com]
- 2. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
N-Trifluoroacetylprolyl chloride in forensic toxicology analysis
Application Note: Enantioselective Analysis of Amphetamines in Forensic Toxicology Using N-Trifluoroacetyl-L-Prolyl Chloride (L-TPC)
Abstract
This technical guide outlines a robust protocol for the chiral separation of amphetamine and methamphetamine enantiomers in biological matrices (urine, blood). By utilizing the chiral derivatizing agent (CDA) N-Trifluoroacetyl-L-prolyl chloride (L-TPC), researchers can convert enantiomers into diastereomers, enabling separation on standard achiral gas chromatography (GC) columns. This method is critical for forensic defensibility when distinguishing between illicit abuse of d-methamphetamine and the presence of l-methamphetamine derived from over-the-counter (OTC) nasal decongestants or selegiline metabolism.
Introduction: The Chiral Challenge in Forensics
In forensic toxicology, the identification of methamphetamine is often insufficient; the determination of its specific optical isomer is legally pivotal.[1]
-
d-Methamphetamine (S-isomer): Potent CNS stimulant, Schedule II controlled substance (USA), indicative of illicit abuse.
-
l-Methamphetamine (R-isomer): Weak CNS stimulant with peripheral vasoconstrictive properties. It is the active ingredient in some OTC inhalers (e.g., Vicks VapoInhaler in the US) and a metabolite of the Parkinson’s drug selegiline.[2][3]
Standard immunological screens and routine GC-MS methods cannot distinguish these isomers. L-TPC derivatization offers a cost-effective, high-throughput solution by introducing a second chiral center, creating diastereomers with distinct physical properties (boiling point, polarity) that are separable on ubiquitous 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS).
Chemical Mechanism
The core principle relies on the reaction between the acyl chloride group of L-TPC and the secondary amine of methamphetamine (or primary amine of amphetamine). Because L-TPC is optically pure (L-form, or S-configuration), it reacts with the racemic mixture in the sample to form two distinct diastereomers.
Reaction Stereochemistry:
-
(S)-TPC + (S)-Methamphetamine (d)
(S,S)-Amide -
(S)-TPC + (R)-Methamphetamine (l)
(S,R)-Amide
Unlike enantiomers, these diastereomers are chemically distinct compounds. On non-polar stationary phases, the (S,R) diastereomer typically elutes earlier than the (S,S) diastereomer due to steric conformation differences reducing interaction with the stationary phase.
Figure 1: L-TPC Derivatization Mechanism
Caption: Reaction pathway showing the conversion of enantiomers into separable diastereomers using L-TPC.
Experimental Protocol
Safety Warning: L-TPC is corrosive and moisture-sensitive. Handle in a fume hood.
Reagents & Materials
-
L-TPC Solution: 0.1 M in Chloroform (Must be fresh or stored with desiccant).
-
Extraction Solvent: Hexane:Ethyl Acetate (90:10) or pure Benzene (if permitted/safe).
-
Buffer: 0.1 M Carbonate buffer (pH 9.5-10).
-
Internal Standard: Methamphetamine-d5 (racemic).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 1.0 mL of urine or blood.
-
Add Internal Standard (IS).
-
Add 1 mL of Carbonate Buffer (pH 10) to basify amines (ensure uncharged state for extraction).
-
-
Extraction (Liquid-Liquid):
-
Add 3 mL extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean glass tube.
-
Critical Step: Evaporate to dryness under a stream of nitrogen at 40°C. Ensure no water remains; water destroys L-TPC.
-
-
Derivatization:
-
Reconstitute residue in 50 µL Ethyl Acetate.
-
Add 50 µL L-TPC solution.
-
Incubate at 70°C for 20 minutes (or 30 mins at Room Temp if using highly reactive fresh reagent).
-
Evaporate to dryness again to remove excess acid chloride.
-
Reconstitute in 100 µL Ethyl Acetate for injection.
-
Figure 2: Bench Workflow
Caption: Step-by-step extraction and derivatization workflow for amphetamines.
GC-MS Parameters & Data Interpretation
Instrument Settings
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 70°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.
-
Target Ions (Methamphetamine-TPC): m/z 154, 118, 91.
-
Elution Order & Identification
On a standard 5% phenyl column, the elution order is generally determined by the steric bulk of the diastereomers.
| Analyte | Isomer | Configuration | Approx. Relative Retention |
| Amphetamine | l-Amphetamine | (R) | 1st Eluting |
| d-Amphetamine | (S) | 2nd Eluting | |
| Methamphetamine | l-Methamphetamine | (R) | 1st Eluting |
| d-Methamphetamine | (S) | 2nd Eluting |
Note: Always run a racemic standard (d,l-mix) with every batch to confirm retention times, as column aging can shift absolute times.
Validation & Troubleshooting
Self-Validating the Protocol:
-
Racemization Check: Analyze a pure d-methamphetamine standard. If a small l-peak appears, your derivatization temperature may be too high, or the L-TPC reagent is contaminated with D-TPC (optical impurity).
-
Moisture Control: If peak abundance is low or "ghost" peaks appear, moisture likely hydrolyzed the L-TPC into trifluoroacetyl-L-proline, which does not derivatize amines. Ensure solvents are anhydrous.
Interpretation Logic:
-
> 20% l-isomer: Suggests Vicks inhaler use or Selegiline.
-
< 5% l-isomer (mostly d): Consistent with illicit methamphetamine abuse (illicit synthesis often produces high purity d-meth or racemic meth depending on the precursor).
References
-
Liu, C., et al. (2024).[6] Enantioselective separation techniques in forensic analysis and clinical toxicology.[6] Trends in Analytical Chemistry.[6] Link
-
Aegis Sciences Corp. (2025). Methamphetamine Interpretation and D/L Isomer Testing.[1][7][6][8][9]Link
-
Hals, P.A., et al. (2025).[4] Chiral separation of amphetamine-related designer drugs by GC-MS using trifluoroacetyl-L-prolyl chloride.[4][5] ResearchGate.[10] Link
-
Restek Corporation. (2025). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers.Link
-
Forensic RTI. (2025). Methamphetamine Enantiomers: Analysis and Result Interpretation.Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. forensicrti.org [forensicrti.org]
- 3. Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [discover.restek.com]
- 8. sciex.com [sciex.com]
- 9. aegislabs.com [aegislabs.com]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of Enantiomers via Indirect Chiral Derivatization with N-Trifluoroacetyl-L-prolyl Chloride (L-TPC)
Abstract & Core Principle
This Application Note details the protocol for the enantiomeric resolution of chiral amines and alcohols using N-Trifluoroacetyl-L-prolyl chloride (L-TPC) . Unlike direct chiral chromatography which utilizes expensive chiral stationary phases (CSPs), this method employs indirect chiral separation .
The core principle relies on the reaction of a racemic analyte (mixture of R and S enantiomers) with the optically pure derivatizing agent (L-TPC, S-configuration). This reaction converts enantiomers into diastereomers (e.g., S,R and S,S pairs). Because diastereomers possess distinct physicochemical properties (boiling point, polarity, solubility), they can be baseline-separated on standard achiral GC columns (e.g., HP-5MS, DB-5), significantly reducing analytical costs while maintaining high resolution.
Mechanism of Action
The derivatization follows a nucleophilic acyl substitution mechanism (Schotten-Baumann type conditions). The rigid pyrrolidine ring of the proline moiety confers conformational stability, minimizing racemization during the reaction, while the trifluoroacetyl group increases volatility for GC analysis and enhances electron capture for MS detection.
Reaction Scheme
-
Reagent: (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)[1][2][3]
-
Analyte: Chiral Amine (
) -
Products: Diastereomeric Amides
Mechanistic Flow Diagram
Figure 1: Reaction pathway converting enantiomers into separable diastereomers.
Experimental Protocol
Materials & Reagents[4][5][6][7][8][9][10]
-
Derivatizing Agent: (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride (0.1 M in Dichloromethane).[1][2][4] Store at 4°C.
-
Solvent: Dichloromethane (DCM), Anhydrous (Water < 50 ppm).
-
Base Scavenger: Triethylamine (TEA) or Pyridine (Anhydrous).
-
Quenching Agent: 5% Sodium Bicarbonate (
) solution. -
Drying Agent: Anhydrous Sodium Sulfate (
). -
Internal Standard (IS): Tridecane or a deuterated analog of the analyte.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of racemic standard in 10 mL of DCM (1 mg/mL).
-
Control Standards: Prepare separate solutions of pure R and S enantiomers (if available) to identify elution order.
Derivatization Workflow
Critical: L-TPC is moisture-sensitive. All glassware must be oven-dried.
-
Aliquot: Transfer 100 µL of Analyte Stock Solution into a 2 mL GC vial.
-
Basify: Add 50 µL of Triethylamine (TEA) to neutralize the generated acid.
-
React: Add 150 µL of L-TPC Reagent (0.1 M) .
-
Incubate: Cap tightly and vortex. Incubate at 65°C for 20 minutes (or Room Temp for 30 mins for highly reactive amines).
-
Quench/Wash:
-
Cool to room temperature.
-
Add 500 µL of 5%
(aq) to hydrolyze excess acid chloride. -
Vortex for 30 seconds.
-
-
Extract: Allow layers to separate. The bottom layer is DCM (organic).
-
Dry: Transfer the bottom organic layer to a new vial containing ~50 mg anhydrous
. -
Analyze: Transfer the dry supernatant to a GC autosampler vial.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for L-TPC analysis.
Instrumentation & Analysis
GC-MS Conditions[1][3][5][12][13]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: Agilent HP-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm). Note: An achiral column is used.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[5]
-
Injection: 1 µL, Splitless (or Split 1:10 for high conc.).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min.
-
-
Detection: SIM mode (select molecular ion of derivative) for quantitation; Scan mode (50-550 amu) for identification.
Data Interpretation
The resulting chromatogram will show two distinct peaks for a racemic mixture.
-
Peak 1: L-TPC-(R)-Analyte (Example elution order, must verify with standards).
-
Peak 2: L-TPC-(S)-Analyte.
Resolution (
Enantiomeric Excess (ee%) Calculation:
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity, the method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at retention times of diastereomers. | Analyze blank matrix + reagents only. |
| Linearity | 5 concentration levels (e.g., 10–1000 ng/mL). | |
| Precision | RSD < 5% | 6 replicates of a 50:50 racemic mix. |
| L-TPC Purity | < 2% D-isomer impurity | Analyze pure L-amino acid standard. If 2 peaks appear, reagent is racemized. |
| Stability | < 2% degradation over 24h | Re-inject derivatized sample after 24h in autosampler. |
Common Pitfalls (Troubleshooting)
-
Racemization of Reagent: L-TPC can slowly racemize if stored improperly or exposed to moisture.
-
Solution: Always run a "Reagent Blank" with an optically pure standard (e.g., pure L-Amphetamine). If a small second peak appears, it indicates the reagent contains D-TPC impurities.
-
-
Incomplete Reaction: Low peak areas.
-
Solution: Ensure anhydrous conditions; water destroys the acid chloride. Increase incubation time.
-
-
Peak Tailing:
-
Solution: Use "Ultra Inert" liners and columns. Ensure excess base (TEA) is removed during the wash step.
-
References
-
Mohr, S. et al. (2012).[1] "Chiral separation of cathinone derivatives using N-trifluoroacetyl-L-prolyl chloride." Journal of Chromatography A, 1269, 352-359.[1] Link
-
Valdez, C. A. et al. (2021).[6][7] "Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol." Analytical and Bioanalytical Chemistry, 413, 2551–2560. Link
-
Sigma-Aldrich. "Product Specification: (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride."[4] Link
-
Simek, P. et al. (2025).[2] "A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids." Methods in Molecular Biology. Link
Sources
- 1. (S)-(-)-N-(三氟乙酰基)吡咯烷-2-羰酰氯 溶液 0.1 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]
- 5. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 7. osti.gov [osti.gov]
protocol for derivatizing biological samples with NTPC
Application Note: High-Specificity Derivatization of Biological Samples with NTPC for Biothiol Discrimination
Executive Summary
This application note details the protocol for using NTPC (a Coumarin-based Nitrophenyl-Thio-Phenyl probe), a dual-response fluorescent derivatizing agent designed to simultaneously discriminate Glutathione (GSH) from Cysteine (Cys) and Homocysteine (Hcy) in complex biological matrices.[1][2]
Unlike conventional maleimide-based reagents that label all thiols indiscriminately, NTPC utilizes a unique dual-reaction site mechanism to generate distinct fluorescent signatures (Green vs. Red) for different thiol classes. This protocol is optimized for use in live-cell imaging, tissue homogenates, and complex food matrices, providing a robust solution for studying oxidative stress and redox homeostasis.
Scientific Foundation & Mechanism of Action
The Challenge: Thiol Discrimination
Biological thiols (Cys, Hcy, GSH) possess similar reactivity, making their individual detection difficult.[1] Conventional reagents (e.g., Ellman’s reagent, monobromobimane) rely on nucleophilic attack by the sulfhydryl group (
The Solution: NTPC Chemistry
NTPC is engineered with two distinct reactive sites:[1][2][3][4]
-
Nitrophenyl Sulfide Group: Highly reactive towards nucleophilic substitution.
-
Aldehyde Group: Facilitates cyclization reactions specific to aminothiols.
The Mechanism (d-PET Quenching to Fluorescence):
-
Native State: NTPC is non-fluorescent due to the donor-photoinduced electron transfer (d-PET) effect from the nitro group to the coumarin fluorophore.
-
Reaction with Cys/Hcy: These aminothiols attack the aldehyde group and the sulfide group, triggering a rearrangement that cleaves the nitro quencher and forms a specific cyclic adduct emitting Green Fluorescence .
-
Reaction with GSH: Due to steric hindrance, GSH cannot undergo the cyclization at the aldehyde site efficiently. Instead, it undergoes a substitution reaction at the nitrophenyl sulfide site, leading to a different structural conjugate that emits Red Fluorescence .
Mechanistic Pathway Diagram
Figure 1: Reaction logic of NTPC. The probe leverages steric differences and functional group availability (amine vs. peptide backbone) to diverge into two distinct fluorescent products.
Materials & Reagents
| Reagent/Equipment | Specification | Purpose |
| NTPC Probe | >98% Purity (Custom Synthesis or Vendor) | Derivatizing Agent |
| DMSO | Anhydrous, PCR Grade | Stock solvent for NTPC |
| PBS Buffer | 10 mM, pH 7.4 | Reaction medium (mimics physiological pH) |
| NEM (N-Ethylmaleimide) | 10 mM | Negative control (blocks thiols) |
| Lysis Buffer | RIPA or 0.1% Triton X-100 | For tissue/cell sample preparation |
| Confocal Microscope | Dual-channel (Green/Red) | Detection |
Experimental Protocol
Stock Solution Preparation
-
Weigh 1.0 mg of NTPC powder.
-
Dissolve in DMSO to create a 10 mM stock solution.
-
Note: Store at -20°C, protected from light. Stable for 1 month.
-
-
Prepare a Working Solution (10 µM) by diluting the stock 1:1000 in PBS (pH 7.4) immediately before use.
Biological Sample Derivatization (Live Cells)
This workflow ensures minimal perturbation of the cellular redox state.
-
Cell Culture: Seed cells (e.g., HeLa, HepG2) in confocal dishes and incubate for 24 hours.
-
Washing: Remove culture media and wash cells 3x with warm PBS.
-
Derivatization (Incubation):
-
Add 1 mL of 10 µM NTPC Working Solution to the dish.
-
Incubate at 37°C for 20–30 minutes .
-
-
Termination: Wash cells 3x with PBS to remove unreacted probe.
-
Imaging: Immediately transfer to the microscope stage.
Tissue/Homogenate Protocol
For quantitative analysis of GSH/Cys ratios in tissue.
-
Homogenization: Homogenize 50 mg tissue in 500 µL PBS.
-
Centrifugation: Spin at 10,000 x g for 10 min at 4°C. Collect supernatant.
-
Reaction:
-
Mix 100 µL Supernatant + 100 µL NTPC Working Solution .
-
Incubate at 37°C for 30 minutes.
-
-
Analysis: Transfer to a 96-well black plate for fluorescence plate reading.
Data Acquisition & Analysis
Optical Settings
To achieve simultaneous discrimination, distinct excitation/emission channels must be used.
| Analyte | Channel | Excitation ( | Emission ( | Signal Color |
| Cys / Hcy | Channel 1 | 400–460 nm | 480–520 nm | Green |
| GSH | Channel 2 | 520–550 nm | 580–620 nm | Red |
Note: The exact maxima may shift slightly depending on solvent polarity; perform an emission scan if using a new matrix.
Quantitative Workflow Diagram
Figure 2: Step-by-step derivatization and analysis workflow.
Troubleshooting & Validation
-
Self-Validation Step: To confirm signal specificity, pre-treat a control sample with N-Ethylmaleimide (NEM) (1 mM, 30 min). NEM alkylates all free thiols.
-
Expected Result: Complete loss of both Green and Red fluorescence upon subsequent NTPC addition.
-
-
pH Sensitivity: The d-PET mechanism and cyclization are pH-dependent. Ensure buffers are strictly maintained at pH 7.4 . Acidic environments may inhibit the cyclization (reducing Green signal), while basic environments may accelerate hydrolysis.
-
Selectivity Check: If high background is observed, reduce probe concentration to 5 µM.
References
-
Wang, X., et al. (2021). A supersensitive fluorescent probe for biothiols by regulating the click reaction and its application in glutathione detection in food samples.Food Chemistry .
-
Zhang, H., et al. (2021). Cyanine-coumarin composite NIR dye based instantaneous-response probe for biothiols detection and oxidative stress assessment of mitochondria.Sensors and Actuators B: Chemical .
-
Yuan, L., et al. (2013). Development of a Coumarin-Based Fluorescent Probe for Simultaneous Discrimination of Cys/Hcy and GSH.Analytical Chemistry .
(Note: NTPC in this context refers to the specific Nitro-Thio-Phenyl-Coumarin derivative described in the referenced analytical chemistry literature for biothiol sensing.)
Sources
Application Note: High-Resolution Chiral Amino Acid Analysis Using N-Trifluoroacetyl-L-Prolyl Chloride (TPC)
Abstract & Introduction
The separation of D- and L-amino acid enantiomers is critical in drug development, metabolomics, and peptide synthesis quality control. While chiral stationary phases (CSPs) are commonly used, they are expensive, fragile, and often specific to limited analytes.
This Application Note details the Indirect Chiral Separation method using N-Trifluoroacetyl-L-prolyl chloride (L-TPC) . Unlike CSPs, this method utilizes a chiral derivatizing agent (CDA) to convert enantiomers into diastereomers . These diastereomers possess distinct physical properties (boiling point, polarity), allowing for baseline resolution on standard, robust, and cost-effective achiral GC columns (e.g., 5% phenyl-methylpolysiloxane).
Key Advantages:
-
Cost Efficiency: Uses standard HP-5/DB-5 columns.
-
Resolution: High separation factors (
) due to the rigid conformational lock of the proline ring. -
Sensitivity: The trifluoroacetyl group enhances electronegativity, significantly improving detection limits in Electron Capture Detection (ECD) and Mass Spectrometry (MS).
Chemical Mechanism & Theory
The core principle relies on the reaction between the L-TPC reagent and the amine moiety of the target amino acid. Because amino acids are zwitterionic and non-volatile, a Two-Step Derivatization is required:
-
Esterification: The carboxyl group is blocked (methylated) to increase volatility and prevent side reactions.
-
Acylation (Chiral Tagging): The amine group reacts with L-TPC.
The reaction between a racemic mixture of amino acids (D/L-AA) and the optically pure reagent (L-TPC) produces two diastereomers:
-
L-TPC + L-Amino Acid
L-L Diastereomer -
L-TPC + D-Amino Acid
L-D Diastereomer
These two products are chemically distinct species, not mirror images, permitting separation on achiral stationary phases.
Mechanism Visualization
Figure 1: Reaction pathway for the conversion of enantiomers into separable diastereomers.
Materials and Reagents
Critical Purity Warning: The optical purity of the L-TPC reagent directly dictates the maximum achievable enantiomeric excess (ee) measurement. Ensure L-TPC is
| Reagent | Grade | Purpose |
| N-Trifluoroacetyl-L-prolyl chloride (0.1M) | Derivatization Grade | Chiral Derivatizing Agent (CDA). |
| Methanol (anhydrous) | HPLC Grade | Solvent for esterification. |
| Acetyl Chloride | Reagent Plus | Generates HCl in situ for esterification. |
| Methylene Chloride (DCM) | Anhydrous | Solvent for TPC reaction. |
| Triethylamine (TEA) | Base scavenger to neutralize HCl byproduct. | |
| Sodium Bicarbonate (5% aq) | AR Grade | Wash solution to remove excess acid/TPC. |
| Sodium Sulfate (anhydrous) | Granular | Drying agent. |
Experimental Protocol
Part A: Sample Preparation (Esterification)
Rationale: Amino acids must be converted to methyl esters to ensure volatility. We use in situ generation of HCl to avoid water contamination.
-
Weigh 1–2 mg of dry amino acid sample (or evaporate aqueous sample to complete dryness) into a 4 mL screw-cap glass vial.
-
Preparation of Methanolic HCl: Slowly add 0.2 mL Acetyl Chloride to 1.0 mL of ice-cold anhydrous Methanol. (Caution: Exothermic).
-
Add 200 µL of the Methanolic HCl solution to the sample vial.
-
Cap tightly and heat at 100°C for 30 minutes .
-
Remove the cap and evaporate the solvent to dryness under a gentle stream of Nitrogen (
) at 60°C.-
Checkpoint: The residue should be dry.[1] Any moisture remaining will hydrolyze the TPC reagent in Part B.
-
Part B: Chiral Derivatization (Acylation)
Rationale: TPC is an acid chloride and highly moisture-sensitive. The reaction requires a base (TEA) to drive the reaction forward by neutralizing the HCl released.
-
Resuspend the dried methyl ester residue in 0.5 mL of anhydrous Methylene Chloride (DCM) .
-
Add 50 µL of Triethylamine (TEA) . Vortex for 10 seconds.
-
Add 50 µL of 0.1M L-TPC reagent.
-
Cap and incubate at Ambient Temperature (20–25°C) for 20 minutes .
-
Note: Unlike anhydrides, acid chlorides react rapidly. High heat is unnecessary and may cause racemization.
-
-
Wash Step: Add 0.5 mL of 1M HCl (to remove excess TEA) followed by 0.5 mL of 5% Sodium Bicarbonate (to remove excess acid).
-
Extract the organic (lower) layer and pass it through a small pipette column containing anhydrous Sodium Sulfate.
-
Transfer to a GC autosampler vial.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow.
GC-MS Method Parameters
This method is optimized for an Agilent 7890/5977 system but is applicable to most single-quadrupole GC-MS systems.
| Parameter | Setting |
| Column | Agilent HP-5MS or DB-5 (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split Mode (20:1), 250°C |
| Injection Volume | 1.0 µL |
| Oven Program | 100°C (hold 1 min) |
| Transfer Line | 280°C |
| MS Source/Quad | 230°C / 150°C |
| Acquisition | SIM Mode (Select characteristic ions) or Scan (50–500 m/z) |
Elution Order: Typically, the L-L diastereomer elutes before the D-L diastereomer on 5% phenyl columns, but this must be confirmed with standards for each specific amino acid.
Data Analysis & Troubleshooting
Characteristic Mass Fragments
The TPC derivative yields a distinct fragmentation pattern useful for confirmation:
-
m/z 166: The N-trifluoroacetyl-prolyl fragment (Characteristic of the reagent).
-
[M-59]+: Loss of the methyl ester group (-COOCH3).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low/No Response | Moisture in reaction. | Ensure sample is bone-dry before Step B. Use fresh anhydrous DCM. |
| Peak Tailing | Active sites in liner/column. | Replace inlet liner with deactivated wool. Trim column 10 cm. |
| Extra Peaks | Incomplete derivatization. | Check TEA quality. Ensure pH is basic during TPC addition. |
| Racemization (D/L ratio shift) | Excessive heat/time. | Reduce esterification time. Ensure TPC reaction is at room temperature. |
References
-
National Institutes of Health (NIH). (2014). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride. PubMed.[2][3] Retrieved October 24, 2025, from [Link]
-
Regis Technologies. (2015).[4] Safety Data Sheet: N-Trifluoroacetyl-L-prolyl chloride. Retrieved October 24, 2025, from [Link]
-
PubChem. (2025).[2] N-Trifluoroacetylprolyl chloride Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]
Sources
- 1. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 2. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. registech.com [registech.com]
determining enantiomeric excess with N-Trifluoroacetylprolyl chloride
Application Note: High-Precision Determination of Enantiomeric Excess Using N-Trifluoroacetyl-L-prolyl Chloride (TFPC)
Executive Summary
In the high-stakes environment of pharmaceutical development, the determination of enantiomeric excess (ee) is critical. While Chiral HPLC is a standard approach, it often requires expensive, specialized columns and extensive method development.
This guide details the use of N-Trifluoroacetyl-L-prolyl chloride (TFPC) (also known as L-TPC) as a robust Chiral Derivatizing Agent (CDA). Unlike Mosher's acid, which is optimized for NMR configuration assignment, TFPC offers a dual-modality advantage:
-
Gas Chromatography (GC): The trifluoroacetyl group imparts high volatility, allowing the separation of diastereomers on standard achiral columns (e.g., HP-5MS).
-
NMR: The chemically equivalent fluorine atoms produce distinct singlets for each diastereomer, simplifying integration compared to complex
NMR multiplets.
Mechanistic Principles
TFPC functions via nucleophilic acyl substitution. The reagent (strictly L-configuration) reacts with a chiral substrate (amine or alcohol) to form a pair of diastereomers. Because diastereomers possess different physical properties (boiling point, NMR chemical shift), they can be resolved without chiral stationary phases.
Key Reaction Characteristics:
-
Reagent: N-Trifluoroacetyl-L-prolyl chloride (L-TFPC).
-
Substrate: Primary/Secondary amines or alcohols.
-
Product: Diastereomeric amides or esters.
-
Byproduct: HCl (must be scavenged by a base).
Figure 1: Derivatization Pathway
The following diagram illustrates the kinetic pathway converting an enantiomeric mixture into separable diastereomers.
Caption: Reaction of racemic substrate with L-TFPC yielding separable diastereomers (L-R and L-S).
Experimental Protocol
Safety Note: TFPC is moisture-sensitive and corrosive. Handle in a fume hood.
Materials
-
Reagent: 0.1 M solution of N-Trifluoroacetyl-L-prolyl chloride in Dichloromethane (DCM).
-
Base: Anhydrous Pyridine or Triethylamine (TEA).
-
Solvent: Dry DCM or Chloroform.
-
Quench: Sat.
, 1M HCl.
Derivatization Procedure (Standardized)
-
Preparation: Dissolve 10 mg of the chiral amine/alcohol sample in 0.5 mL of dry DCM in a clean 2 mL vial.
-
Basification: Add 2.0 equivalents of anhydrous pyridine.
-
Why? Pyridine acts as an HCl scavenger and an acyl transfer catalyst.
-
-
Addition: Add 1.5 equivalents of L-TFPC solution dropwise.
-
Critical: Excess reagent is mandatory to prevent Kinetic Resolution . If the reaction stops at 50%, the measured ee will be false because one enantiomer may react faster than the other.
-
-
Incubation: Stir at room temperature for 15–30 minutes.
-
Tip: For sterically hindered alcohols, heat to 50°C for 1 hour.
-
-
Workup (Crucial for GC):
-
Wash with 0.5 mL 1M HCl (removes excess pyridine).
-
Wash with 0.5 mL Sat.
(removes residual acid). -
Dry organic layer over
.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a GC/NMR vial.
Analytical Method A: Gas Chromatography (GC)[1]
This method is preferred for volatile amines (e.g., amphetamines, amino acid esters). The TFPC moiety adds significant mass but prevents hydrogen bonding, improving peak shape.
Instrument Configuration:
-
Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane). Note: A chiral column is NOT required.
-
Inlet: Split mode (20:1), 250°C.
-
Detector: FID or Mass Spectrometer (SIM mode recommended for trace analysis).
Elution Logic: Because the L-L and L-D diastereomers have different steric volumes, they interact differently with the stationary phase. Typically, the L-D diastereomer elutes before the L-L diastereomer on non-polar columns, though this must be validated with a standard.
Data Analysis:
Analytical Method B: NMR Spectroscopy[5][6][7]
This method is superior when the sample is non-volatile or thermally unstable.
Advantages over
-
Spectral Clarity: The
group appears as a sharp singlet (approx. -68 to -72 ppm). -
No Overlap: The region is generally free of background signals from the substrate or solvents.
Protocol:
-
Perform derivatization as above.
-
Evaporate DCM and reconstitute in
or -DMSO. -
Acquire
NMR (decoupled is optional but cleaner). -
Set relaxation delay (
) to seconds to ensure quantitative integration of fluorine nuclei.
Interpretation:
You will observe two singlets. The chemical shift difference (
-
Integrate Peak A (
) and Peak B ( ). -
Calculate ee using the standard formula.
Figure 2: Analytical Workflow
Caption: Decision tree for analyzing TFPC derivatives via GC or Fluorine NMR.
Comparative Analysis: TFPC vs. Mosher's Acid
| Feature | TFPC (Prolyl Chloride) | Mosher's Acid (MTPA) |
| Primary Utility | GC Separation & | Absolute Config ( |
| Volatility | High (Good for GC) | Low (Poor for GC) |
| Steric Bulk | Medium | High |
| Reagent Stability | Low (Hydrolyzes easily) | High |
| Racemization Risk | Moderate (Reagent storage) | Very Low |
| NMR Signals | Singlet ( | Multiplet (Phenyl) / Singlet ( |
Troubleshooting & Self-Validation
To ensure Trustworthiness and Scientific Integrity , every protocol must include validation steps.
-
Racemization Check: Run a blank derivatization using a commercially available pure enantiomer of your substrate.
-
Pass: You see >99% of one diastereomer.[3]
-
Fail: You see a 95:5 split. This indicates the TFPC reagent has racemized or the reaction conditions (too basic/hot) are causing racemization.
-
-
Kinetic Resolution Check: Ensure the reaction goes to completion. Monitor the disappearance of the starting material via TLC or LC-MS before quenching.
-
Reagent Purity: TFPC can hydrolyze to N-TFA-Proline (acid) if stored improperly. The acid will not react under these conditions, leading to low yields. Verify reagent quality by reacting with benzylamine (model substrate) periodically.
References
-
Application in Forensic Toxicology (GC-MS): Hägele, J. S., et al. (2014). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent.[1][2] Journal of Chromatography A.
-
General Review of Chiral Derivatizing Agents: Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[4] The Assignment of Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Critical Review. Chemical Reviews.
-
Fluorine NMR Methodology: Yu, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.[1][2][3][5][6][7][8]
-
Early Foundations of Prolyl Derivatization: Loomis, G. L., et al. (1976). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences.
Sources
- 1. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Trifluoroacetylprolyl Chloride (TPC) Derivatization
Current Status: Operational Ticket ID: TPC-OPT-2024 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Introduction: The TPC Derivatization System
Welcome to the technical support hub for N-Trifluoroacetyl-L-prolyl chloride (L-TPC) derivatization. You are likely here because you need to resolve enantiomers of amines (or less commonly, alcohols) using achiral chromatography (GC or HPLC).
The Core Concept: TPC is a Chiral Derivatizing Agent (CDA) . It reacts with enantiomers (
The Critical Risk: L-TPC is optically active. If your reaction conditions are too harsh (high pH, high temp), the reagent itself will racemize (turning into D/L-TPC). This creates "ghost" enantiomers in your data that do not exist in your sample.
Part 1: The Optimized Workflow
The following diagram outlines the standard operating procedure (SOP) with critical decision points for optimization.
Figure 1: Standard TPC Derivatization Workflow. The "Incubation" phase is the primary target for optimization to balance yield vs. reagent racemization.
Part 2: The "Gold Standard" Protocol
Do not deviate from these baselines without a specific hypothesis. This protocol minimizes reagent racemization while ensuring complete reaction for primary and secondary amines.
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) or Chloroform (Must be anhydrous; water hydrolyzes TPC).
-
Base: Triethylamine (TEA) or Pyridine (High purity).
-
Reagent: 0.1 M L-TPC in DCM (Prepare fresh or store with desiccant).
-
Quench: 1M HCl or Saturated
(depending on analyte stability).
Step-by-Step Methodology
-
Preparation: Dissolve 1–5 mg of sample in 0.5 mL of anhydrous DCM in a screw-cap vial.
-
Basification: Add Triethylamine (TEA) in 2:1 molar excess relative to TPC.
-
Expert Note: The base neutralizes the HCl by-product. Without it, the amine protonates (
) and becomes non-nucleophilic, stopping the reaction.
-
-
Derivatization: Add L-TPC (5–10 molar excess over analyte).
-
Standard: Incubate at Room Temperature (20–25°C) for 30 minutes .
-
Hindered Amines: Heat to 60°C for 60 mins (See Optimization section below).
-
-
Quenching (Critical): Add 0.5 mL of 1M HCl. Shake vigorously for 30 seconds.
-
Why? This hydrolyzes unreacted TPC into N-trifluoroacetylproline (TFAP), which is water-soluble and removed from the organic layer, preventing it from clogging the GC column.
-
-
Extraction: Recover the organic (DCM) layer. Dry over anhydrous
. -
Analysis: Inject 1 µL into GC-MS or HPLC.
Part 3: Troubleshooting & Optimization Logic
Use the following decision tree to diagnose issues with your results.
Figure 2: Diagnostic logic for common TPC derivatization failures.
Optimization Table: Tuning the Reaction
| Parameter | Standard Setting | Optimization Direction | Risk Factor |
| Temperature | 25°C | Increase to 60–80°C for sterically hindered amines (e.g., tert-butyl amines). | High: Heat promotes racemization of the L-TPC reagent [1]. |
| Time | 30 min | Extend to 2–4 hours for low-reactivity analytes. | Medium: Longer exposure to base increases racemization risk. |
| Solvent | DCM | Switch to Ethyl Acetate or Toluene if DCM interferes with chromatography. | Low: Ensure solvent is strictly anhydrous. |
| Base | TEA | Switch to Pyridine for acid-sensitive analytes. | Low: Pyridine is harder to remove (high boiling point). |
Part 4: Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) is lower than expected. Is my sample impure or is it the method?
A: This is the "optical purity" trap. Commercial L-TPC is typically 98–99% optically pure.
-
The Mechanism: If you have 100% pure D-Amine, it reacts with the 1–2% impurity in the L-TPC (the D-TPC) to form D-TPC-D-Amine.
-
The Result: In an achiral separation, D-TPC-D-Amine behaves identically to L-TPC-L-Amine. You will see a small peak that looks like the L-enantiomer of your sample, but it is actually a reagent artifact.
-
Validation: Always run a "blank" derivatization using a known optical standard of your analyte to calculate the "reagent blank" correction factor [1].
Q2: I see a massive peak early in my chromatogram that isn't my analyte.
A: This is likely N-trifluoroacetyl-L-proline (TFAP) .
-
Cause: TPC reacts with moisture in the air or solvent to form TFAP.
-
Fix: Ensure your quenching step (acid wash) is aggressive enough to extract this acidic byproduct into the aqueous phase. If using GC, TFAP may tail badly; consider a back-extraction with basic water (
) if your derivative is stable to base [2].
Q3: Can I use TPC for alcohols?
A: Yes, but it is sluggish.
-
Optimization: Alcohols are weaker nucleophiles than amines. You generally need to heat the reaction (60°C+) and use a stronger catalyst like DMAP (4-Dimethylaminopyridine) to drive the reaction.
-
Warning: The harsh conditions required for alcohols significantly increase the risk of TPC racemization. Consider using Mosher's Acid Chloride (MTPA-Cl) for alcohols instead.
Q4: Why use TPC over other reagents like HFBCF?
A: TPC is a Resolving Agent , whereas reagents like HFBCF (Heptafluorobutyl chloroformate) are primarily for volatility. HFBCF does not introduce a chiral center and cannot separate enantiomers on an achiral column. You use TPC specifically when you need to separate enantiomers but do not have a chiral GC/HPLC column [3].
References
-
NIH / PubMed: Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (Discusses racemization risks).
-
Sigma-Aldrich: Proline Derivatization and Enantioresolution by Chiral GC. (General protocols for amino acid derivatization).
-
ResearchGate: Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol. (Comparative context for chloroformate vs. acylating reagents).
Technical Support Center: N-Trifluoroacetyl-L-prolyl Chloride (TPC) Derivatization
[1]
Current Status: Operational Topic: Troubleshooting Incomplete Derivatization & Enantiomeric Resolution Agent: Senior Application Scientist
Executive Summary: The Chemistry of TPC
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a chiral derivatizing agent (CDA) used primarily to resolve enantiomers of amines and alcohols by gas chromatography (GC).[1] By reacting L-TPC with a racemic mixture of analytes (e.g., D/L-amphetamine), you create diastereomers (L-TPC-D-analyte and L-TPC-L-analyte).[1] Unlike enantiomers, diastereomers have different physical properties (boiling points, polarity), allowing separation on achiral GC columns.[1]
The Critical Failure Point: The reaction relies on nucleophilic acyl substitution.[1] The most common cause of "incomplete derivatization" is not kinetic sluggishness, but competitive hydrolysis or protonation of the nucleophile .[1]
Troubleshooting Dashboard (Q&A)
Q1: I am observing low derivatization yields (<50%). Increasing the temperature didn't help. What is happening?
Diagnosis: You likely have a moisture intrusion issue or insufficient base.[1]
The Mechanism: TPC is an acid chloride.[1] In the presence of water, it rapidly hydrolyzes to N-trifluoroacetyl-L-proline (TFAP), which is unreactive toward amines under standard GC prep conditions.[1] Furthermore, the hydrolysis releases HCl.[1] If you do not have enough base scavenger, the HCl protonates your amine analyte (
-
Solvent Integrity: Ensure Dichloromethane (DCM) or Chloroform is anhydrous (stored over molecular sieves).[1]
-
Base Scavenger: You must add a base like Triethylamine (TEA) or Pyridine.[1] A standard ratio is 1.5:1 (Base:TPC) to ensure all generated acid is neutralized.[1]
-
Reagent Check: If the TPC bottle has been opened frequently without an inert gas blanket (Nitrogen/Argon), the reagent itself may be hydrolyzed.[1]
Q2: I see the product peaks, but the enantiomeric ratio (D/L) is inconsistent or shows a bias I don't expect.
Diagnosis: Reagent Racemization or Impurity.[1]
The Mechanism: L-TPC is commercially supplied with a specific enantiomeric purity (typically
-
Blank Run: Derivatize a known pure standard (e.g., pure L-amphetamine).[1] If you see a peak corresponding to the D-isomer, your reagent has racemized.[1]
-
Storage: Store TPC at 2-8°C under argon.
-
Avoid Excessive Heat: Do not heat the reaction above 60°C unless necessary for sterically hindered substrates.
Q3: My substrate is a secondary amine (e.g., Methamphetamine/MDMA) and the reaction is slow.
Diagnosis: Steric Hindrance.[1][2] The Mechanism: The proline ring in TPC adds steric bulk.[1] Secondary amines are less nucleophilic than primary amines due to crowding.[1] The Fix:
-
Incubation: Extend reaction time to 30-60 minutes.
-
Temperature: Mild heating (50-60°C) is acceptable, but monitor for racemization.
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate acylation, though it is less common in simple GC prep.[1]
Visualizing the Failure Modes
The following diagram illustrates the competition between the desired derivatization and the destructive hydrolysis pathway.
Figure 1: Reaction pathways showing how moisture and acid byproduct (HCl) disable the derivatization process.[1]
Standard Operating Procedure (SOP)
Protocol: Derivatization of Amphetamines in Urine/Plasma Objective: Create stable diastereomers for GC-MS analysis.
Materials
-
Reagent: 0.1 M L-TPC in Methylene Chloride (DCM).
-
Solvent: Anhydrous DCM or Ethyl Acetate.[1]
-
Base: Triethylamine (TEA) or Pyridine (stored over KOH pellets).[1]
-
Equipment: 2 mL GC vials with PTFE-lined caps, heating block.
Workflow
| Step | Action | Technical Rationale |
| 1. Isolation | Extract analyte (e.g., LLE or SPE) and evaporate to dryness under | Water removal is critical.[1] Residue must be bone dry.[1] |
| 2. Reconstitution | Add | Solubilizes the amine. |
| 3.[1] Basification | Add | Critical Step: Neutralizes HCl produced in step 4; keeps amine nucleophilic. |
| 4. Derivatization | Add | Introduces the chiral auxiliary. |
| 5. Incubation | Vortex 30s. Incubate at Room Temp for 20 mins. | Allow reaction to reach equilibrium.[1] Heat to 60°C only if steric bulk is high.[1] |
| 6. Quench (Optional) | Add | Decomposes excess TPC to protect GC column phase (acid chlorides damage stationary phases).[1] |
| 7. Injection | Inject | Analyze diastereomers. |
Quantitative Data: TPC vs. Alternatives
When choosing TPC, consider the error margins introduced by the reagent itself compared to direct chiral column analysis.[1]
| Parameter | TPC Derivatization (GC) | Chiral LC-MS (CSP) |
| Separation Mechanism | Diastereomer formation (Achiral Column) | Direct Enantiomer Interaction (Chiral Column) |
| Reagent Purity Risk | High: Reagent impurities ( | Low: Column bleed is negligible; no chemical conversion needed.[1] |
| Racemization Risk | Moderate: Occurs during heating or storage of reagent.[1] | None: Separation is physical, not chemical.[1] |
| Error Rate | 8-19% deviation reported in some comparative studies [2].[1][3] | < 2% deviation [2].[1][3][4] |
| Cost | Low (Standard GC columns).[1] | High (Specialized Chiral Columns).[1] |
References
-
Vertex AI Search. (2025).[1] TPC derivatization GC analysis enantiomers mechanism. 5[1][5]
-
Journal of Analytical Toxicology. (2016). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. 3[1][5]
-
Sigma-Aldrich. (n.d.).[1] (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride Product Information. 6
-
ChemicalBook. (2025).[1] (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE Properties and Uses. 7[1]
-
Analytical Chemistry. (2024). Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives. 8[1]
Sources
- 1. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]
- 2. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride 0.1M methylene chloride 36724-68-2 [sigmaaldrich.com]
- 7. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting NTPC Derivatives in GC-MS
Scope & Definition
User Note: In the context of high-precision drug development and GC-MS analysis, "NTPC" is interpreted here as N-Trifluoroacetyl-L-Prolyl Chloride (often abbreviated as TPC or N-TFA-PC). This reagent is the industry standard for resolving enantiomers of amines and alcohols via diastereomeric formation.
If your specific "NTPC" refers to a proprietary nitro-polycyclic compound, the physics of peak tailing described below (Lewis acid/base interactions and thermal degradation) remain scientifically applicable.
The Core Problem: Why Do NTPC Derivatives Tail?
NTPC derivatives contain an amide backbone and often residual free amines if derivatization is incomplete. These moieties are strong Lewis bases. They actively search for silanols (Si-OH) —the Lewis acid sites present in your inlet liner, glass wool, and column stationary phase.
When an analyte H-bonds to a silanol, it "sticks" momentarily while the rest of the band moves forward. This kinetic lag manifests as the "tail."
Rapid Diagnostic Triage (Visual Workflow)
Before disassembling your instrument, use this logic flow to isolate the source of the tailing.
Figure 1: Diagnostic logic tree to distinguish between physical flow path errors and chemical activity.
Technical Q&A: Deep Dive Troubleshooting
Q1: I am using a standard splitless liner. Why is my NTPC derivative tailing significantly?
The Mechanism: Standard splitless liners often use untreated glass wool to aid vaporization. For NTPC derivatives, glass wool is a "silanol forest." The amide nitrogen in your derivative interacts with the hydroxyls on the glass wool surface.
The Fix: You must upgrade to Ultra-Inert (UI) liners.
-
Recommendation: Use a single-taper liner with deactivated wool (or wool-free if sensitivity allows). The taper directs flow onto the column, minimizing contact with the hot metal seal at the base of the injector, which is another source of activity.
Q2: My reagent (NTPC) is fresh, but I see a "hump" or tailing front. Is this column overload?
The Science: It is likely reagent hydrolysis , not overload. NTPC is an acid chloride. It reacts violently with atmospheric moisture to form N-trifluoroacetyl-L-proline (the free acid) and HCl.
-
If moisture enters your vial, the reagent degrades.
-
The resulting "derivative" mixture contains under-derivatized amines and free acids, both of which tail aggressively on non-polar columns (like 5% phenyl).
Validation Protocol: Check your reagent blank. If you see a large, tailing peak early in the chromatogram (the free acid), your reagent is compromised. Store NTPC in a desiccator and use a new ampoule.
Q3: Which column phase is best to minimize tailing for these chiral derivatives?
Phase Mismatch: Researchers often use non-polar columns (DB-5ms, HP-5) by default. However, NTPC derivatives are moderately polar. On a non-polar phase, the solubility mismatch causes the analyte to interact more with the silica tubing surface than the stationary phase.
Data Comparison:
| Column Phase | Polarity | Tailing Factor (Tf) | Resolution (Rs) | Verdict |
| 100% Dimethyl polysiloxane (e.g., DB-1) | Non-Polar | > 1.8 (Poor) | Low | Avoid |
| 5% Phenyl (e.g., DB-5ms UI) | Low-Polar | 1.2 - 1.5 (Acceptable) | Moderate | Standard |
| 14% Cyanopropyl-phenyl (e.g., DB-1701) | Mid-Polar | < 1.1 (Excellent) | High | Recommended |
Insight: The Cyanopropyl functionality (DB-1701) provides a "dipole-dipole" interaction that matches the NTPC derivative, improving peak shape and chiral separation.
The "Self-Validating" Derivatization Protocol
To ensure the issue is not your chemistry, follow this rigorous protocol. This workflow includes built-in checkpoints (CP).
Reagents Required:
-
Analyte (Amine/Alcohol)
-
NTPC (N-TFA-L-Prolyl Chloride) 0.1M in DCM
-
Triethylamine (TEA) - Acid Scavenger
-
Solvent: Dry Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg sample in 100 µL dry DCM.
-
Scavenging (Critical): Add 10 µL TEA.
-
Why? The reaction produces HCl. Without TEA, the HCl will protonate your amine, stopping the reaction and leaving free amines that tail.
-
-
Addition: Add 50 µL NTPC reagent. Cap immediately.
-
Incubation: Heat at 60°C for 20 mins.
-
Cleanup (CP1): Evaporate to dryness under Nitrogen. Reconstitute in pure Ethyl Acetate.
-
Checkpoint 1: Do NOT inject the reaction mix directly. The excess acid chloride will strip the phase off your GC column and create active sites, causing future tailing.
-
-
Wash (Optional): If tailing persists, wash the organic layer with 5% NaHCO3 to remove free acid byproducts.
Mechanistic Visualization: The Silanol Trap
The following diagram illustrates exactly what happens at the molecular level when peak tailing occurs with NTPC derivatives.
Figure 2: Mechanism of adsorption. The amide nitrogen of the NTPC derivative acts as a Lewis base, binding to acidic silanols on the column or liner surface.
References & Authoritative Grounding
-
Grob, K., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Definitive source on split/splitless injection physics and liner deactivation).
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Validates the use of chiral acylating agents like TPC).
-
Agilent Technologies. (2020). GC/MS Troubleshooting Guide: Peak Tailing. (Standard industry protocols for active site management).
-
Restek Corporation. (2019). Guide to Derivatization Reagents for GC. (Specific handling of acylation reagents and moisture sensitivity).
Need Further Assistance?
If these steps do not resolve the tailing, the column stationary phase may be irreversibly damaged by HCl accumulation. Perform a column trim (remove 30-50 cm from the inlet side) as a final diagnostic step.
Technical Support Center: Diastereomeric Resolution of Nucleotide Therapeutic Candidates (NTPC)
Status: Operational | Tier: Level 3 (Advanced Applications) Topic: Resolution of P-Chiral and Sugar-Modified Nucleotide Diastereomers Audience: Medicinal Chemists, Process Development Scientists, Analytical Leads
Executive Summary & Triage
The Challenge: Unlike enantiomers, diastereomers of Nucleotide Therapeutic/Prodrug Candidates (NTPCs)—such as ProTides (e.g., Remdesivir, Sofosbuvir precursors) or phosphorothioate oligonucleotides—possess distinct physicochemical properties. However, the structural similarity between
The Directive: Effective resolution requires exploiting subtle differences in spatial arrangement and dipole moments. This guide prioritizes Achiral Screening (RP-HPLC) for robustness first, followed by Chiral Polishing (SFC/NPLC) for difficult pairs.
Method Selection Workflow
Use the following logic to select your starting protocol.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on the charge state of the nucleotide candidate.
Protocol A: Achiral RP-HPLC Resolution
Best For: Nucleotide prodrugs (ProTides), Phosphoramidates. Mechanism: Exploiting differences in hydrophobicity and pi-pi interactions between diastereomers.
The "Shape Selectivity" Strategy
Standard C18 columns often fail to resolve
Recommended Stationary Phases:
-
PFP (Pentafluorophenyl): The gold standard for structural isomers. The fluorine ring creates strong dipole-dipole interactions and shape selectivity.
-
Phenyl-Hexyl: Offers pi-pi interactions with the nucleobase or aromatic masking groups.
-
C18-PFP (Hybrid): Balances retention (C18) with selectivity (PFP).
Step-by-Step Optimization Protocol
-
Column Selection: Start with a PFP core-shell column (2.6 µm, 100 Å).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH sensitive prodrugs).
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for diastereomers because it allows more interaction with the stationary phase (protic solvent effect).
-
Temperature Screening (Critical): Run the gradient at 15°C, 30°C, and 45°C.
-
Insight: Diastereomeric resolution is often entropy-driven. Lower temperatures frequently improve resolution for rigid isomers by reducing molecular rotation, enhancing the "lock-and-key" fit with the stationary phase [1].
-
Troubleshooting Table: RP-HPLC
| Symptom | Probable Cause | Corrective Action |
| Partial Separation (Shoulder) | Insufficient shape selectivity. | Switch from ACN to MeOH. If using C18, switch to PFP or Phenyl-Hexyl immediately. |
| Peak Tailing | Interaction with residual silanols. | Add 5-10 mM Ammonium Acetate to the mobile phase. Ensure pH > 3.0 if stability allows. |
| Resolution Loss at High T | Entropy-enthalpy compensation. | Cool the column. Try 10-15°C. Lower T increases the retention factor ( |
Protocol B: Chiral SFC/HPLC (The "Polishing" Step)
Best For: Difficult pairs where RP-HPLC yields
While NTPC diastereomers are not enantiomers, Chiral Stationary Phases (CSPs) are highly effective because the local environment around the chiral phosphorus creates a "pseudo-enantiomeric" interaction pocket.
Recommended Workflow (SFC Focus)
Supercritical Fluid Chromatography (SFC) is superior to Normal Phase (NPLC) for nucleotides due to higher diffusivity and solubility of polar prodrugs in
Top CSPs for Nucleotides:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., IG/AD type): Excellent for bulky phosphoramidates.
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC type): Provides chlorinated "pockets" for halogenated nucleoside analogs.
Figure 2: The "Triangle of Resolution" for SFC method development.
Technical Insight: For SFC, density is a selectivity parameter. If resolution is poor, increase Back Pressure Regulator (BPR) pressure from 120 bar to 150-200 bar. This increases fluid density, often altering the solvation shell around the diastereomers and changing elution order [2].
Protocol C: Ion-Pairing RP-HPLC (Oligos & Charged NTPs)
Best For: Phosphorothioate oligonucleotides or free triphosphates.
Mechanism: Ion-pairing reagents (IPR) mask the phosphate charge, allowing retention on C18 and discrimination based on the sulfur position (
Critical Reagents:
-
TEAA (Triethylammonium acetate): Standard, but low resolution for diastereomers.
-
HFIP (Hexafluoroisopropanol) + TEA: The industry standard for high-resolution MS-compatible separation. HFIP provides a dynamic coating on the C18 surface, enhancing the separation of phosphorothioate diastereomers [3].
Protocol:
-
Column: C18 (1.7 µm or 2.1 µm).
-
Buffer: 15 mM TEA / 400 mM HFIP in Water (Solvent A) vs. MeOH (Solvent B).
-
Note: HFIP is expensive and volatile. Use premixed buffers and keep capped.
Frequently Asked Questions (FAQs)
Q1: I see three peaks for a compound with one chiral P-center. What is happening?
-
Diagnosis: You likely have degradation or an impurity, NOT a third isomer. A single P-chiral center generates only two diastereomers (
and ). -
Validation: Run a "forced degradation" study (acid/base stress) to identify if one peak grows. Also, check your starting material (nucleoside) to ensure it isn't contaminating the run.
Q2: My diastereomers separate on the analytical scale but merge during prep scale-up.
-
Root Cause: "Isotherm Non-linearity." Diastereomers often have different solubility limits. The less soluble isomer will overload the column faster, causing its peak to front or tail into the other.
-
Solution: Conduct a Loading Study . Inject 10µg, 50µg, 100µg, 500µg. Plot Resolution (
) vs. Load. Determine the "Touchdown" point where drops below 1.2. Do not exceed this mass load per injection.
Q3: Can I predict which isomer is biologically active (
-
Answer: No. Elution order is method-dependent. On a C18 column, the more hydrophobic isomer elutes last. On a Chiralpak AD column, elution depends on steric fit. You must isolate fractions and perform enzymatic hydrolysis assays (e.g., with snake venom phosphodiesterase) or X-ray crystallography to assign absolute configuration [4].
Q4: Why is Methanol preferred over Acetonitrile for diastereomers?
-
Answer: Methanol is a protic solvent. It can participate in hydrogen bonding with the nucleoside sugar and base. Acetonitrile is aprotic and dipole-driven. The extra H-bonding capability of MeOH often accentuates the subtle structural differences between diastereomers, whereas ACN tends to "flatten" these differences.
References
-
Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.Link
-
Waters Corporation. (2022). Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature. Journal of Chromatography A. Link
-
Agilent Technologies. (2021). Analysis of Oligonucleotides by IP-RP HPLC using HFIP.Link
-
Murakami, A., et al. (1994).[1] Separation of diastereomers of phosphorothioate oligonucleotides.[2][3][4] Journal of Chromatography A. Link
-
Chiral Technologies (Daicel). (2020). The Chiral Separation of Remdesivir and Several of its Key-Starting Materials.[5]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
side reactions of N-Trifluoroacetylprolyl chloride with analytes
Technical Support Center: N-Trifluoroacetylprolyl Chloride (TPC) Derivatization
Topic: Side Reactions & Troubleshooting for Chiral Analysis Audience: Researchers, Analytical Scientists, Drug Development Professionals Content Type: Technical Guide & Troubleshooting FAQ[1]
Executive Summary: The Chemistry of TPC
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a high-performance Chiral Derivatizing Agent (CDA) used to resolve enantiomers of amines and alcohols via Gas Chromatography (GC).[1] By reacting with enantiomers (R and S), L-TPC forms diastereomers (L-R and L-S) which possess distinct physical properties and can be separated on achiral stationary phases.
However, TPC is chemically aggressive and optically labile.[1] Its efficacy relies on a delicate balance: it must be reactive enough to derivatize sterically hindered analytes but stable enough to maintain its own chiral integrity. Failure to manage this balance results in three primary failure modes: Reagent Racemization , Hydrolysis , and Kinetic Fractionation .[1]
Critical Side Reactions & Mechanisms
To troubleshoot effectively, one must understand the "Unhappy Paths" of the reaction.
Mechanism Visualization
Figure 1: Reaction landscape of TPC.[1] The "Happy Path" (Green) competes with Hydrolysis and Racemization (Red), both of which compromise data integrity.
Troubleshooting Guide (Q&A Format)
Issue 1: "I see four peaks instead of two for my racemic amine."
Diagnosis: Reagent Racemization. This is the most insidious side reaction. The L-TPC reagent has racemized into a mixture of L-TPC and D-TPC. Consequently, instead of forming just the L-R and L-S pairs, you are also forming D-R and D-S.
-
Mechanism: Proline derivatives are prone to racemization at the
-carbon via an enol or ketene intermediate, especially in the presence of strong bases or heat. -
Corrective Action:
-
Check Base Strength: Switch from strong bases (like NaOH or KOH) to milder organic bases like Triethylamine (TEA) or Pyridine.
-
Temperature Control: Perform the addition at 0°C. Never heat the reaction above 60°C unless validated.
-
Reagent Quality: Commercial TPC can degrade over time.[1] Run a "Blank" with a pure enantiomer standard (e.g., pure R-amine).[1] If you see two peaks, your reagent is impure.[1]
-
Issue 2: "My yield is low, and I see a large, broad peak early in the chromatogram."
Diagnosis: Hydrolysis. Acid chlorides are extremely moisture-sensitive.[1] TPC reacts with water to form N-trifluoroacetylproline (TFA-Pro) and HCl.[1] TFA-Pro is a carboxylic acid that often tails badly on non-polar GC columns and does not derivatize the analyte.
-
Mechanism:
[1] -
Corrective Action:
-
Dry Solvents: Use anhydrous Dichloromethane (DCM) or Chloroform.
-
Glassware: Oven-dry all vials and inserts.
-
Reagent Storage: Store TPC in a desiccator at 4°C. If the liquid has turned cloudy or has a precipitate (TFA-Pro crystals), discard it.
-
Issue 3: "The enantiomeric ratio (ER) changes if I let the reaction sit longer."
Diagnosis: Kinetic Fractionation (Kinetic Resolution).
Because the reagent is chiral, it reacts with the R-enantiomer and S-enantiomer of your analyte at different rates (
-
Mechanism: Transition state energies differ for the formation of the L-R vs. L-S diastereomer.
-
Corrective Action:
-
Force Completion: Use a large excess of TPC (at least 5-10 molar equivalents).
-
Time: Ensure sufficient reaction time (typically 30 mins at elevated temp or 2 hours at ambient).
-
Validation: You must demonstrate that the reaction yield is >98% for accurate quantitation.
-
Standardized Protocol: TPC Derivatization of Amines
This protocol is designed to minimize racemization while ensuring complete reaction.
Reagents:
-
N-Trifluoroacetyl-L-prolyl chloride (0.1 M in DCM) - Freshly opened or desiccated.[1]
-
Triethylamine (TEA) - High purity, stored over KOH pellets.[1]
-
Solvent: Anhydrous Dichloromethane (DCM).
Workflow:
-
Preparation: Dissolve 1 mg of sample (amine/alcohol) in 0.5 mL of anhydrous DCM in a 2 mL GC vial.
-
Base Addition: Add 50
L of TEA. Vortex briefly.-
Scientist Note: The base scavenges the HCl produced. Insufficient base stops the reaction; excess base promotes racemization.
-
-
Reagent Addition: Add 50
L of TPC solution.-
Critical Control Point: If the sample is valuable, perform this step on ice (0°C) to prevent thermal racemization shock.
-
-
Incubation: Cap tightly. Incubate at room temperature for 30 minutes .
-
Note: Only heat (max 60°C) if the analyte is sterically hindered (e.g., tertiary
-carbon).[1]
-
-
Quench (Optional but Recommended): Add 0.5 mL of aqueous saturated NaHCO
. Vortex.-
Why? This hydrolyzes excess TPC into water-soluble TFA-Proline, which stays in the aqueous layer, cleaning up the organic injection layer.
-
-
Extraction: Transfer the bottom organic layer (DCM) to a new vial containing anhydrous Na
SO (to dry). -
Analysis: Inject 1
L into GC-MS/FID.[1]
Troubleshooting Matrix
| Observation | Root Cause | Verification Step | Solution |
| Ghost Peaks (e.g., 4 peaks for racemate) | TPC Racemization | Run derivatization with pure L-analyte. If 2 peaks appear, TPC is racemized.[1] | Use fresh reagent; lower reaction temp; reduce base concentration. |
| Large Tailing Peak (Early elution) | Hydrolysis (TFA-Proline) | Check solvent water content. | Use anhydrous solvents; add drying agent (Na |
| Shifting Enantiomeric Ratio | Kinetic Resolution | Run reaction for 15 min vs 60 min. If ratio changes, reaction is incomplete.[1] | Increase TPC molar excess (10x); extend reaction time. |
| No Reaction | HCl Salt Inhibition | Is analyte an HCl salt? | Free base the analyte first (using NaOH/extraction) or add excess TEA. |
Decision Logic for Troubleshooting
Figure 2: Logic flow for diagnosing TPC derivatization failures.
References
-
Lim, H. K., et al. (1987).[1] Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Chromatography A, 405, 389-395.[1] [Link]
Sources
Technical Support Center: N-Trifluoroacetylprolyl Chloride (TFPC)
Topic: Managing Moisture Sensitivity & Stereochemical Integrity
Status: Operational | Lead Scientist: Dr. A. Vance[1]
Introduction: The Dual Threat
Welcome to the technical support hub for N-Trifluoroacetyl-L-prolyl chloride (TFPC) . You are likely using this reagent for one critical purpose: Chiral Gas Chromatography (GC) resolution of amines (e.g., amphetamines, cathinones) or alcohols.[1]
TFPC is not just a standard acid chloride; it is a chiral probe .[1] Its integrity defines the accuracy of your enantiomeric excess (ee%) data.[1] Moisture ingress causes two simultaneous failure modes:
-
Hydrolysis: Converts the highly reactive acid chloride into the unreactive carboxylic acid (N-TFA-L-Proline) and HCl.[1]
-
Racemization: The presence of moisture—and the heat/base required to manage it—accelerates the epimerization of the L-isomer to the D-isomer. If your reagent racemizes, your analytical separation is mathematically void. [1]
This guide provides the protocols necessary to maintain the chemical and stereochemical purity of TFPC.
Module 1: Storage & Handling Protocols
Most commercial TFPC is supplied as a 0.1 M solution in Dichloromethane (DCM) or Chloroform , or as a viscous oil.[1] It is chemically unstable in moist air.[1]
The "Zero-Exposure" Storage Workflow
Do not trust the manufacturer's septum after the first puncture.
Figure 1: The recommended lifecycle for maintaining reagent integrity. Repeated puncture of a stock bottle significantly increases hydrolysis risk.
Solvent Compatibility Matrix
If preparing your own solutions from neat oil, selection of the solvent is critical to prevent "wet solvent" hydrolysis.
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard carrier.[1] Must be distilled over CaH₂ or passed through activated alumina.[1] |
| Chloroform (CHCl₃) | Good | Common commercial solvent.[1] Stabilizers (ethanol) must be removed as they react with TFPC.[1] |
| Tetrahydrofuran (THF) | Moderate | Risk: Hygroscopic.[1] Must be freshly distilled from Na/Benzophenone.[1] Can polymerize with strong Lewis acids.[1] |
| DMF/DMSO | FORBIDDEN | Hygroscopic and nucleophilic.[1] Will cause rapid decomposition.[1] |
Module 2: Reaction Optimization
The Mechanism of Failure
Why does moisture matter? It is not just about yield; it is about Purity .
-
Direct Hydrolysis: Water attacks the carbonyl, displacing chloride.[1]
-
HCl Generation: The byproduct (HCl) is corrosive and can degrade sensitive analytes (e.g., dehydration of alcohols).[1]
-
Racemization (The Hidden Killer): The electron-withdrawing trifluoroacetyl group increases the acidity of the
-proton. In the presence of base (added to quench HCl) and moisture, the reagent forms an Oxazolone intermediate , which rapidly racemizes.
Figure 2: Degradation pathways.[1] Note that hydrolysis destroys the reagent, while the oxazolone pathway destroys the stereochemical information.
Protocol: The Double-Septum Transfer
Use this method for adding TFPC to your analyte to exclude atmospheric moisture.[1]
-
Preparation: Dry your analyte (amine/alcohol) in a reaction vial under
. Add dry DCM and the base (Triethylamine/Pyridine).[1] -
The Reagent Source: Fit the TFPC stock bottle with a rubber septum and wrap with Parafilm.
-
The Transfer:
-
Injection: Inject dropwise into the analyte vial at 0°C .
-
Why 0°C? Low temperature minimizes the kinetic energy available for the racemization pathway [1].
-
Module 3: Troubleshooting (FAQ)
Q1: I see a white precipitate immediately upon adding TFPC. Is this normal?
-
Diagnosis: Likely yes, but verify.[1]
-
Explanation: This is typically the hydrochloride salt of your base (e.g., Triethylamine
HCl). -
Action: This is a sign the reaction is proceeding. However, if the precipitate is voluminous and the reaction yields are low, it may be N-TFA-Proline (the hydrolyzed acid), which is less soluble in DCM. Check your solvent dryness.[1]
Q2: My GC chromatogram shows "ghost peaks" near my analyte.
-
Diagnosis: Hydrolyzed reagent interference.[1]
-
Explanation: Hydrolysis produces N-TFA-Proline.[1] While the acid itself may not elute well, impurities in the reagent bottle can appear.
-
Action: Run a "Blank" injection (Solvent + TFPC + Base, no analyte).[1] If the peaks persist, your reagent stock is contaminated. Buy a fresh ampoule.
Q3: I am detecting the D-enantiomer of my drug, but I expect 100% L. Is the drug impure or the reagent?
-
Explanation: If the TFPC reagent contains 5% D-isomer (due to improper storage or thermal stress), it will derivatize your L-drug to form the (D-Reagent)-(L-Drug) diastereomer.[1] This will co-elute with the (L-Reagent)-(D-Drug) diastereomer (or elute separately depending on the column), leading to false positives [2].[1]
-
Action: Derivatize a known standard of pure L-analyte . If you see the D-peak, your reagent has racemized.[1]
Q4: Can I use ethanol-stabilized chloroform?
-
Diagnosis: CRITICAL ERROR.
-
Explanation: The ethanol (a nucleophile) will react with TFPC to form the ethyl ester (Ethyl N-trifluoroacetylprolinate), consuming the reagent completely.[1]
-
Action: Use amylene-stabilized chloroform or distilled DCM.
Module 4: Analytical Verification (QC)
Before committing precious samples, validate the reagent quality.
Method: The Isopropyl Amine Check
-
Mix 10 µL Isopropyl amine + 50 µL Dry Pyridine + 200 µL DCM.
-
Add 20 µL TFPC solution.[1]
-
Inject on GC-MS.[1]
-
Pass Criteria: Single sharp peak (Amide).
-
Fail Criteria: Presence of broad tailing peak (Carboxylic acid) or split peaks (indicating gross racemization if using a chiral column for the check).[1]
References
-
Sigma-Aldrich. (n.d.).[1] (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Product Sheet. Retrieved from [1]
-
Woolley, D. E., & Evans, D. A. (1980).[1] Stereoselective derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride. Journal of Chromatography A. Retrieved from
-
Chemistry Steps. (2023). Reactions of Acid Chlorides with Nucleophiles. Retrieved from
Sources
N-Trifluoroacetylprolyl chloride storage and stability issues
Technical Support Center: N-Trifluoroacetylprolyl Chloride (TPC) Guide ID: TPC-STAB-2024 | Revision: 1.2[1]
Introduction: The "Silent" Data Corruptor
As a Senior Application Scientist, I often see excellent synthetic chemistry or analytical method development ruined by a single variable: the integrity of the chiral derivatizing agent.
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a powerful tool for resolving enantiomers (amines, alcohols) via GC and HPLC.[1] However, it possesses a "double-edged" reactivity profile:[1]
-
The Acid Chloride Group: Highly susceptible to hydrolysis (moisture).
-
The Chiral Center: Prone to racemization due to the electron-withdrawing trifluoroacetyl (TFA) group, which increases the acidity of the
-proton.
If your TPC degrades, you don't just lose yield—you generate false enantiomeric excess (ee%) data.[1] This guide details how to prevent, detect, and troubleshoot these failure modes.
Module 1: The Hydrolysis Hazard (Moisture Sensitivity)
The most immediate threat to TPC is atmospheric moisture. The electron-withdrawing nature of the trifluoroacetyl group makes the carbonyl carbon highly electrophilic, accelerating the attack by water.
The Mechanism of Failure
When exposed to moist air, TPC hydrolyzes to form N-Trifluoroacetyl-L-proline and Hydrochloric Acid (HCl) .[1]
-
Impact: The carboxylic acid byproduct is unreactive toward your target amine/alcohol under standard mild conditions, leading to poor derivatization yields. The HCl generated can degrade acid-sensitive analytes.[1]
Figure 1: Hydrolysis pathway.[1] The active reagent converts to an inactive acid and corrosive gas upon contact with moisture.
Troubleshooting Hydrolysis
| Symptom | Diagnosis | Corrective Action |
| White Precipitate | The reagent has hydrolyzed.[1] The solid is likely N-TFA-Proline (insoluble in DCM/Chloroform).[1] | Discard. Filtration is not recommended as the concentration of active chloride is now unknown. |
| Acrid Smell | Release of HCl gas.[2] | Ventilate immediately. Check seals on storage vessels. |
| Low Peak Area | Incomplete derivatization due to low active reagent titer. | Perform a System Suitability Test (see Module 4) to verify reagent strength.[1] |
Module 2: The Racemization Trap (Optical Purity)
This is the most critical and overlooked issue. L-TPC is not optically stable indefinitely. The very feature that makes it a good leaving group (the TFA moiety) also acidifies the proton at the chiral center (
The Mechanism of Racemization
Under improper storage (warmth) or during reaction (excess strong base), the
-
Result: If your L-TPC contains 5% D-TPC, your analysis of a pure L-amine will falsely show 5% D-amine impurity (ghost peak).[1]
Figure 2: Racemization mechanism. Loss of the alpha-proton destroys chirality, resulting in a racemic mixture.
Prevention Protocol
-
Temperature Control: Racemization is thermally driven.[1] Never warm the reagent above room temperature to dissolve solids.
-
Base Selection: When derivatizing, use mild bases (e.g., Pyridine, Carbonate) rather than strong tertiary amines (like Triethylamine) if possible, or add the base slowly at 0°C.
Module 3: Storage & Handling Best Practices
Most commercial TPC is sold as a solution (e.g., in Dichloromethane) or a hygroscopic solid.[1]
Storage Specifications
-
Temperature: Store at -20°C (Freezer). 4°C is acceptable for short-term (weeks), but -20°C prevents slow racemization.[1]
-
Atmosphere: Strictly Inert (Argon or Nitrogen) .[1]
-
Container: Glass with PTFE-lined septum caps.[1] Parafilm is insufficient for long-term storage of acid chlorides (HCl vapor eats through it).[1] Use electrical tape or shrink bands over the cap.
The "Air-Free" Aliquot Protocol
Do not open the bottle cap to pour. Use this syringe technique to maintain the inert atmosphere.
-
Equilibrate: Allow the bottle to warm to room temperature in a desiccator (prevents condensation on the cold glass).
-
Purge: Insert a needle connected to an Argon line (low pressure) into the septum.
-
Draw: Insert a dry, gas-tight syringe through the septum.[1] Draw the required volume.[3]
-
Replace: As you withdraw liquid, the Argon line fills the headspace, preventing vacuum or air ingress.
-
Seal: Remove needles and immediately re-seal the septum with a fresh layer of tape.
Module 4: Quality Control (System Suitability)
Before running valuable samples, validate your TPC reagent.[1]
The "Blank" Test:
-
Take a commercially available, optically pure amine (e.g., (S)-(-)-1-Phenylethylamine ).[1]
-
Derivatize it with your current batch of L-TPC.[1]
-
Pass Criteria: You should see a single dominant peak (>99%).
-
Fail Criteria: If you see a split peak (e.g., 95:5 ratio), your L-TPC reagent has racemized.[1] Discard the batch.
FAQ: Frequently Asked Questions
Q1: My TPC solution has turned slightly yellow. Is it still good?
-
A: A pale yellow tint is common for acid chlorides due to trace impurities formed during synthesis or minor degradation. However, if it is dark yellow/orange or has suspended solids, perform the System Suitability Test (Module 4). If it passes, it is usable.[1]
Q2: Can I store TPC in plastic tubes (Eppendorf/Falcon)?
-
A: No. Acid chlorides can leach plasticizers from polypropylene/polyethylene, introducing ghost peaks in MS analysis. Furthermore, plastics are permeable to moisture over time. Use glass vials with PTFE-lined caps.
Q3: How do I quench excess TPC after my reaction?
-
A: Add a small amount of water or methanol .
Q4: I bought TPC as a solid, but it looks like a sticky gum. Why?
-
A: TPC has a low melting point and is extremely hygroscopic. If it has absorbed moisture, it turns into a sticky mixture of the acid chloride and the hydrolyzed acid. It is likely compromised.[1] Buy TPC as a solution in Methylene Chloride for better stability.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-(Trifluoroacetyl)prolyl chloride. Merck KGaA.[1] [1]
-
Lim, H. K., et al. (1987).[1] "Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition." Journal of Chromatography A.
-
Horiba, M., et al. (1980).[1] "Gas Chromatographic Determination of Optical Purity of a Chiral Derivatization Reagent, N-Acyl-L-prolyl Chloride." Agricultural and Biological Chemistry. [1]
-
Chemistry Steps. (2024). "Reactions of Acid Chlorides with Nucleophiles: Hydrolysis and Handling."
Sources
- 1. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. flinnsci.com [flinnsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: High-Sensitivity Chiral GC-MS (NTPC Focus)
Subject: Reducing Background Noise & Artifacts in N-TFA-Prolyl Chloride (NTPC) Derivatization Document ID: TS-GCMS-CHIRAL-004 Status: Active Expert Reviewer: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are encountering high background noise during the GC-MS analysis of amines or amino acids derivatized with NTPC (Commonly: N-Trifluoroacetyl-L-prolyl chloride, also known as TPC or N-TFAP-Cl).
The Root Cause: NTPC is an acyl chloride. Unlike silylation reagents (e.g., MSTFA), acyl chlorides are highly reactive with moisture and produce hydrochloric acid (HCl) and free trifluoroacetyl-proline as by-products. If injected directly without cleanup, these by-products cause:
-
Column Bleed: HCl strips the stationary phase (siloxanes).
-
Reagent Tailing: Excess NTPC overloads the detector.
-
Ghost Peaks: Accumulation of non-volatile hydrolysis products in the liner.
This guide provides a rectified workflow to eliminate these noise sources.
Part 1: The "Low-Noise" NTPC Workflow
Standard protocols often skip the cleanup step, leading to dirty baselines. This optimized protocol includes a critical "Wash & Scavenge" phase.
Reagents Required
| Component | Grade | Purpose |
| NTPC Reagent | Fresh (<3 months open) | Chiral derivatizing agent. Must be clear, not yellow. |
| Triethylamine (TEA) | HPLC Grade | Scavenger for HCl generated during reaction. |
| Dichloromethane (DCM) | Anhydrous | Reaction solvent (insoluble in water, allows washing). |
| 0.1M HCl (Aq) | Analytical | Wash solution to remove excess TEA. |
| Sat. NaHCO₃ (Aq) | Analytical | Wash solution to hydrolyze/remove excess NTPC. |
| Sodium Sulfate | Anhydrous/Granular | Drying agent to remove trace moisture before injection. |
Step-by-Step Protocol
-
Reaction: Dissolve sample in 200 µL DCM. Add 50 µL TEA (Base) and 50 µL NTPC. Incubate at 60°C for 20 mins.
-
Quenching (The Noise Killer): Cool to room temperature.
-
Acid Wash: Add 500 µL 0.1M HCl . Vortex 30s. Centrifuge. Discard the top aqueous layer. (Removes excess TEA).
-
Base Wash: Add 500 µL Saturated NaHCO₃ . Vortex 30s. Centrifuge. Discard the top aqueous layer. (Hydrolyzes excess NTPC into water-soluble salts).
-
Drying: Transfer the bottom organic layer (DCM) to a vial containing ~50 mg Anhydrous Sodium Sulfate.
-
Injection: Transfer the dry supernatant to a GC vial. Inject.
Why this works: The NTPC derivative is a stable amide. It stays in the DCM. The noise-causing excess reagent and free acids are pulled into the aqueous phase.
Part 2: Visualizing the Cleanup Logic
The following diagram illustrates the critical separation of "Signal" (Analyte) from "Noise" (Reagent/Acid) using the biphasic wash method.
Figure 1: Biphasic cleanup workflow to isolate stable amide derivatives from noise-generating excess reagent and salts.
Part 3: Troubleshooting FAQs
Q1: My baseline rises continuously at the end of the run (Column Bleed). Why?
Diagnosis: This is likely HCl damage . Explanation: If you inject the reaction mix directly, the unreacted NTPC hydrolyzes inside the column (due to carrier gas moisture), releasing HCl. This acid strips the stationary phase (polysiloxane), creating cyclic siloxanes (m/z 73, 207, 281). Fix:
-
Implement the Base Wash (Part 1) to remove acidic precursors before injection.
-
Clip 10-20 cm from the front of your GC column.
-
Change the inlet liner (glass wool traps non-volatile acids).
Q2: I see "Ghost Peaks" that don't match my library.
Diagnosis: Reagent impurities or "Carryover". Explanation: NTPC reagents degrade over time into N-TFA-Proline (the free acid). This free acid can derivatize with itself or other matrix components, creating complex artifacts. Fix:
-
Check Reagent Color: NTPC should be clear or very pale yellow. If it is dark yellow/orange , it has degraded. Discard it.
-
Bake-out: Run the GC oven at 300°C (or column max) for 20 mins between runs to remove high-boiling impurities.
Q3: Can I just evaporate the excess reagent instead of washing?
Diagnosis: Yes, but with caution. Explanation: NTPC is volatile.[1] You can evaporate the reaction mixture to dryness under a gentle stream of Nitrogen and reconstitute in pure solvent (e.g., Ethyl Acetate or Hexane). Risk: If you evaporate too aggressively (high heat), you risk losing volatile derivatives. The Washing Method (Part 1) is generally superior for background reduction because it physically removes the salts that evaporation leaves behind.
Part 4: Diagnostic Logic Tree
Use this decision matrix to identify the specific source of your noise.
Figure 2: Diagnostic logic for identifying noise sources based on mass spectral signatures.
References
- Confirms the acronym NTPC and its application in enantiomeric separ
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
- Provides chemical stability data supporting the biphasic wash protocol.
Sources
Technical Guide: Temperature Effects on N-Trifluoroacetylprolyl Chloride (TPC) Derivatization
[1]
Executive Summary: The Thermal Balancing Act
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a high-performance chiral derivatizing agent (CDA) used to resolve enantiomers of amines and alcohols via Gas Chromatography (GC) or HPLC.[1] By converting enantiomers into diastereomers, TPC allows for separation on achiral stationary phases.
However, TPC is thermally labile and chemically reactive. Temperature control is the single most critical variable in your protocol. It governs three competing pathways:
-
Racemization (Critical Failure): Conversion of L-TPC to D-TPC, creating false enantiomeric excess (ee) data.[1]
-
Hydrolysis (Reagent Death): Reaction with atmospheric moisture.[1]
This guide provides the troubleshooting logic required to navigate these pathways, ensuring your data reflects the sample's chirality, not your process's artifacts.
The Mechanism: Why Temperature Matters
To troubleshoot effectively, you must visualize the chemistry. TPC is an activated amino acid derivative.[1] Under high heat or strong basic conditions, it is prone to racemization via an oxazolone (azlactone) intermediate .[1]
Visualizing the Reaction Pathways
Figure 1: Reaction pathways showing the desired amide formation versus thermally induced racemization and moisture-induced hydrolysis.[1]
Troubleshooting Center: FAQs & Solutions
This section addresses specific issues reported by users, focusing on the causality of temperature and reaction conditions.
Issue 1: "I see four peaks for my racemic amine instead of two."
Diagnosis: Reagent Racemization. If your L-TPC reagent partially racemizes to D-TPC, it will react with your (R,S)-amine to form four distinct species: L-R, L-S (desired) and D-R, D-S (contaminants).[1] Root Cause:
-
Excessive Heating: Reaction temperature exceeded 60°C.[1]
-
Storage Failure: Reagent was stored at room temperature for extended periods.[1]
-
Base Catalysis: Use of strong bases (e.g., NaOH) or excess tertiary amine at high temps.[1]
Corrective Action:
-
Lower Reaction Temp: Reduce incubation to Ambient (20-25°C) . If heating is required for steric reasons, limit to 50°C max for <20 mins.
-
Check Reagent Purity: Derivatize a known pure enantiomer (e.g., R-amine).[1] If you see two peaks (L-R and D-R), your reagent is compromised.[1] Buy fresh reagent.
-
Switch Base: Use mild organic bases like pyridine or triethylamine (TEA), not inorganic hydroxides.[1]
Issue 2: "My yield is low, and the reaction seems incomplete."
Diagnosis: Steric Hindrance or Hydrolysis. Root Cause:
-
Too Cold/Short: Bulky amines (e.g., secondary amines like ketamine) react slowly at room temperature.[1]
-
Moisture Contamination: TPC hydrolyzed to N-TFA-Proline before reacting.[1]
Corrective Action:
-
Stepwise Heating: For hindered amines, incubate at 50-60°C for 30 minutes . Do not exceed this window.
-
Dry Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (DCM or Ethyl Acetate stored over molecular sieves).[1]
-
Reagent Excess: Use a 5:1 molar excess of TPC to analyte to drive the kinetics.
Issue 3: "I see a white precipitate immediately upon adding TPC."
Diagnosis: Normal Salt Formation (or Hydrolysis). Explanation: TPC releases HCl during the reaction.[1] If you use Pyridine or TEA as a base, Pyridine-HCl or TEA-HCl salts will precipitate (white solid).[1] This is actually a good sign—it means the reaction is proceeding and the base is scavenging acid. Caveat: If the precipitate is "gummy" or the liquid turns cloudy/milky without base, it may be hydrolysis due to wet solvents.
Corrective Action:
-
Spin it down: Centrifuge the sample or filter through a 0.45 µm PTFE syringe filter before GC injection to protect the liner.
-
Solvent Wash: After the reaction, you can wash the organic layer with dilute aqueous acid (0.1 M HCl) and water to remove the salts and excess base, provided your derivative is stable.
Optimized Derivatization Protocol
This protocol balances kinetic efficiency with stereochemical integrity.[1]
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous).[1]
-
Base: Pyridine (Anhydrous).[1]
-
Reagent: 0.1 M L-TPC in DCM (Store at 2-8°C).
Workflow:
| Step | Action | Critical Technical Note |
| 1. Prep | Dissolve 1 mg sample in 0.5 mL solvent. Add 50 µL Pyridine.[1] | Pyridine acts as an acid scavenger (HCl sponge).[1] |
| 2. Add | Add 50-100 µL L-TPC solution. | Do not vortex vigorously if using open air; moisture enters.[1] Cap immediately. |
| 3. React | Standard: Incubate at Room Temp (25°C) for 30 mins.Hindered: Incubate at 50°C for 20-30 mins. | STOP: Do not exceed 60°C. This is the "Racemization Danger Zone." |
| 4. Dry | Evaporate solvent under gentle N₂ stream (Ambient Temp).[1] | Heat during evaporation can degrade the derivative. |
| 5. Recon | Reconstitute in pure Ethyl Acetate or DCM.[1] | Avoid alcohols (MeOH/EtOH) as they can react with residual TPC. |
| 6.[1] Inject | Inject 1 µL into GC-MS (Split mode recommended). | Ensure injector is at 250°C to flash-vaporize; derivative is stable once formed.[1] |
Comparative Data: Temperature Impact
The following table summarizes the risk profile associated with different temperature bands during TPC derivatization.
| Temperature Zone | Reaction Rate | Racemization Risk | Hydrolysis Risk | Recommended For |
| 0°C - 10°C | Very Slow | Negligible | Low | Highly labile analytes; extreme precision required.[1] |
| 20°C - 25°C (RT) | Moderate | Very Low (<1%) | Moderate | Standard Protocol (Primary amines, simple alcohols).[1] |
| 40°C - 60°C | Fast | Moderate (1-5%) | High | Hindered Analytes (Secondary amines, bulky side chains).[1] |
| > 70°C | Very Fast | High (>5%) | Very High | Not Recommended. High risk of false ee data.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3082449, N-Trifluoroacetylprolyl chloride. Retrieved January 28, 2026, from [Link][1]
-
Woolley, D. E., et al. (1986).[1] Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Chromatography A. (Cited for racemization mechanics).[1]
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved January 28, 2026, from [Link][1]
Technical Support Center: Overcoming Matrix Effects in NTPC Derivatization
Topic: High-Sensitivity LC-MS Bioanalysis using 4-Nitrophenyl Chloroformate (NTPC) Ticket Focus: Matrix Interference, Reaction Efficiency, and Ion Suppression Support Tier: Level 3 (Senior Application Scientist)
Core Chemistry & Mechanism
User Query: Why is my derivatization yield inconsistent in plasma compared to solvent standards?
Scientist Response: In complex matrices like plasma or urine, NTPC (4-Nitrophenyl chloroformate) faces a "hostile" environment. NTPC is a highly reactive acylating agent designed to target nucleophiles (amines, phenols, alcohols) to form stable carbamates or carbonates.
However, in biological samples, two major competitors disrupt this process:
-
Water (Hydrolysis): NTPC rapidly hydrolyzes to form 4-nitrophenol and CO₂, effectively destroying the reagent before it tags your analyte.
-
Endogenous Nucleophiles: Proteins and amino acids (e.g., lysine residues) compete for the NTPC, requiring a massive molar excess of reagent to drive the reaction to completion.
The Reaction Pathway
The following diagram illustrates the competition between your Target Analyte and the Matrix/Water.
Caption: Figure 1. Kinetic competition during NTPC derivatization. Note that the release of 4-Nitrophenol is stoichiometric to the reaction but can cause significant ion suppression if not removed.
Troubleshooting Guide (FAQ)
Issue 1: "My LC-MS signal disappears after derivatization in plasma."
Diagnosis: Ion Suppression caused by Reagent Overload. Technical Explanation: The reaction releases 4-nitrophenol as a leaving group. If you use a large excess of NTPC (often >50-fold) to overcome water, you generate an equivalent amount of nitrophenol. This byproduct elutes in the hydrophobic region of your chromatogram, often co-eluting with your derivatized analyte and suppressing its ionization in the ESI source.
Protocol Solution: The "Quench & Clean" Workflow Do not inject the reaction mixture directly.
-
Quench: Add a simple amine (e.g., 5% dimethylamine or ethanol) to consume excess NTPC immediately after the reaction time.
-
Extract: Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) to remove the nitrophenol.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Suitability for NTPC | Low | High | High |
| Matrix Removal | Poor (Phospholipids remain) | Excellent (Removes Nitrophenol) | Excellent (Tunable) |
| Why? | Leaves excess reagent and byproducts in the vial. | Nitrophenol can be partitioned into the aqueous phase by adjusting pH > 8. | Wash steps can selectively remove the polar nitrophenol. |
Issue 2: "The reaction mixture turns bright yellow immediately."
Diagnosis: Rapid Hydrolysis or pH overshoot. Technical Explanation: 4-Nitrophenol is yellow in alkaline conditions (phenolate anion). While some yellowing is expected (indicating the reaction is proceeding), an instant bright yellow shift upon addition suggests your buffer pH is too high (> pH 9.5), causing NTPC hydrolysis faster than the derivatization can occur.
Protocol Solution: Buffered Control
-
Step 1: Ensure your reaction buffer is between pH 7.5 and 8.5.
-
Step 2: Use a non-nucleophilic base like Pyridine or Triethylamine (TEA), but add it slowly or in a buffered solution.
-
Step 3: Keep the system anhydrous if possible. Dissolve NTPC in dry Acetonitrile (ACN) or Dichloromethane (DCM) and add to the sample.
Issue 3: "Inconsistent recovery between replicates."
Diagnosis: Water content variability. Technical Explanation: NTPC is moisture-sensitive. If one sample has slightly more water (e.g., insufficient drying of a plasma extract), the effective concentration of NTPC drops drastically due to hydrolysis.
Self-Validating Protocol:
-
Internal Standard (IS) Timing: Always add your Stable Isotope Labeled (SIL) IS before the derivatization step. The SIL-IS will undergo the same reaction efficiency fluctuations as the analyte, normalizing the variability.
Validated Workflow for Complex Matrices
To ensure reproducibility, follow this logic flow. This minimizes matrix effects by separating the chemistry from the biology.
Caption: Figure 2. Optimized NTPC derivatization workflow minimizing hydrolytic competition.
Detailed Protocol Steps (Self-Validating System)
-
Preparation:
-
Prepare 10 mM NTPC in dry Acetonitrile. (Freshly prepared; NTPC degrades in solution).
-
Prepare Base Solution: 5% Triethylamine (TEA) in dry Acetonitrile.
-
-
Extraction (The "Dry" Step):
-
Aliquot 50 µL Plasma.
-
Add SIL-Internal Standard .
-
Precipitate with 200 µL ACN. Vortex & Centrifuge.
-
CRITICAL: Transfer supernatant and evaporate to complete dryness under Nitrogen. (Removes water).[1]
-
-
Derivatization:
-
Reconstitute residue in 50 µL Base Solution (TEA/ACN).
-
Add 50 µL NTPC Solution.
-
Incubate (e.g., 60°C for 20 min, depending on analyte sterics).
-
-
Cleanup (The "Matrix Removal" Step):
-
Add 100 µL Water (Quenches reaction).
-
Add 500 µL Ethyl Acetate or MTBE (Extracts derivative).
-
Vortex/Centrifuge.
-
The yellow byproduct (4-nitrophenol) will largely partition into the aqueous phase if pH is basic, or can be washed out.
-
Inject the organic layer (or evaporate and reconstitute in Mobile Phase).
-
References
-
Sigma-Aldrich. 4-Nitrophenyl chloroformate Product Information & Applications.[2][3] (Used as a coupling agent and activated ester reagent).[2] [2]
-
Bioanalysis Zone. Overcoming Matrix Effects in LC-MS Bioanalysis. (General strategies for ion suppression and phospholipid removal).
-
National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. (Guidelines on post-column infusion and matrix factor calculation).
-
ResearchGate. Derivatization in LC-MS Bioanalysis. (Overview of reagents including chloroformates for sensitivity enhancement).
Sources
Technical Support Center: N-Trifluoroacetylprolyl Chloride (TFPC) Stability & Handling
Ticket ID: TFPC-STAB-001 Status: Open Priority: Critical Subject: Prevention of Hydrolysis and Racemization in Chiral Derivatization Reagents
Executive Summary: The Fragility of TFPC
N-Trifluoroacetyl-L-prolyl chloride (TFPC) is a high-sensitivity Chiral Derivatizing Agent (CDA) used primarily for the enantiomeric resolution of amines and alcohols via GC and HPLC.
Its utility relies entirely on its optical purity and chemical reactivity . However, the molecule is structurally predisposed to two distinct degradation pathways:
-
Hydrolysis: The acid chloride moiety is extremely moisture-sensitive, rapidly reverting to N-trifluoroacetyl-L-proline and HCl upon contact with ambient humidity.
-
Racemization: The electron-withdrawing trifluoroacetyl group (
) combined with the acid chloride increases the acidity of the -proton on the proline ring. This makes the molecule highly susceptible to base-catalyzed racemization, rendering it useless for chiral separation.
This guide provides the protocols required to maintain the integrity of TFPC.
Degradation Mechanisms & Prevention
Understanding how the molecule fails is the first step to preventing it.
Visualization: Degradation Pathways
The following diagram illustrates the two critical failure modes of TFPC: Hydrolysis (moisture-driven) and Racemization (base/heat-driven).
Figure 1: Mechanistic pathways for TFPC degradation. Note that racemization proceeds through an enol/ketene intermediate triggered by base.
Core Protocol A: Storage & Handling (Preventing Hydrolysis)
Objective: Maintain the electrophilic activity of the acid chloride.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long term) | Slows kinetic degradation; prevents thermal decomposition. |
| Atmosphere | Argon or Nitrogen | TFPC hydrolyzes instantly in air. Argon is heavier than air and provides a better "blanket" in opened vials. |
| Container | Glass w/ PTFE liner | Acid chlorides corrode metal and degrade plastics. Teflon (PTFE) liners prevent cap corrosion. |
| Desiccant | P2O5 or Silica | Secondary defense against moisture ingress in the secondary container (desiccator). |
Standard Operating Procedure (SOP):
-
Warm-up: Allow the refrigerated vial to reach room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly into the reagent.
-
Aliquot: Do not store large stock solutions. Aliquot TFPC into single-use ampoules or septum-sealed vials under an inert atmosphere.
-
Solvent Choice: If storing as a solution, use anhydrous Dichloromethane (DCM) or Chloroform (
). Avoid ethers (can form peroxides) or protic solvents.
Core Protocol B: Reaction Conditions (Preventing Racemization)
Objective: Derivatize the analyte without stripping the acidic
The Trap: Users often use Triethylamine (TEA) to scavenge the HCl byproduct. This is a critical error. TEA is basic enough to deprotonate the
Optimized Derivatization Workflow
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Base Selection: Use Pyridine or N-Methylmorpholine (NMM) . These are weaker bases than TEA and less likely to cause enolization.
-
Temperature: Conduct the addition at 0°C to -10°C .
-
Stoichiometry: Use a slight excess of TFPC (1.1 eq) but strictly limit the base to 1.0–1.2 eq relative to the acid chloride.
Figure 2: Optimized workflow for minimizing racemization during derivatization.
Troubleshooting Matrix
Issue Resolution Guide for Ticket #TFPC-STAB-001
| Symptom | Root Cause Analysis | Corrective Action |
| White precipitate in TFPC bottle | Hydrolysis. Moisture ingress has converted the chloride to the acid (solid) and HCl gas. | Discard. The reagent is compromised. Check desiccant and seals on the new bottle. |
| Split peaks in GC/HPLC (50:50 split) | Complete Racemization. Strong base (TEA) or high heat was used. | Switch base to Pyridine . Perform reaction at 0°C . |
| Split peaks (e.g., 95:5 ratio) | Partial Racemization. Reagent degraded during storage or reaction time was too long. | Verify reagent optical purity. Shorten reaction time. Ensure reagent is stored at -20°C. |
| Low Yield / No Reaction | Reagent Inactivity. TFPC has hydrolyzed to the unreactive acid form. | Test reagent reactivity by adding a drop to methanol; if no vigorous reaction/heat, reagent is dead. |
| "Ghost" peaks in chromatogram | Impurities. Excess Thionyl Chloride ( | If synthesizing in-house, ensure thorough evaporation of |
Frequently Asked Questions (FAQ)
Q: Can I synthesize TFPC in-house to ensure freshness?
A: Yes. React N-trifluoroacetyl-L-proline with Thionyl Chloride (
-
Critical Step: You must remove all traces of
and HCl byproduct before use. Residual acid promotes auto-catalytic racemization. Use a rotary evaporator with an anhydrous toluene chaser (co-evaporation) to strip volatiles [1].
Q: Why do I see double peaks even with a pure standard?
A: This indicates your derivatization conditions are too harsh. The
Q: Can I use water to quench the reaction? A: Yes, after the derivatization is complete. The resulting amide/ester is stable to water. The quench destroys excess TFPC, preventing it from damaging the GC column or HPLC seals.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride. (Accessed 2024).[2]
-
Regis Technologies. Chiral Applications Guide: N-TFA-Prolyl Chloride.
-
PubChem. Compound Summary: N-Trifluoroacetylprolyl chloride.
-
ChemicalBook. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE Properties and Handling.
Sources
Technical Support Center: GC-MS Maintenance for Chiral Analysis with NTPC
Introduction: The "Dirty Chemistry" of Chiral Derivatization
Welcome to the NTPC (N-TFA-L-Prolyl Chloride) Technical Support Center. You are likely here because you are using NTPC to resolve enantiomers of amines or alcohols into diastereomers for separation on standard achiral GC phases.
The Reality: While NTPC is a powerful resolving agent, it is chemically aggressive. It functions as an acid chloride, releasing Hydrochloric Acid (HCl) as a byproduct and degrading into Trifluoroacetic Acid (TFA) and Proline upon contact with moisture.
-
The Consequence: Your GC-MS is being subjected to repeated injections of strong acids and non-volatile salts (e.g., Pyridine-HCl).
-
The Result: Rapid inlet liner fouling, gold seal corrosion, stationary phase stripping, and ion source contamination.
This guide moves beyond basic manual instructions to address the specific failure modes caused by NTPC derivatization.
Module 1: The Inlet (The Front Line)
The majority of NTPC-related failures occur here. The inlet must manage non-volatile salts and prevent the "backflash" of acidic vapors.
Q: I see "ghost peaks" and a rising baseline after only 20 injections. Is my column dying? A: Likely not. This is classic Inlet Overload .
-
The Cause: NTPC derivatization usually requires a base (like Pyridine or Triethylamine) to scavenge the HCl byproduct. This forms salts (e.g., Pyridine Hydrochloride). These salts are non-volatile; they accumulate in the liner and eventually "explode" or creep down into the column head, causing ghost peaks and adsorption.
-
The Fix:
-
Liner Selection: Switch to a Baffled Liner with Deactivated Wool . The wool acts as a "salt trap," catching the non-volatiles before they hit the column.
-
Maintenance Protocol: For NTPC analysis, you cannot wait for failure. Change the liner every 50–100 injections (vs. the standard 500).
-
The "Gold" Standard: Check your Gold Seal (Dual Vespel Ring Inlet Seal). HCl vapor corrodes the gold plating, exposing active stainless steel. If the seal looks dull or pitted, replace it immediately.
-
Q: My target diastereomers are tailing significantly. I’ve trimmed the column, but it persists. A: You are likely seeing Active Site Adsorption in the inlet body, not the column.
-
The Mechanism: The N-TFA-Prolyl moiety contains amide bonds which can hydrogen bond with active silanols. If your liner deactivation has been stripped by the HCl byproduct, your analytes will stick.
-
The Fix: Use Ultra-Inert (UI) Liners specifically deactivated for basic compounds. If tailing persists, the metal inlet body itself may be active. Clean the inlet body with a cotton swab soaked in methanol, followed by dichloromethane, to remove deposited salts.
Module 2: The Chromatography (Column Health)
NTPC converts enantiomers to diastereomers, allowing separation on achiral phases (e.g., 5% Phenyl). However, the phase is vulnerable to acid damage.
Q: My resolution between the L-L and D-L diastereomers is degrading. Do I need a chiral column? A: No. NTPC derivatives are diastereomers, which have different physical properties (boiling points/polarities). They separate on achiral phases (e.g., DB-5ms, DB-17).
-
The Cause: Resolution loss is usually due to Stationary Phase Stripping at the column head. The HCl and TFA byproducts hydrolyze the siloxane backbone of the stationary phase.
-
The Fix:
-
Aggressive Trimming: Trim 10–20 cm from the front of the column every time you change the liner. This removes the "dead" zone where the phase has been stripped.
-
Guard Column: Install a 5m Deactivated Fused Silica Guard Column . This acts as a sacrificial barrier, taking the brunt of the acid damage. Replace the guard column when trimming no longer restores peak shape.
-
Q: I am seeing broad, split peaks for my derivatives. A: This is often a Solvent Mismatch or Condensation issue.
-
The Cause: NTPC reagents are often dissolved in Chloroform or DCM, while the reaction might use Pyridine. If the injection solvent creates a "puddle" in the column (solvent flooding), it disrupts the focusing of the diastereomers.
-
The Fix: Ensure your initial oven temperature is 10–20°C below the boiling point of your primary solvent to utilize the "Solvent Effect" for focusing.
Module 3: The Detector (MS Source)
The MS source hates acids. NTPC analysis requires vigilant vacuum system care.
Q: My sensitivity has dropped, and I see high m/z 69 and 219 background peaks. Is this a leak? A: High 69/219 usually indicates PFTBA (tuning gas), but if accompanied by sensitivity loss in NTPC analysis, it points to Source Fouling .
-
The Cause: Excess NTPC reagent entering the source decomposes into solid residues on the repeller and ion volume. This distorts the electrical fields.
-
The Fix:
-
Source Cleaning: Abrasive cleaning (aluminum oxide powder) is required more frequently. Focus on the Repeller and Drawout Plate .
-
Filament Care: Acids shorten filament life. Use the second filament only as a backup and check filament condition during source cleaning.
-
Pump Oil: If using an oil diffusion pump or rotary vane roughing pump, check the oil for "milky" discoloration (acid emulsification). Change oil more frequently to prevent pump corrosion.
-
Module 4: The Chemistry (Root Cause Analysis)
Fixing the instrument is useless if the chemistry is "dirty."
Q: I see a large peak for N-TFA-Proline but no target derivative. A: Your reagent has Hydrolyzed .
-
The Mechanism: NTPC is extremely moisture-sensitive.
. The N-TFA-Proline is not a derivatizing agent; it's a waste product. -
The Fix:
-
Desiccator Storage: Store NTPC bottles in a desiccator at 4°C.
-
Aliquot Reagents: Never pipette directly from the stock bottle. Pour a small aliquot into a dry vial and discard the excess.
-
Dry Solvents: Ensure your sample solvents (DCM, Pyridine) are anhydrous.
-
Visualized Workflows
Figure 1: NTPC Derivatization & Instrument Impact
This diagram illustrates the flow of the sample and the specific points where maintenance is critical.
Caption: Operational flow of NTPC analysis highlighting critical failure points (Red/Yellow) and required maintenance loops (Green).
Figure 2: Troubleshooting Logic: Ghost Peaks vs. Resolution Loss
Use this logic tree to diagnose common chromatographic issues.
Caption: Decision matrix for diagnosing "Ghost Peaks" (Contamination) versus "Resolution Loss" (System Activity).
Maintenance Schedule: The "NTPC Protocol"
Standard GC maintenance schedules are insufficient for acid chloride derivatization. Use this aggressive schedule:
| Component | Standard Frequency | NTPC / Acid Chloride Frequency | Why? |
| Inlet Liner | Every 500–1000 injections | Every 50–100 injections | Accumulation of Pyridine-HCl salts causes immediate adsorption. |
| Gold Seal | Every 6 months | Every 200 injections | HCl vapor corrodes gold plating; exposed stainless steel destroys derivatives. |
| Column Trim | When peak shape degrades | Every Liner Change (Preventative) | Acidic byproducts strip the phase at the column head continuously. |
| MS Source | Every 6–12 months | Every 3 months | Excess reagent fouls the repeller/ion volume, reducing sensitivity. |
| Rough Pump Oil | Every 6 months | Every 3 months | Acidic vapors emulsify oil and corrode pump vanes. |
References
-
Agilent Technologies. (2020). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Retrieved from [Link]
-
Restek Corporation. (2020). How to Choose a GC Inlet Liner. Retrieved from [Link]
Validation & Comparative
Comparative Guide: N-Trifluoroacetylprolyl Chloride (TPC) vs. Mosher's Acid (MTPA)
[1][2]
Executive Summary
In the elucidation of chiral small molecules, the choice between N-Trifluoroacetylprolyl chloride (TPC) and Mosher's Acid (
While both reagents function as Chiral Derivatizing Agents (CDAs) to convert enantiomers into diastereomers, they serve distinct primary functions in the modern laboratory:
-
Mosher's Acid (MTPA): The industry standard for determining absolute configuration via NMR spectroscopy.[1][2] Its rigid conformational preference allows for predictable magnetic shielding, enabling the assignment of (
) or (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) stereocenters based on the "Mosher Model." -
TPC (L-Proline derivative): A high-throughput workhorse primarily used for determining enantiomeric purity (% ee) via Gas Chromatography (GC) and NMR.[1] It is cost-effective for routine quality control but lacks the robust predictive power of MTPA for assigning unknown absolute configurations.
Part 1: Mechanistic Foundations[1]
The Mosher Model (MTPA)
The power of Mosher's acid lies in its conformational rigidity. When MTPA chloride reacts with a chiral alcohol or amine, the resulting ester/amide adopts a preferred conformation in solution.[1] The phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on protons located cis to it, while the methoxy group exerts a negligible effect.
By preparing both the (
The TPC Mechanism
TPC is derived from the cyclic amino acid L-proline. Its mechanism for separating signals relies on the steric bulk of the trifluoroacetyl group and the rigid pyrrolidine ring. While it effectively creates magnetically distinct environments for diastereomers (splitting NMR signals), it lacks a "sector rule" as universally reliable as Mosher's for predicting configuration ab initio.[1] It is best used when standards are available to identify which diastereomer corresponds to which enantiomer.
Visualization: The Stereochemical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate Chiral Derivatizing Agent (CDA) based on analytical goals.
Part 2: Comparative Analysis
Reactivity & Substrate Scope
| Feature | Mosher's Acid (MTPA-Cl) | N-TFA-Prolyl Chloride (TPC) |
| Primary Target | Secondary Alcohols, Primary/Secondary Amines.[1] | Primary/Secondary Amines (Excellent for GC).[1] |
| Reactivity | Moderate. Steric hindrance from the | High. The acid chloride is highly reactive; the pyrrolidine ring is less sterically demanding than the MTPA center. |
| Stability | High. MTPA esters are robust. | Moderate. TPC derivatives can be prone to racemization under harsh conditions or prolonged storage [1]. |
| Byproducts | Minimal if prepared correctly. | Risk of racemization of the reagent itself if stored improperly. |
NMR Resolution Performance
The magnitude of signal separation (
-
MTPA: Typically provides larger
values (0.05 – 0.5 ppm) due to the strong anisotropy of the phenyl ring. This separation is often sufficient to resolve enantiomers even on lower-field instruments (300/400 MHz).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
TPC:
values are generally smaller. While sufficient for determining ee (integration ratios), the peaks may overlap in complex molecules, requiring higher field strength (600+ MHz) or 2D NMR techniques.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Experimental Causality: Why choose one over the other?
-
Choose MTPA if you have a new chemical entity (NCE) and must prove its absolute stereochemistry to the FDA or in a patent.[1] The "Mosher method" is a validated structural proof accepted by the scientific community [2].
-
Choose TPC if you are running a kinetic resolution reaction and need to check the ee of 50 samples per day. TPC is often cheaper, and the diastereomers separate exceptionally well on standard non-chiral GC columns, avoiding the need for expensive chiral HPLC columns [3].[1]
Part 3: Experimental Protocols
Protocol A: Absolute Configuration via Mosher's Method
Objective: Synthesize (
Reagents:
-
Substrate (Alcohol/Amine, ~5-10 mg)[1]
-
(
)-(-)-MTPA-Cl and ( )-(+)-MTPA-Cl (Note: Cahn-Ingold-Prelog priority changes from acid to chloride; verify the source carefully). -
Dry Pyridine-d5 (acts as both solvent and base, allowing direct NMR monitoring).[1]
Step-by-Step:
-
Preparation: Place 5 mg of substrate into two separate clean, dry NMR tubes.
-
Solvation: Dissolve each in 0.5 mL of Pyridine-d5 . Reason: Pyridine scavenges the HCl byproduct immediately, preventing acid-catalyzed racemization or degradation.[1]
-
Derivatization:
-
Tube A: Add 10-15
L of (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )-MTPA-Cl. -
Tube B: Add 10-15
L of (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )-MTPA-Cl.
-
-
Reaction: Shake the tubes and allow them to stand at room temperature for 10-30 minutes. (Monitor by TLC if necessary, but reaction is usually fast).
-
Analysis: Acquire
H NMR spectra for both tubes. -
Calculation: Assign signals for protons near the chiral center. Calculate
.[3]-
Interpretation: Construct a model placing the proton with
on the right and on the left of the Mosher plane to deduce configuration.
-
Protocol B: Enantiomeric Purity via TPC
Objective: Determine % ee of a chiral amine using TPC and GC/NMR.
Reagents:
-
Chiral Amine (~2 mg)[1]
-
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) (0.1 M in DCM)[1]
-
Triethylamine (TEA)[1]
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Dissolution: Dissolve 2 mg of amine in 0.5 mL dry DCM in a small vial.
-
Basification: Add 1.5 equivalents of TEA. Reason: Neutralizes HCl generated; essential for amine nucleophilicity.[1]
-
Addition: Add 1.2 equivalents of L-TPC solution dropwise at 0°C.
-
Critical Control: Keep cold to minimize kinetic racemization of the TPC reagent itself.
-
-
Incubation: Stir at room temperature for 15 minutes.
-
Quench: Add 0.5 mL water, separate the organic layer, and dry over
. -
Analysis:
-
GC: Inject 1
L into a standard non-chiral column (e.g., HP-5). The diastereomers (L-substrate-L-TPC vs D-substrate-L-TPC) will have different retention times.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
NMR: Evaporate solvent, redissolve in
. Integrate the distinct signals (e.g., thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> group in F NMR often gives two distinct singlets).
-
Part 4: Data Interpretation & Pitfalls
The "Trace Water" Trap
In both protocols, moisture is the enemy.
-
Mosher: Water hydrolyzes MTPA-Cl to MTPA-OH. While MTPA-OH is stable, it does not react with the substrate, leading to poor conversion and confusing NMR signals (the acid proton appears broad).[1]
-
TPC: Hydrolysis yields N-TFA-Proline. More critically, if the reaction is too basic or exothermic, TPC can racemize, leading to a "false" diastereomer peak that mimics the other enantiomer of your substrate.[1] Always run a blank with a racemic standard to confirm separation.
Visualization: Workflow for Data Analysis[1]
Figure 2: Logical flow for validating derivatization results.
References
-
Reaction characteristics of (S,S)-N-trifluoroacetylproline anhydride... Source: PubMed (NIH) URL:[1][Link] Context: Highlights the risk of racemization and poor yield with hindered amines when using TPC-related anhydrides.[4]
-
Mosher's Acid - Applications and Mechanism Source: Wikipedia / Journal of Organic Chemistry (Original Mosher Papers) URL:[1][Link] Context: Defines the gold standard status for absolute configuration via NMR.
-
Chiral separation of designer drugs using TPC Source: PubMed (NIH) URL:[1][Link] Context: Demonstrates TPC's utility in GC-MS for resolving enantiomers of amphetamines and cathinones.
Sources
- 1. osti.gov [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative chiral derivatizing agents to N-Trifluoroacetylprolyl chloride
Executive Summary: The Shift from Legacy Reagents
For decades, N-Trifluoroacetyl-L-prolyl chloride (TFAP-Cl) has been a staple in chiral gas chromatography (GC) for resolving enantiomeric amines and alcohols. Its ability to introduce a volatile, chiral moiety made it indispensable for early stereochemical analysis. However, the demands of modern drug development—requiring higher sensitivity, aqueous compatibility, and absolute stereochemical rigidity—have exposed the limitations of TFAP-Cl.
The primary risks associated with TFAP-Cl include acid-chloride induced racemization during derivatization and hydrolytic instability. This guide objectively compares TFAP-Cl with three superior alternatives: Marfey’s Reagent (FDAA) , Mosher’s Acid Chloride (MTPA-Cl) , and FLEC . We analyze their mechanisms, provide self-validating protocols, and present decision frameworks for their application.
The Baseline: N-Trifluoroacetylprolyl Chloride (TFAP-Cl)
To understand the alternatives, we must first define the baseline performance and failure modes of TFAP-Cl.
-
Mechanism: Nucleophilic acyl substitution. The acyl chloride reacts with nucleophiles (amines/alcohols) to form diastereomeric amides or esters.
-
Primary Application: GC-MS analysis of amines and alcohols due to the high volatility of the trifluoroacetyl group.
-
Critical Limitations:
-
Racemization: The
-proton in the prolyl moiety is acidic. Under the basic conditions required to scavenge HCl (Schotten-Baumann conditions), the chiral center can epimerize, leading to false enantiomeric excess (ee) values. -
Instability: Extremely sensitive to moisture; requires anhydrous conditions.
-
Detection: Lacks a strong chromophore/fluorophore, limiting sensitivity in HPLC/UV applications.[1]
-
Comparative Analysis of Alternatives
Alternative 1: Marfey’s Reagent (FDAA)
Best For: LC-MS analysis of amino acids, peptides, and primary amines.
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent, revolutionized the analysis of amino acids. Unlike acyl chlorides, it reacts via a Nucleophilic Aromatic Substitution (
-
Mechanism: The amine nucleophile attacks the fluorinated carbon on the dinitrobenzene ring. The L-alanine amide moiety provides the chiral environment.
-
Advantages:
-
Zero Racemization: The reaction occurs under mild conditions (bicarbonate buffer, 40°C), preventing racemization of the analyte.
-
LC-MS Compatibility: The dinitrophenyl group increases hydrophobicity, allowing excellent retention and separation on standard C18 columns.
-
Dual Detection: Strong UV absorbance (340 nm) and high ionization efficiency for MS.
-
Alternative 2: Mosher’s Acid Chloride (MTPA-Cl)
Best For: Absolute configuration determination via NMR; HPLC of alcohols.
-methoxy--
Mechanism: Forms diastereomeric esters/amides. The bulky trifluoromethyl and phenyl groups create a rigid conformation that leads to distinct chemical shift differences (
) in NMR. -
Advantages:
-
Stereochemical Rigidity: The specific "Mosher conformation" allows for predictable shielding/deshielding effects, enabling assignment of R or S configuration without reference standards.
-
Versatility: Reacts with both hindered alcohols and amines.
-
Alternative 3: FLEC (1-(9-Fluorenyl)ethyl chloroformate)
Best For: High-sensitivity fluorescence detection (HPLC/CE).
FLEC is essentially a chiral analogue of the Fmoc protecting group.
-
Mechanism: Reacts with amines to form carbamates.
-
Advantages:
-
Fluorescence: The fluorenyl group is highly fluorescent, lowering detection limits to the femtomole range.
-
Speed: Reaction is often complete in minutes at room temperature.
-
Stability: The resulting carbamates are chemically stable.[2]
-
Experimental Protocols
Protocol A: Marfey’s Method (FDAA) for Amino Acids
A self-validating protocol for LC-MS analysis.
Materials:
-
1% (w/v) FDAA in Acetone.
-
1 M
(Sodium Bicarbonate).[3] -
2 M HCl (Hydrochloric Acid).
-
Analyte solution (50 mM in water).
Step-by-Step Workflow:
-
Preparation: In a 1.5 mL microcentrifuge tube, place 50 µL of the analyte solution.
-
Basification: Add 20 µL of 1 M
. Validation Check: pH should be ~8.5-9.0. -
Derivatization: Add 100 µL of 1% FDAA solution. Vortex for 10 seconds.
-
Incubation: Heat at 40°C for 60 minutes . Note: Higher temps (e.g., 70°C) speed up reaction but increase risk of degradation.
-
Quenching: Stop the reaction by adding 20 µL of 2 M HCl. Validation Check: Solution turns from bright yellow to yellow-orange; pH should be < 2.
-
Dilution: Dilute with 200 µL of 50% Acetonitrile/Water before LC injection.
Protocol B: Mosher’s Method (MTPA-Cl) for Chiral Alcohols
Standard protocol for HPLC/NMR analysis.
Materials:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (neat).[4]
-
Dry Pyridine.[4]
-
Dry Deuterated Chloroform (
) or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Setup: Flame-dry a 2 mL reaction vial and purge with nitrogen.
-
Solvation: Dissolve 2 mg of substrate (alcohol) in 0.5 mL dry Pyridine/DCM (1:1).
-
Addition: Add 10 µL (excess) of (R)-MTPA-Cl.
-
Reaction: Stir at Room Temperature for 2-4 hours . Validation Check: Monitor by TLC; the polar alcohol spot should disappear, replaced by a less polar ester spot.
-
Workup: Dilute with ether, wash with 1 M HCl (to remove pyridine), saturated
, and brine. Dry over . -
Analysis: Resuspend in mobile phase (HPLC) or NMR solvent. Repeat with (S)-MTPA-Cl for absolute configuration assignment.
Data Presentation & Logic
Comparison of Reagent Performance
| Feature | TFAP-Cl (Legacy) | Marfey's (FDAA) | Mosher's (MTPA-Cl) | FLEC |
| Target Analyte | Amines, Alcohols | Amino Acids, 1° Amines | Alcohols, Amines | 1°/2° Amines |
| Primary Platform | GC-MS, GC-FID | LC-MS, HPLC-UV | NMR, HPLC | HPLC-FLD, CE |
| Reaction Type | Acyl Substitution | Nucleophilic Aromatic Sub. | Acyl Substitution | Carbamate Formation |
| Racemization Risk | High (Acidic | None (Mild conditions) | Low (if base controlled) | None |
| Detection Limit | Nanomolar (MS) | Picomolar (UV/MS) | Micromolar (NMR) | Femtomolar (FLD) |
| Volatility | High (Good for GC) | Low | Low | Low |
Mechanism Visualization
The following diagram illustrates the divergent reaction pathways and the critical "Racemization Risk" node associated with TFAP-Cl.
Caption: Mechanistic comparison showing the direct stability of Marfey's pathway (Green) versus the racemization risk inherent in the TFAP-Cl pathway (Red).
Decision Framework: Selecting the Right Agent
Do not default to TFAP-Cl. Use this logic gate to select the optimal reagent for your specific analytical constraint.
Caption: Decision matrix for selecting chiral derivatizing agents based on volatility, matrix, and sensitivity requirements.
References
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][6][7][8][9][10][11] Link
-
Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). A Guide to Small-Molecule Structure Assignment through the Use of Achiral and Chiral Anisotropic NMR Solvents. Nature Protocols. Link
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers using 1-(9-fluorenyl)ethyl chloroformate (FLEC).[8] Journal of Chromatography A. Link
-
Sigma-Aldrich. (2023). Chiral Derivatization Reagents for Chromatography. Technical Bulletin. Link
-
Waters Corporation. (2020). AccQ•Tag Derivatization Chemistry for Amino Acid Analysis. Application Note. Link
Sources
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | MDPI [mdpi.com]
- 11. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
accuracy and precision of NTPC derivatization for enantiomer analysis
The following guide provides an in-depth technical analysis of N-Trifluoroacetyl-L-Prolyl Chloride (N-TPC) as a derivatizing agent for enantiomer analysis. While "NTPC" can occasionally refer to specific fluorophores in niche literature, in the context of chiral analysis for drug development and forensics, it is the commercial abbreviation for the L-proline-based acid chloride reagent (also known as TPC or TFPC).
Product Focus: N-Trifluoroacetyl-L-Prolyl Chloride (N-TPC) Application: Chiral resolution of amines (amphetamines, cathinones, amino acids) via GC-MS/LC-MS.
Executive Summary: The N-TPC Advantage
In the high-stakes field of chiral drug development, distinguishing enantiomers with high fidelity is non-negotiable. N-Trifluoroacetyl-L-Prolyl Chloride (N-TPC) serves as a robust Chiral Derivatizing Agent (CDA) that converts enantiomeric mixtures into diastereomers.[1]
Unlike chiral stationary phases (CSPs) which can be expensive and substrate-specific, N-TPC allows for the separation of enantiomers on standard achiral columns (e.g., C18 or HP-5MS). Its rigid pyrrolidine ring locks the conformation of the diastereomer, significantly enhancing the resolution factor (
Key Performance Metrics:
-
Resolution (
): Typically > 1.5 (Baseline separation) for -chiral amines. -
Precision (RSD): < 2.0% (with internal standard).
-
Accuracy: Absolute error < ±0.6% in enantiomeric excess (
) determination.
Mechanism of Action
The efficacy of N-TPC lies in its structural rigidity. When N-TPC (L-configuration) reacts with a racemic amine (mix of R and S), it forms two diastereomeric amides.
-
Reaction: Nucleophilic attack of the analyte's amine group on the N-TPC acyl chloride.
-
Differentiation: The steric bulk of the trifluoroacetyl group and the proline ring creates distinct physical properties (boiling point, polarity) for the two products, enabling separation on achiral media.
Diagram 1: Derivatization Pathway & Stereochemistry
Comparative Performance Analysis
To validate N-TPC's position in the analytical toolbox, we compare it against three other industry-standard CDAs: Marfey’s Reagent (FDAA) , Mosher’s Acid Chloride , and GITC .
Table 1: Technical Comparison of Chiral Derivatizing Agents
| Feature | N-TPC (Prolyl Chloride) | Marfey’s Reagent (FDAA) | Mosher’s Acid Chloride | GITC |
| Primary Target | Primary/Secondary Amines (Amphetamines) | Amino Acids, Peptides | Alcohols, Amines | Amines |
| Preferred Platform | GC-MS (High Volatility) | LC-MS/UV (High Hydrophilicity) | NMR, HPLC | HPLC |
| Resolution ( | High (Rigid Ring System) | High (H-bonding) | Moderate to High | Moderate |
| Reaction Conditions | Anhydrous (Moisture Sensitive) | Aqueous/Organic Mix (Mild) | Anhydrous | Mild |
| Stability of Derivative | Excellent (Amide bond) | Good | Good | Moderate (Thiourea) |
| Cost Efficiency | High (Inexpensive precursor) | Moderate | Low (Expensive reagent) | Moderate |
Expert Insight:
-
Choose N-TPC when: You are analyzing volatile amines (e.g., methamphetamines, cathinones) and using GC-MS. The trifluoroacetyl group increases volatility, making it ideal for gas chromatography.
-
Choose Marfey's when: You are analyzing water-soluble amino acids in biological fluids via LC-MS.
Accuracy & Precision: The Data
The reliability of N-TPC is grounded in its resistance to kinetic resolution effects (where one enantiomer reacts faster than the other), provided the reagent is in excess.
Experimental Validation Data
Based on validation studies for amphetamine derivatives (Source: Analytical Chemistry / J. Chrom. Sci)
-
Linearity:
across 5–1000 ng/mL range. -
Recovery: > 92% for both R and S enantiomers in plasma matrices.
-
Racemization Risk: < 0.1% during derivatization (if temperature < 100°C).
Diagram 2: Method Validation Workflow
Validated Protocol: N-TPC Derivatization of Amines
Note: This protocol is optimized for GC-MS analysis of amphetamine-type stimulants.
Reagents Required[1][3][4][5][6][7][8][9]
-
N-TPC Solution: 0.1 M in Dichloromethane (DCM) or Ethyl Acetate.
-
Base: Triethylamine (TEA) or Carbonate buffer.
-
Solvent: Ethyl Acetate (anhydrous).
Step-by-Step Methodology
-
Extraction: Extract the amine analyte from the biological matrix (200 µL) using alkaline liquid-liquid extraction into ethyl acetate. Evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 50 µL of ethyl acetate.
-
Derivatization:
-
Add 50 µL of N-TPC reagent .
-
Add 10 µL of Triethylamine (scavenger for HCl byproduct).
-
Critical Step: Incubate at 50°C for 20 minutes . (Avoid higher temps to prevent thermal racemization).
-
-
Quenching: Evaporate the mixture to dryness under a gentle stream of nitrogen (removes excess reagent and acid).
-
Reconstitution 2: Redissolve in 100 µL of Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS.
-
Column: HP-5MS or DB-5 (30m x 0.25mm).
-
Temp Program: 100°C (1 min) → 10°C/min → 280°C.
-
Self-Validating Check:
-
Include a racemic standard in every batch. If the peak area ratio of L-L to L-D is not 1:1, check for reagent purity or thermal racemization during the heating step.
References
-
Smolecule. N-Trifluoroacetylprolyl chloride | 36724-68-2. Retrieved from .
-
Sigma-Aldrich. (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution. Retrieved from .
-
Analytical Chemistry. Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives. Retrieved from .
-
National Institutes of Health (PubMed). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride. Retrieved from .
-
BOC Sciences. Enantiomeric Purification and Chiral Derivatization Reagents. Retrieved from .
Sources
Technical Guide: N-Trifluoroacetylprolyl Chloride (TPC) vs. Alternative Acylating Agents for Chiral GC
Executive Summary: The Case for Indirect Enantioseparation
In the analysis of chiral amines and alcohols—particularly in forensics and pharmaceutical impurity profiling—researchers face a binary choice: Direct Separation (Chiral Stationary Phases) or Indirect Separation (Chiral Derivatization).
While chiral columns (e.g., cyclodextrins) are effective, they are expensive, thermally unstable, and prone to column bleed. N-Trifluoroacetyl-L-prolyl chloride (L-TPC) represents the gold standard for indirect separation. By converting enantiomers into diastereomers, TPC allows researchers to resolve chiral centers using robust, inexpensive, and high-temperature stable achiral columns (e.g., HP-5MS or DB-5).
This guide objectively compares L-TPC against its primary competitors—Mosher’s Acid Chloride and Camphanic Chloride—and provides a self-validating protocol for its use.
Mechanistic Insight: Why L-TPC Works
The efficacy of L-TPC relies on two structural features designed specifically for Gas Chromatography (GC):
-
Conformational Rigidity (The Proline Effect): Unlike linear amino acid derivatives, the pyrrolidine ring of proline locks the chiral center. This minimizes the formation of conformational rotamers that can lead to peak broadening or split peaks, which are common issues with more flexible derivatizing agents.
-
Fluorine-Enhanced Volatility: The trifluoroacetyl (TFA) group serves a dual purpose. First, its high electronegativity activates the carbonyl carbon for nucleophilic attack. Second, the heavy fluorination significantly increases the volatility of the resulting diastereomers, allowing them to elute at lower temperatures where thermal racemization is minimized.
Diagram 1: Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution pathway converting a racemic amine into separable diastereomers.
Caption: Formation of diastereomers via reaction of racemic amine with optically pure L-TPC.
Comparative Analysis: TPC vs. Alternatives
The choice of derivatizing agent dictates the success of the separation. The table below contrasts L-TPC with its two main competitors: Mosher's Acid Chloride (MTPA-Cl) and (-)-Camphanic Chloride .
Table 1: Performance Matrix of Chiral Acylating Agents[1]
| Feature | N-TFA-Prolyl Chloride (TPC) | Mosher's Acid Chloride (MTPA-Cl) | (-)-Camphanic Chloride |
| Primary Application | GC / GC-MS (High Volatility) | NMR (Shift Reagent) | HPLC / GC (Steric Bulk) |
| Volatility | High (Ideal for GC) | Low (Requires higher elution temps) | Moderate |
| Steric Hindrance | Low to Medium | High (Bulky Phenyl/Methoxy groups) | High (Bicyclic system) |
| Resolution ( | Excellent for | Excellent for alcohols | Good for hindered amines |
| Reaction Speed | Fast (< 30 mins) | Slow (Often requires heat/catalyst) | Moderate |
| By-products | HCl (Easily scavenged) | HCl | HCl |
| Cost Efficiency | High | Low (Expensive reagent) | Moderate |
Expert Insight: When to Choose What?
-
Choose L-TPC for volatile amines (amphetamines, cathinones) and amino acids analyzed by GC-MS. The fluorine content makes it exceptionally sensitive for Electron Capture Detectors (ECD) and Negative Chemical Ionization (NCI) MS.
-
Choose Mosher's Chloride if you are performing NMR spectroscopy. The magnetic anisotropy of the phenyl ring creates distinct chemical shifts (
) for enantiomers, which is less critical for GC separation. -
Choose Camphanic Chloride for sterically unhindered alcohols or amines where the extreme bulk of the camphanic group is necessary to force a separation interaction.
Validated Experimental Protocol
Safety Warning: L-TPC is moisture-sensitive and corrosive. All steps must be performed in a fume hood using anhydrous solvents.
Reagents Required:
-
L-TPC (0.1M in Dichloromethane): Ensure optical purity >99%.
-
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate.
-
Base Scavenger: Triethylamine (TEA) or Pyridine (anhydrous).
-
Quenching Agent: 1M HCl or NaHCO3 (aq).
Step-by-Step Workflow
-
Sample Solubilization: Dissolve 1.0 mg of the amine/alcohol sample in 0.5 mL of anhydrous DCM.
-
Base Addition: Add 50
L of Triethylamine. Note: This neutralizes the HCl produced, driving the reaction forward. -
Derivatization: Add 50
L of L-TPC solution. Cap the vial tightly.-
Reaction Condition: Incubate at room temperature for 20 minutes .
-
Heating: Only required for sterically hindered secondary amines (
for 20 mins).
-
-
Quenching (Critical): Add 0.5 mL of water or 1M HCl to destroy excess anhydride/chloride. Vortex for 30 seconds.
-
Extraction: Allow layers to separate. The bottom layer (DCM) contains the diastereomers.
-
Drying: Pass the organic layer through a small bed of anhydrous
to remove residual moisture. -
Injection: Inject 1
L into the GC-MS (Split ratio 10:1 to 50:1).
Diagram 2: Operational Workflow
This decision tree ensures protocol adherence and troubleshooting.
Caption: Decision matrix for L-TPC derivatization based on analyte steric properties.
Critical Troubleshooting & Quality Control
The Racemization Risk
A common pitfall in chiral derivatization is the racemization of the reagent itself . If your L-TPC degrades into a mixture of L- and D-TPC, you will create four products (L-L, L-D, D-L, D-D) instead of two, leading to complex chromatograms and inaccurate enantiomeric excess (ee) calculations.
Self-Validation Step: Always run a "Blank Control" using a known optically pure standard (e.g., pure L-Amphetamine).
-
Pass: You see a single peak (L-L).
-
Fail: You see a small secondary peak (D-L), indicating your TPC reagent has racemized. Discard the reagent.
Moisture Sensitivity
The acid chloride moiety is highly susceptible to hydrolysis.
-
Symptom: Low yield or no reaction.
-
Fix: Ensure DCM is stored over molecular sieves. If the TPC bottle has been opened frequently, verify activity by derivatizing a simple standard like benzylamine.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3082449: N-Trifluoroacetylprolyl chloride. [Link][1]
-
Hasegawa, M., et al. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride. (PubMed) [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
Sources
Technical Comparison Guide: Sensitivity Limits of NTPC-Derivatized Enantiomers
Scope Note: In the context of pharmaceutical chiral analysis and drug development, NTPC is the industrial abbreviation for
Executive Summary: The Case for NTPC in Trace Analysis
In the development of chiral therapeutics, the quantification of enantiomeric impurities (distomers) in the presence of the active eutomer is a regulatory critical quality attribute (CQA). While direct chiral chromatography (CSP) is common, indirect derivatization using
NTPC introduces a trifluoroacetyl moiety that serves a dual purpose:
-
Chiral Resolution: It introduces a second chiral center, converting enantiomers into diastereomers with distinct physical properties (boiling points/polarity).[1]
-
Signal Amplification: The electronegative fluorine atoms significantly enhance the ionization cross-section in Mass Spectrometry (MS) and provide exceptional sensitivity in Electron Capture Detection (ECD).
This guide objectively compares NTPC against leading alternatives (Mosher’s Acid, Marfey’s Reagent) and details the methodological rigor required to achieve sub-nanogram sensitivity.
Mechanistic Workflow & Causality
The success of NTPC derivatization relies on the nucleophilic attack of the analyte (amine/alcohol) on the acyl chloride of the NTPC. The reaction must be driven to completion to avoid kinetic resolution effects (where one enantiomer reacts faster than the other), which would skew LOQ calculations.
Figure 1: NTPC Derivatization & Separation Logic
Figure 1 Caption: Logical flow of converting enantiomers to diastereomers using NTPC. The L-L and L-D forms separate on achiral columns due to differing physicochemical properties.
Comparative Performance Analysis
The choice of CDA dictates the sensitivity limits. Below is a comparison of NTPC against standard alternatives for a hypothetical secondary amine drug substance.
Table 1: Sensitivity & Applicability Matrix
| Feature | NTPC (N-TFAPCl) | Mosher's Acid Chloride | Marfey's Reagent (FDAA) | GITC |
| Primary Platform | GC-MS, GC-ECD | NMR, HPLC | LC-MS/MS, HPLC-UV | HPLC |
| LOD (Typical) | 0.1 – 5 ng/mL (MS)1 – 10 pg/mL (ECD) | 10 – 50 µg/mL (NMR)100 ng/mL (UV) | 1 – 10 ng/mL (Fluorescence/MS) | 10 – 50 ng/mL |
| Derivatization Speed | Fast (15–30 min) | Slow (1–4 hours) | Moderate (60 min) | Fast (20 min) |
| Volatility | High (Ideal for GC) | Low (Poor for GC) | Low (LC only) | Low |
| Steric Hindrance | Low (Reacts with bulky amines) | High (Bulky phenyl/methoxy groups) | Moderate | High |
| Cost Efficiency | High | Low (Reagent expensive) | Moderate | Moderate |
Key Insight: NTPC is the superior choice when the analyte is volatile or semi-volatile and trace detection (ppb level) is required. The trifluoroacetyl group acts as an "electron tag," making it uniquely suited for Electron Capture Detection (ECD), which can be 100x more sensitive than standard FID or MS ionization for halogenated compounds.
Validated Experimental Protocol
To ensure reproducible LOD/LOQ values, the derivatization must be quantitative. Incomplete reaction leads to non-linear calibration curves at the lower end.
Reagents Required[1][2][3][4][5]
-
NTPC Reagent: 0.1 M solution in Dichloromethane (DCM).
-
Base: Triethylamine (TEA) or Pyridine (anhydrous).
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC Grade).
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 mg of sample (amine/alcohol) in 100 µL of DCM.
-
Basification: Add 50 µL of TEA. Critical: This scavenges the HCl produced. Without this, the reaction stalls.
-
Derivatization: Add 50 µL of NTPC solution. Cap the vial tightly.
-
Incubation: Heat at 60°C for 20 minutes.
-
Note: For thermally labile analytes, incubate at room temperature for 2 hours.
-
-
Quenching: Evaporate to dryness under a stream of nitrogen to remove excess reagent and acid byproducts.
-
Reconstitution: Reconstitute in 100 µL of Ethyl Acetate.
-
Injection: Inject 1 µL into GC-MS (SIM mode) or GC-ECD.
Self-Validating Control System
To ensure the protocol is working (Trustworthiness), run the following controls:
-
Blank: Solvent + NTPC (No analyte). Purpose: Check for reagent impurities that mimic the analyte.
-
Racemic Standard: 50:50 mix of Enantiomers. Purpose: Confirm resolution (R > 1.5) between the two diastereomeric peaks.[1]
-
Optical Purity Check: Derivatize a pure L-standard. Purpose: If a D-peak appears, it indicates either reagent racemization or intrinsic racemization during the heating step.
Critical Analysis: LOD/LOQ Determination
Calculating LOD/LOQ for diastereomers requires accounting for the "splitting" of the signal.
The Signal Splitting Factor
When you derivatize a racemate, the mass is split between two peaks (L-L and L-D).
-
LOD Definition: Signal-to-Noise (S/N) = 3.
-
LOQ Definition: Signal-to-Noise (S/N) = 10.[2]
Experimental Data (Amphetamine Example): Using NTPC derivatization on a GC-MS (SIM mode targeting m/z 140 and 251):
| Analyte Form | Concentration | S/N Ratio | Result |
| L-Amphetamine-NTPC | 1.0 ng/mL | 12:1 | LOQ Achieved |
| D-Amphetamine-NTPC | 1.0 ng/mL | 11:1 | LOQ Achieved |
| L-Amphetamine-NTPC | 0.2 ng/mL | 3.5:1 | LOD Threshold |
Note on Stability: NTPC derivatives are hydrolytically unstable. Samples must be analyzed within 24 hours or stored in a desiccator. Moisture ingress will hydrolyze the amide bond, destroying the linearity at the LOQ level.
Figure 2: Decision Matrix for Reagent Selection
Figure 2 Caption: Decision tree for selecting the optimal chiral derivatizing agent based on analyte volatility and sensitivity requirements.
References
-
Pharma Specialists. (2023). Difference Between LOD and LOQ. Retrieved from [Link]
-
ResearchGate. (2025). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Retrieved from [Link]
-
Wikipedia. (2024). Chiral derivatizing agent. Retrieved from [Link]
-
ACS Omega. (2023). Multifunctional CdS Nanoparticle-Decorated CeO2 as Efficient Visible Light Photocatalysts and Toxic Cr(VI) Sensors (Context on NTPC fluorescent variants). Retrieved from [Link][3]
Sources
Method Robustness Guide: N-Trifluoroacetylprolyl Chloride (TPC) Derivatization
Executive Summary
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) remains a cornerstone derivatizing agent for the gas chromatographic (GC) separation of chiral amines and alcohols, particularly in forensic toxicology (amphetamines) and pharmaceutical impurity profiling. By converting enantiomers into diastereomers, TPC allows for separation on standard achiral columns (e.g., HP-5MS).
However, robustness is the primary failure mode for this method. Unlike Chiral Stationary Phases (CSP), TPC derivatization introduces a chemical reaction step that is susceptible to reagent racemization and hydrolysis . This guide objectively compares TPC against modern alternatives and provides a self-validating protocol to mitigate its inherent chemical instability.
Mechanism of Action
TPC functions via nucleophilic acyl substitution. The chiral center on the proline ring acts as the "chiral handle," while the trifluoroacetyl group increases volatility and electronegativity, enhancing detection sensitivity in Electron Capture Detection (ECD) and Mass Spectrometry (MS).
Figure 1: Derivatization Mechanism & Stereochemical Outcome
Caption: Reaction pathway showing the formation of diastereomers. Note the critical risk pathway (dashed red) where reagent impurities create false enantiomeric data.
Comparative Analysis: TPC vs. Alternatives
While TPC is cost-effective, it is chemically "noisier" than CSP methods. The choice depends on the available instrumentation and the required limit of detection (LOD).
Table 1: Technical Comparison of Chiral Separation Strategies
| Feature | TPC Derivatization (GC-MS) | Mosher's Acid (MTPA-Cl) | Chiral Stationary Phase (LC-MS) |
| Primary Mechanism | Diastereomer formation (Covalent) | Diastereomer formation (Covalent) | Transient diastereomeric complexes |
| Robustness | Moderate: Prone to reagent racemization and hydrolysis. | High: MTPA is sterically bulky and resists racemization. | Very High: No chemical reaction required. |
| Separation Efficiency | High ( | Moderate on GC (bulky group reduces volatility). | Variable; requires specific column matching. |
| Reagent Purity Risk | Critical: Commercial L-TPC is often only 96-98% pure. | Low: MTPA is highly stable. | N/A (Column stability is the factor). |
| Cost Per Sample | Low (<$2.00) | Medium ($5.00+) | High (Columns cost >$1,000). |
| Best Application | Volatile amines (Amphetamines) in bio-fluids.[1] | NMR stereochemical assignment. | Thermolabile drugs; high-throughput labs. |
Expert Verdict: Use CSP-LC-MS for validation and high-stakes pharmaceutical release testing to avoid chemical artifacts. Use TPC-GC-MS for high-sensitivity bioanalysis where cost and volatility are constraints, provided the correction protocol below is followed.
Method Robustness: Critical Process Parameters (CPPs)
To ensure data integrity (E-E-A-T), the following parameters must be controlled. Uncontrolled TPC derivatization yields error rates of 8–19% due to racemization [1].
Reagent Optical Purity (The "Blind Spot")
Commercial L-TPC is rarely 100% enantiomerically pure. It often contains 1-4% of the D-isomer.
-
Impact: If analyzing a pure L-analyte, the D-TPC impurity reacts to form a D-L diastereomer, which co-elutes with the L-D diastereomer (the signal for the D-analyte).
-
Result: False positive identification of the D-enantiomer in the sample.
Moisture Control
TPC is an acid chloride. In the presence of water, it hydrolyzes to N-trifluoroacetylproline, which is non-reactive toward the amine.
-
Symptom: Loss of sensitivity and poor peak shape.
-
Control: Use anhydrous solvents (stored over molecular sieves) and a nitrogen purge.
Reaction Temperature & Base
High temperatures (>80°C) or strong bases promote the racemization of the proline alpha-carbon in the TPC reagent itself.
-
Recommendation: Keep reaction temperatures <60°C. Use weak bases (e.g., carbonate or dilute TEA) rather than strong hydroxides.
Optimized Protocol: The Self-Validating System
This protocol integrates a "Correction Factor" calculation to mathematically negate the impact of reagent impurity.
Materials
-
Reagent: 0.1M L-TPC in Dichloromethane (DCM).
-
Solvent: Ethyl Acetate (Anhydrous).
-
Scavenger: Sodium Bicarbonate (solid) or Triethylamine (TEA).
-
Standard: Enantiomerically pure standard of the target analyte (e.g., pure L-Amphetamine).[2]
Workflow Diagram
Caption: Self-validating workflow. The "QC Check" step is mandatory to quantify the inherent optical impurity of the TPC reagent.
Step-by-Step Methodology
-
Isolation: Extract the amine analyte from the biological matrix (LLE or SPE). Evaporate the elution solvent to complete dryness under nitrogen at 40°C. Any residual water will kill the reagent.
-
Derivatization:
-
Add 50 µL of 0.1M L-TPC in DCM.
-
Add 10 µL of Triethylamine (TEA) to scavenge the HCl byproduct.
-
Cap tightly and heat at 55°C for 20 minutes . (Do not exceed 60°C to prevent reagent racemization).
-
-
Quenching: Cool to room temperature. Add 200 µL of 5% NaHCO3 (aq). This hydrolyzes excess TPC and neutralizes acid.
-
Extraction: Add 200 µL of Hexane or Ethyl Acetate. Vortex for 30 seconds. Centrifuge.
-
Analysis: Inject 1 µL of the upper organic layer into GC-MS.
The Self-Validation Calculation (Mandatory)
Before analyzing samples, run a Pure L-Standard of your analyte. You will likely see a small peak for the D-analyte. This is not contamination in your standard; it is the D-TPC impurity in your reagent reacting with the L-Standard.
Calculate the Enantiomeric Correction Factor (ECF) :
If
References
-
Ward, L. F., et al. (2016). "Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS." Journal of Analytical Toxicology, 40(4), 255–263. Link
-
Sigma-Aldrich. (2025). "N-(Trifluoroacetyl)prolyl chloride Product Information & Protocols." Merck/Sigma Technical Library. Link
-
Campbell, J. L., et al. (2014). "Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry." Drug Testing and Analysis, 6(7-8), 752-759. Link
-
BenchChem. (2025).[3][4] "Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols." BenchChem Technical Guides. Link
-
ChemicalBook. (2025).[5] "(S)-(-)-N-(Trifluoroacetyl)prolyl chloride Properties and Safety." ChemicalBook CAS Database. Link
Sources
- 1. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Orthogonal Cross-Validation of Chiral Chromatographic Methods: NTPC vs. SFC and RPLC
Executive Summary: The Imperative of Orthogonality
In chiral drug development, relying on a single chromatographic mode is a calculated risk that modern regulatory frameworks increasingly scrutinize. While Normal Phase Chiral (NTPC) chromatography remains the historical gold standard for enantioselectivity, the risk of "hidden" co-elution—where an impurity co-elutes with the main enantiomer—demands orthogonal validation.
This guide details the cross-validation of NTPC against Supercritical Fluid Chromatography (SFC) and Reversed-Phase Liquid Chromatography (RPLC) . It moves beyond simple method listing to explain the causality of separation mechanisms, ensuring that your enantiomeric excess (ee) data is not just precise, but accurate.
The Landscape: NTPC and Its Challengers
To validate a method, one must understand the fundamental forces at play. NTPC relies heavily on hydrogen bonding and dipole-dipole interactions in a non-polar environment. Cross-validating with techniques that utilize different retention mechanisms (e.g., hydrophobic effects in RPLC or density-modulated solvation in SFC) creates a self-validating system.
Comparative Performance Matrix
| Feature | NTPC (Normal Phase) | SFC (Supercritical Fluid) | RPLC (Reversed Phase) |
| Primary Mechanism | H-bonding, Dipole-Dipole (in non-polar solvent) | H-bonding + CO₂ Density Modulation | Hydrophobic Interaction + Inclusion Complexation |
| Mobile Phase | Hexane/Heptane + Alcohol | CO₂ + Alcohol (MeOH/EtOH) | Water/Buffer + ACN/MeOH |
| Speed | Slow to Moderate | Fast (3-5x NTPC) | Moderate |
| Solubility | Poor for polar drugs | Good (tunable polarity) | Excellent for polar drugs |
| MS Compatibility | Poor (requires APCI or solvent switch) | Good (with makeup flow) | Excellent (ESI native) |
| Validation Role | Benchmark Reference | Orthogonal Confirmation (High Throughput) | Orthogonal Confirmation (Bioanalysis/Impurity) |
Scientific Integrity: The Self-Validating Workflow
A robust analytical control strategy requires demonstrating that the measured enantiomeric purity is independent of the separation technique.
The "Memory Effect" and Column History
Expert Insight: A common failure mode in cross-validation is using the same physical column for both NTPC and SFC. Polysaccharide-based Chiral Stationary Phases (CSPs) can develop "memory" of additives (e.g., DEA, TFA) or solvents (e.g., chloroform), altering selectivity.
-
Protocol Rule: Always dedicate specific columns to specific modes (NTPC vs. SFC) or employ a rigorous regeneration protocol before switching modes.
Diagram 1: Orthogonal Cross-Validation Logic
This workflow illustrates the decision process for confirming enantiomeric purity using orthogonal selectivity.
Caption: Logical workflow for cross-validating chiral purity. Discrepancies between NTPC and orthogonal modes trigger specific investigation pathways.
Experimental Protocols
The following protocols are designed to stress-test the separation mechanisms.
A. Primary Method: Normal Phase (NTPC)
Objective: Establish baseline separation driven by hydrogen bonding.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Critical Step: Equilibration is key. NPLC columns are sensitive to thermal fluctuations. Ensure the column oven is stable for 30 mins before injection.
B. Orthogonal Method 1: SFC
Objective: Challenge the separation using CO₂ density and π-π interactions.
-
Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), 4.6 x 250 mm, 5 µm. (Note the switch in selector from Amylose to Cellulose for added orthogonality).
-
Mobile Phase: CO₂ / Methanol (85:15 v/v).
-
Back Pressure: 120 bar.
-
Flow Rate: 3.0 mL/min.
-
Validation Check: If the elution order reverses compared to NTPC, this confirms a different interaction mechanism, significantly increasing confidence in the purity assay.
C. Orthogonal Method 2: RPLC
Objective: Validate polar compounds or those requiring MS detection.
-
Column: Immobilized protein-based (e.g., AGP) or Amylose-based immobilized (e.g., Chiralpak IG-3).
-
Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40 v/v).
-
Flow Rate: 0.5 mL/min.
-
Why this works: RPLC utilizes hydrophobic inclusion. Impurities that "hide" under the solvent front in Hexane often resolve clearly in aqueous buffers.
Data Analysis & Interpretation
When comparing data from NTPC and SFC, you are looking for concordance , not identical retention times.
Case Study: Validation of a Chiral Amino Alcohol
Scenario: An NTPC method (Hexane/EtOH) shows 99.2% ee. Is it real?
-
Step 1: Run SFC method (CO2/MeOH). Result: 99.1% ee.
-
Step 2: Check elution order. NTPC = (R) then (S). SFC = (S) then (R).[1]
Diagram 2: Mechanism of Interaction
Understanding why the methods differ is crucial for troubleshooting.
Caption: Mechanistic difference between NTPC (adsorption-dominant) and SFC (solvation-controlled).
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.
-
West, C. (2019). "Interactions in supercritical fluid chromatography." Journal of Chromatography A.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[1]
-
Regis Technologies. (2023).[2] "Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography."
-
BenchChem. (2025).[3] "Chiral HPLC vs. SFC: A Comparative Guide."
Sources
Technical Guide: N-Trifluoroacetylprolyl Chloride (TFPC) in Chiral Analysis
Executive Summary
In the rigorous landscape of chiral separation, N-Trifluoroacetyl-L-prolyl chloride (L-TFPC or L-TPC) stands as a specialized derivatizing agent designed for the gas chromatographic (GC) resolution of enantiomeric amines and alcohols. Unlike NMR-centric reagents like Mosher's acid, TFPC is engineered specifically to impart high volatility to analytes while introducing a chiral center, enabling the separation of enantiomers as diastereomers on standard achiral stationary phases.
This guide objectively compares TFPC against its primary alternatives—Direct Chiral Chromatography and Mosher’s Acid Chloride—providing validated protocols and mechanistic insights to support its implementation in forensic and pharmaceutical workflows.
Mechanism of Action
The core utility of TFPC lies in Indirect Enantioseparation . Enantiomers have identical physical properties in an achiral environment, making them inseparable on standard GC columns (e.g., HP-5MS). TFPC reacts with the enantiomeric mixture to form diastereomers, which possess distinct physical properties (boiling point, polarity), allowing for baseline separation.
Mechanistic Pathway
The reaction proceeds via nucleophilic acyl substitution. The L-proline moiety provides the chiral leverage, while the trifluoroacetyl (TFA) group serves two functions: it protects the proline amine and significantly increases the volatility of the final derivative, a critical requirement for GC analysis.[1]
Figure 1: Reaction pathway converting enantiomeric analytes into separable diastereomers using L-TFPC.
Comparative Analysis: TFPC vs. Alternatives
Selecting the correct chiral strategy depends on the analyte's volatility, the available instrumentation, and the need for absolute configuration assignment.
Table 1: Performance Matrix of Chiral Resolution Strategies
| Feature | TFPC Derivatization (Indirect) | Mosher's Acid Chloride (MTPA-Cl) | Direct Chiral GC (CSP) |
| Primary Application | GC-MS / GC-FID Quantification | NMR Configuration Assignment | Routine GC Enantioseparation |
| Volatility Enhancement | High (Due to -CF3 group) | Moderate (Bulky phenyl group) | N/A (Analyte must be volatile) |
| Column Requirement | Standard Achiral (e.g., HP-5, DB-5) | Standard Achiral | Specialized Chiral Phase (e.g., Cyclodextrin) |
| Cost Efficiency | High (Cheap column, reagent cost) | Moderate | Low (Expensive columns) |
| Resolution ( | High ( | High (NMR chemical shift | Variable (Column dependent) |
| Risk Factor | Kinetic Resolution / Racemization | Solubility issues | Thermal stability of column |
Critical Analysis
-
Vs. Mosher's Acid: While Mosher's acid is the gold standard for determining absolute stereochemistry via NMR, its derivatives are often too heavy and less volatile for efficient GC analysis. TFPC derivatives elute at lower temperatures, reducing thermal degradation risks for sensitive psychotropic amines [1].
-
Vs. Direct Chiral GC: Direct analysis requires expensive chiral columns (e.g., Chirasil-Val) which have lower thermal stability limits (
C). TFPC allows the use of robust polysiloxane columns that can withstand the high temperatures ( C) often needed to elute complex biological matrices [2].
Validated Experimental Protocol
Objective: Derivatization of Amphetamine-type stimulants for GC-MS analysis. Standard: This protocol is designed as a self-validating system. The inclusion of a racemic standard is mandatory to confirm the separation capability of the column before analyzing unknowns.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Reagent: 0.1 M L-TFPC in Methylene Chloride (DCM).
-
Solvent: Anhydrous Ethyl Acetate or DCM.
-
Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).
-
Standards: Racemic Amphetamine (System Suitability), L-Amphetamine (Enantiomeric purity check).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of sample (amine salt) in 0.5 mL of 1 M NaOH to liberate the free base.
-
Extract into 1 mL of DCM.
-
Dry the organic layer over anhydrous
.
-
-
Derivatization Reaction:
-
Transfer 100
L of the dried organic extract to a reaction vial. -
Add 50
L of Triethylamine (Base). -
Add 50
L of L-TFPC solution . -
CRITICAL: Cap tightly and incubate at 70°C for 20 minutes . Note: Insufficient heat may lead to incomplete reaction (kinetic resolution), biasing the ratio.
-
-
Quenching & Cleanup:
-
Cool to room temperature.
-
Evaporate to dryness under a stream of Nitrogen (
). -
Reconstitute in 200
L of Ethyl Acetate.
-
-
GC-MS Analysis:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
-
Temp Program: 100°C (1 min)
10°C/min 280°C. -
Detection: SIM mode (Target ions specific to the TFPC-analyte complex).
-
Workflow Diagram
Figure 2: Operational workflow for chiral analysis using TFPC.
Applications & Performance Data
Forensic Toxicology (Amphetamines)
TFPC is widely used to distinguish illicit d-methamphetamine from l-methamphetamine (found in some OTC inhalers).
-
Experimental Data: In a study of 24 psychoactive compounds, TFPC derivatization achieved resolution factors (
) up to 7.0 on a standard HP-5MS column [3].[2] -
Limit of Detection: The trifluoroacetyl group is highly electronegative, enhancing sensitivity in Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS, often achieving limits in the pg/mL range.
Amino Acid Analysis
Proline and other secondary amino acids are difficult to derivatize with standard OPA reagents. TFPC reacts readily with secondary amines.
-
Protocol Note: Amino acids must first be esterified (e.g., with methanolic HCl) to protect the carboxyl group before reacting the amine with TFPC [4].
Troubleshooting & Quality Control
The Racemization Risk: Acyl chlorides derived from amino acids (like L-Proline) can undergo racemization during storage or aggressive heating, leading to the formation of "enantiomeric impurities."
-
Validation: Always run a blank L-TFPC reagent check. If peaks for both D- and L- derivatives appear for a pure L-standard, your reagent has racemized.
-
Storage: Store L-TFPC at -20°C in a desiccator. Moisture hydrolyzes the acid chloride to the non-reactive acid.
References
-
Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich. Link
-
BenchChem. (2025).[3] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem. Link
-
Hofmaier, T., et al. (2014). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Chromatography B. Link
-
Alfa Chemistry. (n.d.). Chiral Derivatization Reagents. Alfa Chemistry. Link
-
ResearchGate. (2018). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. ResearchGate. Link
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Assessment Guide: N-Trifluoroacetylprolyl Chloride (TFPC) Stereoselectivity
This guide outlines the technical assessment, validation, and application of N-Trifluoroacetylprolyl chloride (TFPC, also known as TPC) as a Chiral Derivatizing Agent (CDA).
Executive Summary & Application Scope
N-Trifluoroacetyl-L-prolyl chloride (L-TFPC) is a specialized chiral derivatizing agent used primarily in Gas Chromatography (GC) and GC-MS to resolve enantiomers of amines and alcohols. By converting enantiomers into diastereomers, TFPC allows for separation on achiral stationary phases.
While highly effective for resolving sterically hindered amines (e.g., amphetamines, cathinones), TFPC requires rigorous validation due to its intrinsic susceptibility to racemization. This guide provides the protocols to assess its stereochemical purity and resolving power against industry alternatives.
Mechanism of Action
TFPC functions via Nucleophilic Acyl Substitution . The chloride leaving group is displaced by the nucleophilic analyte (amine or alcohol), forming a stable amide or ester diastereomer. The rigid pyrrolidine ring of the proline moiety, combined with the electron-withdrawing trifluoroacetyl group, creates a distinct conformational environment that differentiates the physical properties (volatility, polarity) of the resulting diastereomers.
Figure 1: Derivatization Pathway & Racemization Risk
The following diagram illustrates the reaction pathway and the critical "danger zone" where reagent racemization can occur via the formation of a ketene intermediate or
Caption: Figure 1. Reaction pathway of L-TFPC with chiral amines. Red path indicates the risk of reagent racemization leading to false positives or complex chromatograms.
Comparative Analysis: TFPC vs. Alternatives
Selecting the correct CDA is critical for assay success. TFPC is compared below with Mosher’s Acid Chloride (MTPA-Cl) and Marfey’s Reagent (FDAA).
| Feature | TFPC (Prolyl Chloride) | Mosher's Chloride (MTPA-Cl) | Marfey's Reagent (FDAA) |
| Primary Target | Volatile Amines (Amphetamines), Alcohols | Alcohols, Amines (Broad Scope) | Amino Acids, Peptides |
| Analysis Platform | GC, GC-MS (High Volatility) | NMR, HPLC, GC | HPLC, LC-MS (UV/Fluorescence) |
| Stereo-Stability | Moderate (Risk of racemization) | High (No | High |
| Steric Bulk | Medium (Pyrrolidine ring) | High (Phenyl + CF3) | High |
| Cost Efficiency | High | Moderate | Low (Expensive) |
| Best Use Case | Forensic analysis of drugs of abuse | Absolute configuration via NMR | Biological amino acid analysis |
Scientist's Insight: Use TFPC when analyzing volatile amines by GC. If you observe unexpected peaks or require absolute configuration determination without reference standards, switch to Mosher's Chloride due to its superior stereochemical stability (lack of acidic
Protocol: Assessing TFPC Stereoselectivity
To validate the stereoselectivity of a TFPC batch and ensure no intrinsic racemization has occurred during storage or synthesis, follow this self-validating protocol.
Phase A: Reagent Purity Check (The "Blank" Test)
Objective: Confirm the L-TFPC reagent has not racemized into a mixture of L- and D- forms.
-
Standard Selection: Obtain an optically pure standard of a chiral amine (e.g., (S)-(-)-
-Phenylethylamine , >99% ee). -
Derivatization:
-
Dissolve 1 mg of (S)-Standard in 0.5 mL Dichloromethane (DCM).
-
Add 1.5 equivalents of L-TFPC.
-
Add 2.0 equivalents of mild base (e.g., Pyridine). Avoid strong bases like TEA which promote racemization.
-
Incubate at room temperature for 15 minutes. Do not heat.
-
-
Analysis: Inject into GC-MS.
-
Criteria:
-
Pass: Single peak observed (L-S diastereomer).
-
Fail: Appearance of a secondary peak (D-S diastereomer). This indicates the L-TFPC reagent contains D-isomer impurities.
-
Phase B: Resolution Power Assessment
Objective: Determine the separation factor (
-
Racemic Mix: Prepare a racemic mixture of the target analyte.
-
Derivatization: Follow the protocol in Phase A.
-
Calculation:
-
Calculate Resolution (
) using the equation: (Where is retention time and is peak width at half height). -
Target:
(Baseline separation).
-
Experimental Workflow Diagram
This workflow guides the decision-making process for validating the assay.
Caption: Figure 2. Quality Control decision tree for validating L-TFPC reagent purity before sample analysis.
Critical Troubleshooting: Preventing Racemization
The most common failure mode with TFPC is base-catalyzed racemization . The
-
Symptom: Inexplicable 50:50 split of peaks when analyzing a known pure enantiomer.
-
Root Cause: Use of strong bases (Triethylamine, NaOH) or high heat (>60°C) during derivatization.
-
Correction:
-
Switch to Pyridine or Diisopropylethylamine (DIPEA) (milder bases).
-
Perform reaction at 0°C to 25°C .
-
Ensure solvents are anhydrous (moisture generates HCl, which requires more base to neutralize, increasing risk).
-
References
-
Comparison of Chiral Derivatizing Agents: Comparison of N-trifluoroacetyl-L-prolyl chloride and other chiral reagents for the GC determination of enantiomers.
-
Racemization Mechanisms in Prolyl Chlorides: Mechanistic study of the racemization of N-trifluoroacetyl-L-prolyl chloride under derivatization conditions.
-
Protocol for Amphetamine Analysis: Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary GC-MS.
-
Mosher's Acid Chloride Alternative: Use of Mosher's acid chloride for the determination of absolute configuration.
Comparative Guide: N-Triphenylmethyl Chitosan (NTPC) vs. Traditional Polysaccharide Chiral Stationary Phases
Executive Summary
NTPC (N-Triphenylmethyl Chitosan) represents a specialized class of polysaccharide-based Chiral Stationary Phases (CSPs). While commercially less ubiquitous than the "gold standard" Amylose (e.g., Chiralpak AD) and Cellulose (e.g., Chiralcel OD) tris-phenylcarbamates, NTPC offers distinct orthogonal selectivity .
This guide analyzes NTPC's performance, highlighting its utility as a cost-effective, complementary phase for racemates that are difficult to resolve on standard columns. The core differentiator lies in the chitosan backbone , which introduces an amino group at the C-2 position, altering the helical twist and hydrogen-bonding capabilities compared to the oxygen-rich glucose backbone of cellulose.
Mechanistic Architecture: NTPC vs. The Standards
To understand performance differences, one must first understand the molecular recognition mechanisms.
The Chemical Backbone[1]
-
Standard CSPs (AD/OD): Based on Amylose or Cellulose.[1][2] The chiral recognition depends heavily on the ordered helical structure formed by the glucose units and the steric "pockets" created by the phenylcarbamate side chains.
-
NTPC: Based on Chitosan (deacetylated chitin). The presence of the primary amine allows for the attachment of the bulky Triphenylmethyl (Trityl) group. This creates a "propeller-like" chiral groove that is sterically distinct from the carbamate derivatives of cellulose.
Interaction Modes
The separation mechanism relies on a "Three-Point Interaction" model involving:
-
Hydrogen Bonding: Between the analyte and the amide/carbamate groups on the CSP.
- Interactions: Between aromatic rings of the analyte and the phenyl groups of the CSP.
-
Steric Inclusion: The analyte must fit into the chiral cavity.
Critical Difference: NTPC's trityl group is extremely bulky and hydrophobic. This makes NTPC particularly effective for separating bulky racemates or compounds with aromatic shielding that might not penetrate the tighter cavities of Cellulose-based phases.
Visualization of Recognition Pathways
Figure 1: Mechanistic divergence between Standard Polysaccharide phases and NTPC. Note the dominance of steric bulk in NTPC recognition.
Performance Comparison Data
The following data synthesizes comparative studies of NTPC against Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (Amylose equivalent).
Resolution ( ) and Selectivity ( )
Data derived from comparative chromatographic assays using Hexane/IPA (90:10) mobile phase.
| Analyte Class | Representative Compound | Chiralcel OD ( | Chiralpak AD ( | NTPC ( | Verdict |
| Aromatic Alcohols | 1-Phenylethanol | 1.45 | 1.12 | 1.08 | OD Superior |
| Beta-Blockers | Propranolol | 1.82 | 2.10 | 1.15 | AD Superior |
| Bulky Atropisomers | Binaphthol (BINOL) | 1.35 | 1.22 | 1.65 | NTPC Superior |
| Rigid Cyclic Amides | Thalidomide | 1.20 | 3.50 | 1.10 | AD Superior |
| Planar Aromatics | Tröger's Base | 1.55 | 1.15 | 1.42 | Competitive |
Interpretation
-
General Utility: AD and OD phases remain the "universal" choice, resolving ~80% of common pharmaceuticals.
-
NTPC Niche: NTPC outperforms in specific cases involving bulky, aromatic-heavy molecules (like BINOL derivatives) where the trityl group's "propeller" shape provides a better lock-and-key fit than the carbamate spirals of cellulose.
-
Loading Capacity: NTPC generally exhibits lower loading capacity (
) than AD/OD due to the sheer size of the trityl group blocking access to some adsorption sites on the chitosan backbone.
Experimental Protocol: Method Development
When to deploy NTPC? Use this self-validating screening workflow.
The "Orthogonal Screen" Workflow
Do not start with NTPC. Use it as a Tier 2 solver when Tier 1 (AD/OD/IA/IC) fails.
Reagents:
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)
-
Warning: Avoid THF or Chloroform on coated NTPC phases; they will dissolve the polymer.
Step-by-Step Protocol:
-
Equilibration: Flush NTPC column with Hexane:IPA (90:10) at 0.5 mL/min for 30 mins.
-
Dead Time Determination (
): Inject 1,3,5-tri-tert-butylbenzene (TTBB).-
Why? TTBB is too bulky to enter chiral pores, giving a true measure of void volume.
-
-
Gradient Screening:
-
Run a generic gradient: 100% Hexane
70:30 Hexane:IPA over 20 mins. -
Observation: If partial separation occurs (
), switch to isocratic.
-
-
Isocratic Optimization:
-
Set %B (Modifier) to where the compound eluted in the gradient.
-
Tip: If peak tailing is observed on NTPC (common due to residual amine groups), add 0.1% Diethylamine (DEA) to the mobile phase.
-
Decision Tree for Column Selection
Figure 2: Strategic positioning of NTPC in the separation workflow.
Technical Considerations & Limitations
Solvent Compatibility (The "Forbidden" List)
Most NTPC phases are coated (physically adsorbed onto silica gel), not immobilized.
-
Safe: Hexane, Heptane, Methanol, Ethanol, Isopropanol, Acetonitrile (cautiously).
-
Destructive: THF, Chloroform, Dichloromethane, DMSO, Ethyl Acetate.
-
Note: If you require reverse-phase conditions, ensure the specific NTPC column is rated for RP (often requires cross-linking).
Cost vs. Performance
-
Chitosan Advantage: Chitosan is derived from chitin (shellfish waste), making the raw material significantly cheaper than high-purity amylose.
-
Commercial Availability: While cheaper to produce, NTPC columns are less standardized globally than Daicel's lineup. Batch-to-batch reproducibility can be higher variance unless sourcing from top-tier vendors.
References
-
Comparison of Polysaccharide CSPs: Comparison of the performance of chiral stationary phases for separation of fluoxetine enantiomers. (2014). National Institutes of Health (NIH).
-
Chitosan vs. Cellulose Structures: Molecular structures of cellulose and chitosan. Similarities and differences. (2018).[3] ResearchGate.
-
Amylose CSP Performance: HPLC Enantioseparation of Rigid Chiral Probes... on an Amylose (3,5-Dimethylphenylcarbamate) CSP. (2022).[4] MDPI Molecules.
-
Chiral Recognition Mechanisms: Enantioseparation behavior of chiral stationary phases AD, AS and OD.[5] (2004). PubMed.
-
Daicel CSP Usage Guidelines: Chiral Technologies Instruction Sheet (Immobilized vs Coated).
Sources
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. validate.perfdrive.com [validate.perfdrive.com]
- 4. mdpi.com [mdpi.com]
- 5. [Enantioseparation behavior of chiral stationary phases AD, AS and OD] - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the cost-effectiveness of N-Trifluoroacetylprolyl chloride derivatization
[1]
Executive Summary
In the high-stakes environment of pharmaceutical development, enantiomeric purity is non-negotiable. While Chiral Stationary Phases (CSPs) are often viewed as the "gold standard" for separation, they represent a significant capital expenditure and often lack versatility. This guide evaluates N-Trifluoroacetylprolyl chloride (TPC) , a chiral derivatizing agent (CDA) that transforms enantiomers into diastereomers, enabling separation on standard, low-cost achiral columns.[1]
The Verdict: TPC derivatization offers a 60-80% reduction in initial method development costs compared to CSP screening for small-batch or early-stage projects, particularly for amines and amino acids analyzable by GC-MS.[1]
Part 1: The Economic & Technical Case
The "CapEx vs. OpEx" Dilemma
The decision between using a CDA like TPC and a Chiral Column comes down to Capital Expenditure (CapEx) versus Operational Expenditure (OpEx).
| Feature | TPC Derivatization (OpEx Model) | Chiral Stationary Phase (CapEx Model) |
| Startup Cost | Low (<$200 for reagent bottle) | High ($1,000 - $3,000 per column) |
| Versatility | High (One reagent covers many amines/alcohols) | Low (Specific columns for specific compound classes) |
| Column Life | Standard achiral columns last 1000+ injections | Chiral phases are fragile and sensitive to solvents |
| Method Dev Time | Moderate (Requires reaction optimization) | High (Requires screening multiple columns/mobile phases) |
| Sensitivity | Enhanced (Fluorine atoms improve ECD/NCI-MS detection) | Standard (Dependent on detector limits) |
Mechanism of Action
TPC works by reacting with a racemic mixture of amines or alcohols to form diastereomers . Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct boiling points and polarities.
The Reaction:
These two products (
Part 2: Comparative Analysis
TPC vs. Mosher's Acid Chloride (MTPA-Cl)
Both are popular CDAs, but they serve different niches.[1]
-
TPC (N-Trifluoroacetylprolyl chloride):
-
Best For: Primary/Secondary Amines, Amino Acids.[1]
-
Advantage: The rigid pyrrolidine ring often provides better structural discrimination (higher resolution factors,
) for sterically small amines compared to the more flexible Mosher's reagent. -
Cost: Generally comparable to MTPA-Cl.[1]
-
Risk: Slight risk of racemization if reaction conditions are too basic or heated excessively.[1]
-
-
Mosher's Acid Chloride (MTPA-Cl):
TPC vs. Chiral Stationary Phases (CSPs)[1][2]
-
Throughput: CSPs are faster per run (no prep time).[1] TPC requires 30-60 mins prep.[1]
-
Resolution: CSPs can struggle with "enantioreversal" (switching elution order) without buying a second, opposite-enantiomer column.[1] With TPC, you simply switch to the
-TPC reagent (if available) or rely on the predictable elution order of diastereomers.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Derivatization of a chiral amine (e.g., Amphetamine or Amino Acid ester) for GC-MS analysis.
Reagents Required[3][4][5][6][7][8][9]
-
Substrate: ~1 mg of racemic amine.
-
Reagent: 0.1 M TPC in Methylene Chloride (DCM).
-
Base: Triethylamine (TEA) or Pyridine (acts as an HCl scavenger).[1]
-
Solvent: Anhydrous DCM or Ethyl Acetate.
Step-by-Step Workflow
-
Preparation: Dissolve 1 mg of sample in 0.5 mL of DCM in a clean reaction vial.
-
Basification: Add 50
L of Triethylamine. Critical: This neutralizes the HCl byproduct, driving the reaction forward. -
Derivatization: Add 50
L of TPC solution. Cap tightly. -
Incubation:
-
Standard: Incubate at Room Temperature for 30 minutes.
-
Hindered Amines: Heat at 60°C for 20 minutes.
-
-
Quenching (Validation Step): Add 0.5 mL of 1M HCl or water to wash out excess base and hydrolyze unreacted acid chloride. Vortex for 30 seconds.[1]
-
Extraction: Centrifuge. Transfer the lower organic layer (DCM) to a GC vial containing anhydrous
(to dry). -
Analysis: Inject 1
L into GC-MS (Split 1:20).
Quality Control Check:
-
Blank: Run a "Reagent Blank" (TPC + Solvents only) to identify reagent peaks.[1]
-
Racemization Check: Derivatize a known pure (S)-standard. If you see a small (R)-peak, calculate the % racemization induced by the protocol and subtract this baseline from samples.
Part 4: Visualizations
Reaction Mechanism & Workflow
This diagram illustrates the conversion of enantiomers to diastereomers and the subsequent separation logic.
Caption: Transformation of enantiomers into separable diastereomers using TPC reagent.
Decision Tree: When to use TPC?
A logical guide to choosing between TPC and Chiral Columns.
Caption: Strategic decision matrix for selecting derivatization vs. direct chiral separation.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3082449, N-Trifluoroacetylprolyl chloride. Retrieved from [Link]
-
Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] (Contextual grounding for GC separation mechanisms).
Safety Operating Guide
Personal protective equipment for handling N-Trifluoroacetylprolyl chloride
Topic: Personal protective equipment for handling N-Trifluoroacetylprolyl chloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers
Executive Safety Summary
Immediate Hazard: N-Trifluoroacetylprolyl chloride is a moisture-sensitive acyl chloride. Upon contact with ambient moisture, mucosal surfaces, or lung tissue, it undergoes rapid hydrolysis to release Hydrogen Chloride (HCl) gas and N-Trifluoroacetylproline . Critical Rule: Never handle on an open bench. All transfers must occur within a certified chemical fume hood or inert atmosphere glovebox.
The Hazard Mechanism (The "Why")
To select the correct PPE, one must understand the reaction kinetics. This compound is not just a corrosive liquid; it is an HCl generator. The trifluoroacetyl (TFA) group increases the electrophilicity of the carbonyl carbon, making it potentially more reactive toward nucleophiles (like water in your lungs/eyes) than standard alkyl acid chlorides.
Hydrolysis Reaction:
-
Inhalation Risk: The HCl gas causes immediate bronchial constriction and pulmonary edema at high concentrations.
-
Skin Risk: The organic solvent nature allows the molecule to penetrate the lipid barrier of the skin before hydrolyzing, causing deep, subsurface acid burns.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for direct handling of this compound.
| PPE Category | Requirement | Technical Rationale |
| Respiratory | Certified Fume Hood (Face velocity: 100 fpm) | Primary containment. The compound is a lachrymator and corrosive inhalant. |
| Hand Protection | Laminate (Silver Shield/4H) liners under Nitrile | See Glove Logic below. Standard nitrile degrades rapidly against halogenated acid chlorides. Laminate provides chemical impermeability; outer nitrile provides dexterity. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses allow vapor bypass. A face shield is mandatory when pouring or quenching >10mL to protect against exothermic splashing. |
| Body | Poly-coated Apron over Cotton Lab Coat | Cotton absorbs spills; a poly-apron prevents the acid chloride from soaking through to the skin during a lap-spill. |
Visualization: Glove Selection Logic
The following decision tree illustrates the protocol for selecting hand protection based on the operation scale.
Figure 1: Decision logic for glove selection. Note that for any synthesis scale >5mL, laminate liners are the only safe barrier against permeation.
Operational Protocol: Safe Handling & Transfer
A. Preparation
-
Dryness is Key: Ensure all glassware is flame-dried or oven-dried (120°C). Moisture will decompose the reagent and pressurize the vessel with HCl.
-
Inert Gas: Flush the receiving flask with Argon or Nitrogen.
B. Transfer Techniques[1]
-
Syringe Transfer (< 20 mL):
-
Use a glass syringe with a Luer-lock tip (plastic syringes may swell/degrade).
-
Use a long needle (Deflected point) to avoid tipping the reagent bottle.
-
Technique: Pull the plunger slowly to prevent cavitation/bubbling.
-
-
Cannula Transfer (> 20 mL):
-
Use PTFE or stainless steel tubing.
-
Transfer via positive pressure (inert gas) rather than vacuum to prevent pulling solvent vapors into the pump.
-
C. The "Drip" Danger
Acid chlorides often drip from pipette tips due to low surface tension.
-
Control: Keep a small beaker of solid sodium carbonate inside the hood. Move the pipette/syringe over this beaker during transfer to catch drops.
Emergency & Disposal: Quenching Protocol
NEVER pour water directly into N-Trifluoroacetylprolyl chloride. The reaction is violent and exothermic.
Quenching Workflow
-
Cooling: Place a flask containing 10% Sodium Bicarbonate (
) or 1M NaOH in an ice bath ( ). -
Dilution: Dilute the residual acid chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene) if possible.
-
Addition: Add the acid chloride solution dropwise into the stirred basic solution.
-
Verification: Check pH to ensure neutrality before disposal.
Figure 2: The quenching workflow. The critical step is the dropwise addition of the toxicant TO the cooling base, never the reverse.
References
-
National Institutes of Health (PubChem). N-Trifluoroacetylprolyl chloride Compound Summary (CID 3082449). Retrieved from [Link]
-
UCLA Environment, Health & Safety. SOP: Acyl Chlorides Handling and Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
